Gentamicin C1A
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGXETMJINRLTH-BOZYPMBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023092 | |
| Record name | Gentamicin C1a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26098-04-4 | |
| Record name | Gentamicin C1a | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26098-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentamicin C1A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentamicin C1a | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gentamicin C1a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTAMICIN C1A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4A72IATD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gentamicin C1a: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentamicin (B1671437) C1a, a major component of the clinically significant gentamicin C antibiotic complex, exerts its potent bactericidal activity by targeting the bacterial ribosome and disrupting protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Gentamicin C1a. It details the antibiotic's interaction with the 30S ribosomal subunit, leading to messenger RNA (mRNA) misreading and the inhibition of ribosomal translocation. This document compiles quantitative data on binding affinities and inhibitory concentrations, presents detailed protocols for key experimental assays, and utilizes visualizations to elucidate complex pathways and workflows.
Introduction
Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections. Gentamicin, a mixture of related aminoglycoside compounds, is widely used against a broad spectrum of bacteria. The efficacy of the gentamicin complex is attributed to its primary components: Gentamicin C1, this compound, and Gentamicin C2. Understanding the precise mechanism of action of each component is crucial for the development of novel antimicrobial agents with improved efficacy and reduced toxicity. This guide focuses on this compound, a particularly active constituent, and its intricate interplay with the bacterial protein synthesis machinery.
The Molecular Target: The Bacterial 30S Ribosomal Subunit
The primary target of this compound is the 30S subunit of the bacterial 70S ribosome. Specifically, it binds to the A site within the 16S ribosomal RNA (rRNA). This binding pocket is a highly conserved region critical for the decoding of mRNA codons during protein synthesis.
Structural Basis of Interaction
This compound is a 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside. Its structure, comprising three rings, is pivotal for its interaction with the ribosomal A site.
-
Rings I and II: These rings are fundamental for the specific recognition of the A site RNA. They form crucial hydrogen bonds with key nucleotides of the 16S rRNA.
-
Ring III: This ring also contributes to the binding affinity and specificity of the interaction with conserved base pairs in the A site.
Upon binding, this compound induces a conformational change in the A site. Notably, it causes the displacement of two universally conserved adenine (B156593) residues, A1492 and A1493, from the helical stack of the 16S rRNA. This conformational switch is central to the mechanism of action of this compound.
Dual-Pronged Attack on Protein Synthesis
This compound disrupts protein synthesis through two primary mechanisms: inducing the misreading of the mRNA template and inhibiting the translocation of the ribosome along the mRNA.
Induction of mRNA Misreading
The binding of this compound to the A site stabilizes a conformation that mimics the state of the ribosome when a correct (cognate) aminoacyl-tRNA is bound. This stabilization allows for the erroneous acceptance of near-cognate aminoacyl-tRNAs, which have a single base mismatch with the mRNA codon. The displacement of A1492 and A1493 is a key event in this process, as these nucleotides are involved in proofreading the codon-anticodon interaction. The incorporation of incorrect amino acids into the growing polypeptide chain leads to the synthesis of non-functional or toxic proteins, ultimately contributing to bacterial cell death.
Inhibition of Ribosomal Translocation
Following peptide bond formation, the ribosome must move along the mRNA by one codon in a process called translocation. This compound binding to the A site has been shown to impede this movement. By stabilizing the ribosome in a pre-translocation state, the antibiotic hinders the progression of the ribosome, leading to a halt in protein synthesis.
Quantitative Analysis of Gentamicin C Component Activity
The different components of the gentamicin complex exhibit varying affinities for the ribosomal A site and, consequently, different levels of inhibitory activity.
| Component | Binding Affinity to A-site RNA Oligonucleotide (Kd in µM at 4°C) | Inhibition of Protein Synthesis (IC50 in µM) |
| This compound | 0.01 | 0.3 |
| Gentamicin C2 | 0.025 | 0.5 |
| Gentamicin C1 | 0.5 | 1.8 |
Table 1: Comparative quantitative data for Gentamicin C components. The binding affinity was determined by chemical footprinting on an A-site RNA oligonucleotide[1]. The IC50 values for the inhibition of protein synthesis were determined in a cell-free translation assay[2].
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of biochemical and biophysical techniques. Below are detailed protocols for key experiments.
Chemical Footprinting with Dimethyl Sulfate (DMS)
This technique is used to identify the binding site of a ligand on an RNA molecule. DMS methylates adenine and cytosine residues that are not protected by ligand binding or RNA structure.
Protocol:
-
Preparation of 30S Ribosomal Subunits: Isolate 30S ribosomal subunits from a bacterial strain (e.g., Escherichia coli) by sucrose (B13894) gradient centrifugation.
-
Binding Reaction: Incubate purified 30S subunits (final concentration 100 nM) with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2) at 37°C for 30 minutes.
-
DMS Modification: Add DMS to a final concentration of 50 mM and incubate for 5 minutes at 37°C. Quench the reaction by adding a stop solution (e.g., containing β-mercaptoethanol).
-
RNA Extraction: Extract the 16S rRNA from the reaction mixture using phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Primer Extension: Use a radiolabeled primer complementary to a region downstream of the A site to perform reverse transcription on the extracted 16S rRNA. The reverse transcriptase will stop at the methylated bases.
-
Gel Electrophoresis and Analysis: Analyze the primer extension products on a denaturing polyacrylamide sequencing gel. The resulting bands will reveal the nucleotides protected from DMS modification by this compound binding.
NMR Spectroscopy of the this compound-RNA Complex
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about the interaction between this compound and its RNA target.
Protocol:
-
RNA Preparation: Synthesize and purify a model RNA oligonucleotide representing the bacterial ribosomal A site.
-
Sample Preparation: Prepare a concentrated solution of the A-site RNA oligonucleotide (e.g., 1-2 mM) in an appropriate NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, in 90% H2O/10% D2O).
-
NMR Titration: Acquire a series of 1D or 2D NMR spectra (e.g., 1H-15N HSQC if using isotopically labeled RNA) of the RNA sample while incrementally adding a stock solution of this compound.
-
Data Acquisition: Record spectra at each titration point to monitor chemical shift perturbations of the RNA resonances upon drug binding.
-
Structure Calculation: For a full structural determination, prepare a 1:1 stoichiometric complex of uniformly 13C, 15N-labeled A-site RNA and this compound. Acquire a suite of multidimensional NMR experiments (e.g., NOESY, TOCSY, HSQC) to obtain distance and dihedral angle restraints. Use these restraints in computational software to calculate the three-dimensional structure of the complex.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Protocol:
-
Prepare a Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for transcription and translation.
-
Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source (ATP and GTP).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for protein synthesis.
-
Quantification of Protein Synthesis: Stop the reaction and quantify the amount of newly synthesized protein. This can be done by measuring the incorporated radioactivity using trichloroacetic acid (TCA) precipitation followed by scintillation counting, or by measuring the activity of the reporter enzyme.
-
IC50 Determination: Plot the percentage of inhibition of protein synthesis against the logarithm of the this compound concentration and determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
Toeprinting Assay for Translocation Inhibition
The toeprinting assay is a primer extension inhibition method used to map the position of the ribosome on an mRNA molecule. It can be adapted to measure the inhibition of ribosomal translocation.
Protocol:
-
Prepare Translationally Active Ribosomes: Form initiation complexes by incubating 70S ribosomes with a specific mRNA template, initiator tRNA (fMet-tRNAfMet), and initiation factors.
-
Elongation and Stalling: Allow one round of peptide bond formation by adding the appropriate aminoacyl-tRNA. This will result in a ribosome stalled in the pre-translocation state.
-
Inhibitor Incubation: Incubate the stalled pre-translocation complexes with different concentrations of this compound.
-
Translocation Reaction: Initiate translocation by adding elongation factor G (EF-G) and GTP.
-
Primer Extension: Perform a primer extension reaction on the mRNA from the reaction mixture using a radiolabeled primer that anneals downstream of the ribosomal binding site. The reverse transcriptase will be blocked by the ribosome, creating a "toeprint".
-
Analysis: Analyze the primer extension products on a sequencing gel. Inhibition of translocation will be observed as a decrease in the intensity of the toeprint corresponding to the post-translocation state and an accumulation of the toeprint corresponding to the pre-translocation state.
Visualizing the Mechanism and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Chemical Footprinting
Caption: Workflow for DMS chemical footprinting.
Experimental Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for in vitro translation inhibition assay.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis, acting through a well-defined mechanism that involves binding to the ribosomal A site. This interaction triggers a cascade of events, including mRNA misreading and translocation inhibition, which are ultimately lethal to the bacterium. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for the rational design of new aminoglycoside derivatives with enhanced antibacterial activity and potentially reduced host toxicity. Further research into the subtle differences in the mechanisms of action of the various gentamicin components will continue to inform the development of next-generation antibiotics.
References
Gentamicin C1a: A Technical Deep Dive into its Discovery, History, and Core Scientific Attributes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentamicin (B1671437) C1a, a key component of the gentamicin C complex, has been a subject of significant scientific inquiry since its discovery. This technical guide provides an in-depth exploration of the discovery and history of Gentamicin C1a, its biosynthesis, mechanism of action, and the experimental methodologies crucial to its study. Quantitative data on its production and antibacterial efficacy are presented in structured tables for clarity. Furthermore, key pathways and experimental workflows are visualized through detailed diagrams rendered in Graphviz DOT language, offering a comprehensive resource for researchers and professionals in the field of antibiotic drug development.
Discovery and History
The journey of this compound began with the discovery of the gentamicin antibiotic complex in 1963 by Weinstein, Wagman, and their colleagues at the Schering Corporation in Bloomfield, New Jersey.[1] The antibiotic was isolated from the fermentation broth of the soil actinomycete Micromonospora purpurea.[1] The name "gentamicin" was derived from the purple color of the microbial culture, reminiscent of gentian violet.[1] Subsequent research focused on separating and characterizing the individual components of this complex, leading to the identification of Gentamicin C1, C1a, C2, C2a, and C2b.[2][3]
This compound distinguished itself as an important precursor for the semi-synthesis of etimicin, a potent antibiotic.[2][4] This has driven research into metabolic engineering strategies to enhance its production, aiming for exclusive synthesis of this valuable component.[1][2][4]
Biosynthesis of this compound
The biosynthesis of the gentamicin C complex in Micromonospora purpurea is a complex process involving a series of enzymatic modifications. The pathway branches from the intermediate gentamicin X2.[5] One major branch leads to the production of gentamicin C2a, C2, and C1, while the other, more direct pathway, yields this compound and C2b.[5]
Key enzymes in this process include GenK and GenL. The methylation step catalyzed by GenK is a critical determinant of the final product distribution.[1] By inactivating the genK gene, the metabolic flux can be redirected towards the pathway that produces this compound.[1][2] Furthermore, the inactivation of the genL gene, which is responsible for the conversion of C1a to C2b, has been shown to result in strains of M. purpurea that exclusively produce this compound.[1][2]
Mechanism of Action
This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by targeting the bacterial ribosome, specifically the 30S ribosomal subunit.[6] This binding interferes with protein synthesis in two primary ways:
-
Inhibition of Initiation Complex Formation: It can prevent the formation of the initiation complex, a crucial first step in protein synthesis.
-
Induction of mRNA Misreading: More significantly, it causes misreading of the genetic code on the messenger RNA (mRNA) template.[6] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins. This disruption of protein synthesis is ultimately lethal to the bacterium.
The interaction of this compound with the A-site of the 16S rRNA within the 30S subunit has been studied in detail, providing a structural basis for its antibiotic activity.[6]
Quantitative Data
Production of this compound
Metabolic engineering of Micromonospora purpurea has enabled the exclusive production of this compound. While specific industrial production yields are often proprietary, laboratory-scale fermentation of engineered strains has shown significant accumulation of this compound.[1][2]
Table 1: Production of Gentamicin C Components by Wild-Type and Engineered M. purpurea Strains
| Strain | Genotype | Gentamicin C Components Produced | Reference |
| Gb1008 (Wild Type) | - | C1, C1a, C2, C2a, C2b | [1] |
| GK1101 | ΔgenK | C1a, C2b | [1] |
| GbL202 | ΔgenL | C1a, C2, C2a | [1] |
| GbKL202 | ΔgenKΔgenL | C1a only | [1] |
Antibacterial Activity
The antibacterial activity of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Key Bacterial Pathogens
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 0.1 - 1.0 | [7] |
| Pseudomonas aeruginosa | PAO1 | 0.5 | [8] |
| Pseudomonas aeruginosa | Clinical Isolates | 0.25 - 2.0 (susceptible) | [9] |
| Staphylococcus aureus | ATCC 29213 | 0.235 - 0.5 | [10] |
| Staphylococcus aureus | ATCC 29213 | ≤ 2.0 | [11] |
Experimental Protocols
Isolation and Purification of this compound
This protocol outlines the preparative High-Performance Liquid Chromatography (HPLC) method for the purification of this compound.[12][13][14]
Methodology:
-
Protection of Amine Groups: The primary and secondary amine groups of the gentamicin components in the mixture are protected with a suitable UV-active protecting group, such as benzyl chloroformate. This allows for effective separation and detection by HPLC.[12]
-
Preparative HPLC: The protected gentamicin mixture is subjected to preparative reverse-phase HPLC.
-
Fraction Collection: The fraction corresponding to the protected this compound is collected.
-
Lyophilization: The collected fraction is lyophilized to yield the fully protected this compound as a solid.[12]
-
Deprotection: The protecting groups are removed, for example, by catalytic hydrogenation.[12]
-
Final Purification: The pure this compound is isolated by filtration to remove the catalyst, followed by solvent removal.[12]
-
Analysis: The identity and purity of the isolated this compound are confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[15][16][17] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and confirm the structure.
Methodology:
-
Sample Preparation: A sample of purified this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer.
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.[17]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure.
-
-
Data Analysis: The acquired NMR spectra are processed and analyzed to assign all proton and carbon chemical shifts and to confirm the connectivity and stereochemistry of the molecule.
Ribosome Binding Assay
A filter binding assay can be used to study the interaction of this compound with the bacterial ribosome.[18][19] This assay measures the direct binding of a radiolabeled ligand (this compound) to its target (the ribosome).
Methodology:
-
Preparation of Components:
-
Radiolabeled this compound: this compound is radiolabeled, for example, with tritium (B154650) (³H).
-
Ribosomes: 70S ribosomes or 30S ribosomal subunits are isolated from a suitable bacterial strain (e.g., E. coli).
-
Buffers: Appropriate binding and wash buffers are prepared.
-
-
Binding Reaction:
-
A constant amount of ribosomes is incubated with increasing concentrations of radiolabeled this compound in the binding buffer.
-
The reaction is allowed to reach equilibrium.
-
-
Filtration:
-
The reaction mixture is filtered through a nitrocellulose membrane. The ribosomes and any bound this compound will be retained on the filter, while unbound this compound will pass through.
-
-
Washing: The filter is washed with cold wash buffer to remove any non-specifically bound ligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound this compound is plotted against the concentration of free this compound to determine the binding affinity (dissociation constant, Kd).
Conclusion
This compound remains a molecule of significant interest in the field of antibacterial research and development. Its unique biosynthetic pathway offers opportunities for metabolic engineering to improve production yields. A thorough understanding of its mechanism of action at the molecular level provides a foundation for the rational design of new aminoglycoside antibiotics with improved efficacy and reduced toxicity. The experimental protocols detailed in this guide serve as a valuable resource for researchers seeking to further investigate the properties and potential applications of this important antibiotic component.
References
- 1. Exclusive Production of this compound from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exclusive Production of this compound from Micromonospora purpurea by Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exclusive Production of this compound from Micromonospora purpurea by Metabolic Engineering [ouci.dntb.gov.ua]
- 5. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different effects of sub-minimum inhibitory concentrations of gentamicin on the expression of genes involved in alginate production and biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 11. Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20110294994A1 - Gentamicin Separation Method - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. Preparative purification of gentamicin components using high-speed counter-current chromatography coupled with electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proton Nuclear Magnetic Resonance Spectroscopy as a Technique for Gentamicin Drug Susceptibility Studies with Escherichia coli ATCC 25922 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
Gentamicin C1A and the 30S Ribosomal Subunit: A Technical Guide to the Binding Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437), a potent aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, the essential machinery for protein synthesis. This technical guide provides an in-depth exploration of the binding of a specific component of the gentamicin complex, Gentamicin C1A, to the 30S ribosomal subunit. Understanding the molecular details of this interaction is paramount for the development of novel antimicrobial agents and for combating the growing threat of antibiotic resistance.
This compound's primary target is the decoding A site on the 16S rRNA of the 30S subunit.[1][2] By binding to this critical region, this compound induces a conformational change that leads to the misreading of the mRNA codon, ultimately resulting in the synthesis of non-functional or toxic proteins and subsequent bacterial cell death.[3][4][5] This guide will delve into the quantitative aspects of this binding, the detailed experimental methodologies used to elucidate this interaction, and the key molecular players involved.
Mechanism of Action: Interference with Protein Synthesis
The binding of this compound to the 30S ribosomal subunit disrupts the fidelity of protein translation through a well-characterized mechanism. Upon binding to helix 44 (h44) of the 16S rRNA at the A site, this compound stabilizes a conformation where two universally conserved adenine (B156593) residues, A1492 and A1493, are flipped out from the helix.[5][6] This flipped-out conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, thereby reducing the accuracy of the decoding process and allowing near-cognate aminoacyl-tRNAs to be incorporated into the growing polypeptide chain.[6][7] This leads to the production of aberrant proteins, which can disrupt cellular function and contribute to the bactericidal activity of the antibiotic.[3]
Quantitative Binding Data
The affinity of this compound for the 30S ribosomal subunit and its A-site model has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter that reflects the strength of the binding interaction, with lower values indicating higher affinity. The half-maximal inhibitory concentration (IC50) for protein synthesis provides a measure of the functional consequence of this binding.
| Compound | Target | Method | Temperature (°C) | Dissociation Constant (Kd) | IC50 (Protein Synthesis) | Reference |
| This compound | 30S Subunit | Chemical Probing (DMS) | Not Specified | ~1 µM (protection observed) | Not Reported | [1] |
| This compound | A-site RNA oligonucleotide | Chemical Probing (DMS) | 25 | 2 µM | Not Reported | [1] |
| This compound | A-site RNA oligonucleotide | Chemical Probing (DMS) | 4 | 0.01 µM | Not Reported | [1] |
| This compound | Bacterial Ribosomes | Cell-free translation assay | 37 | Not Reported | 0.4 µM | [8] |
| Gentamicin C1 | A-site RNA oligonucleotide | Chemical Probing (DMS) | 4 | 0.5 µM | Not Reported | [1] |
| Gentamicin C2 | A-site RNA oligonucleotide | Chemical Probing (DMS) | 4 | 0.025 µM | Not Reported | [1] |
Experimental Protocols
A variety of sophisticated experimental techniques are employed to study the interaction between this compound and the 30S ribosomal subunit. Below are detailed methodologies for some of the key experiments.
Chemical Footprinting with Dimethyl Sulfate (B86663) (DMS)
This technique is used to identify the binding site of a ligand on an RNA molecule by probing the accessibility of nucleotide bases to chemical modification.
Protocol:
-
Preparation: 30S ribosomal subunits (typically 10 pmol) are incubated in a buffer containing 80 mM potassium cacodylate (pH 7.2), 100 mM ammonium (B1175870) chloride, 20 mM magnesium chloride, 1 mM dithiothreitol, and 0.5 mM EDTA.[1]
-
Binding: Varying concentrations of this compound are added to the ribosome solution and incubated to allow for binding equilibrium to be reached.
-
Modification: Dimethyl sulfate (DMS) is added to the reaction mixture. DMS methylates the N1 of adenine and N3 of cytosine in single-stranded RNA regions that are not protected by protein or ligand binding.
-
Quenching: The reaction is stopped by the addition of a quenching buffer, typically containing a sulfhydryl reagent like β-mercaptoethanol.
-
RNA Isolation: The 16S rRNA is extracted from the reaction mixture using standard phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Primer Extension: A radiolabeled primer complementary to a region downstream of the expected binding site is annealed to the extracted 16S rRNA. Reverse transcriptase is then used to synthesize cDNA. The enzyme will stop at the site of methylation.
-
Analysis: The cDNA products are resolved on a denaturing polyacrylamide gel. The positions of the stops in the presence of this compound, compared to a no-drug control, reveal the nucleotides protected by the antibiotic binding.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the this compound-RNA complex in solution.
Protocol:
-
Sample Preparation: An RNA oligonucleotide mimicking the A site of the 16S rRNA is synthesized and purified.[1][9] Uniform isotopic labeling (e.g., with ¹³C and ¹⁵N) of the RNA may be performed for more complex structural studies.[9] The purified RNA is dissolved in an appropriate NMR buffer.
-
Titration: A solution of this compound is titrated into the RNA sample.
-
Data Acquisition: A series of NMR experiments (e.g., 1D proton, 2D NOESY, HSQC) are performed at each titration point.[9][10] Chemical shift perturbations are monitored to identify the nucleotides involved in the interaction.[1]
-
Structure Calculation: For a full structural determination, distance and dihedral angle restraints are derived from the NMR data, particularly from Nuclear Overhauser Effect (NOE) experiments. These restraints are then used in computational software to calculate the three-dimensional structure of the complex.[1][11]
X-ray Crystallography
This technique provides a static, atomic-level picture of the this compound-30S subunit complex.
Protocol:
-
Complex Formation and Crystallization: Purified 30S ribosomal subunits are incubated with an excess of this compound.[12] This complex is then subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source.[13][14] The diffraction pattern is recorded on a detector.
-
Structure Determination: The phases of the diffracted X-rays are determined using methods such as molecular replacement, using a known structure of the 30S subunit as a model.[13] An electron density map is then calculated.
-
Model Building and Refinement: The atomic model of the this compound-30S complex is built into the electron density map and refined to best fit the experimental data.[12]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the structural determination of large, dynamic complexes like the ribosome in a near-native, vitrified state.
Protocol:
-
Sample Preparation: A solution of the this compound-30S subunit complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.[15][16]
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosomal particles in different orientations are collected.[17][18]
-
Image Processing and 3D Reconstruction: The individual particle images are aligned and classified to generate 2D class averages. These averages are then used to reconstruct a 3D map of the complex.[15][19]
-
Model Building and Analysis: An atomic model is fitted into the 3D cryo-EM map, allowing for the visualization of the this compound binding site and any conformational changes in the ribosome.[16]
Logical Relationships in Experimental Data Interpretation
The data obtained from these diverse experimental approaches are complementary and provide a comprehensive understanding of the this compound-ribosome interaction.
Conclusion
The interaction of this compound with the 30S ribosomal subunit is a well-studied example of a small molecule targeting a large ribonucleoprotein complex with high specificity and potent biological consequences. The detailed structural and quantitative data, obtained through a combination of biochemical and biophysical methods, provide a solid foundation for understanding the mechanism of action of aminoglycoside antibiotics. This knowledge is crucial for the rational design of new antibiotics that can overcome existing resistance mechanisms and for the development of novel therapeutic strategies targeting the bacterial ribosome. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of microbiology, structural biology, and drug discovery.
References
- 1. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 2. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stochastic gating and drug-ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mammalian microsomal protein synthesis by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Structure determination of protein/RNA complexes by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.rigaku.com [resources.rigaku.com]
- 15. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Differences Between Gentamicin C1, C1a, and C2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentamicin (B1671437), a widely utilized aminoglycoside antibiotic, is not a single molecular entity but a complex mixture of structurally related components. The major constituents, Gentamicin C1, C1a, and C2, exhibit subtle yet significant differences in their chemical structures, which in turn influence their pharmacokinetic profiles, antibacterial efficacy, and toxicity. This technical guide provides a detailed comparative analysis of these three primary gentamicin components, offering a valuable resource for researchers and professionals in drug development and infectious disease. We present a comprehensive overview of their structural distinctions, comparative biological activities, and the experimental methodologies used for their evaluation.
Structural Differentiation
The fundamental difference between Gentamicin C1, C1a, and C2 lies in the methylation pattern of the purpurosamine ring (2-amino-hexose) of the aminoglycoside structure. These seemingly minor structural modifications have significant implications for their biological properties.
-
Gentamicin C1a: This component is the structural baseline of the C-series, lacking any methyl groups on the 6'-position of the purpurosamine ring.
-
Gentamicin C2: This component possesses a single methyl group at the C-6' position.
-
Gentamicin C1: This component is characterized by two methyl groups: one at the C-6' position and an additional N-methyl group at the 6'-amino position.
These structural variations are visually represented in the following diagram:
Comparative Biological Activity
The structural variations among the gentamicin C components lead to discernible differences in their antibacterial spectrum, potency, and toxicological profiles.
Antibacterial Efficacy
While all three components exhibit broad-spectrum activity against many Gram-negative and some Gram-positive bacteria, their potency can vary, particularly against strains harboring aminoglycoside-modifying enzymes.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Gentamicin C Components (μg/mL)
| Organism | Gentamicin C1 | This compound | Gentamicin C2 | Reference |
| E. coli WT | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | [1] |
| E. coli with AAC(3)-II | >128 | >128 | >128 | [1] |
| E. coli with AAC(6')-Ib | 4 | 64 | 64 | [1] |
| P. aeruginosa WT | 1 - 4 | 1 - 4 | 1 - 4 | [1] |
| S. aureus WT | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | [1] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Toxicity Profile
A significant concern with aminoglycoside therapy is the potential for nephrotoxicity and ototoxicity. Research indicates that the individual gentamicin components contribute differently to these adverse effects. Some studies suggest that Gentamicin C2 may be the most nephrotoxic and ototoxic of the three major components[2][3]. In contrast, this compound has been reported to be less ototoxic in some models[4].
Table 2: Comparative In Vitro Nephrotoxicity of Gentamicin Components
| Cell Line | Compound | IC50 | Reference |
| HK-2 | Gentamicin (mixture) | 22.3 mM | [2] |
| LLC-PK1 | Gentamicin C1 | Not cytotoxic at tested concentrations | [5] |
| LLC-PK1 | This compound | Not cytotoxic at tested concentrations | [5] |
| LLC-PK1 | Gentamicin C2 | Showed greater toxicity than C1 and C1a | [5] |
Pharmacokinetic Properties
The pharmacokinetic parameters of the gentamicin C components can also differ, affecting their distribution and elimination from the body. Notably, studies in beagles have shown that Gentamicin C1 has a significantly higher clearance and volume of distribution at a steady state compared to C1a and C2[6].
Table 3: Comparative Pharmacokinetic Parameters of Gentamicin C Components in Beagles (Single IV Dose)
| Parameter | Gentamicin C1 | This compound | Gentamicin C2 | Reference |
| Clearance (mL/min/kg) | 4.62 ± 0.71 | 1.81 ± 0.26 | 1.82 ± 0.25 | [6] |
| Volume of Distribution (Vss, L/kg) | 0.36 ± 0.04 | 0.14 ± 0.01 | 0.15 ± 0.02 | [6] |
| Half-life (t1/2, min) | 64 ± 12 | 66 ± 12 | 63 ± 12 | [6] |
Table 4: Comparative Pharmacokinetic Parameters of Gentamicin C Components in Piglets (Single IM Dose)
| Parameter | Gentamicin C1 | This compound | Gentamicin C2 | Reference |
| Cmax (μg/mL) | 12.3 ± 2.1 | 18.9 ± 3.2 | 22.1 ± 3.7 | [2] |
| Tmax (h) | 0.5 ± 0.2 | 0.5 ± 0.2 | 0.5 ± 0.2 | [2] |
| AUC (μg·h/mL) | 102 ± 18 | 158 ± 27 | 183 ± 31 | [2] |
Mechanism of Action and Resistance
The primary mechanism of action for all gentamicin components involves binding to the A-site of the 16S rRNA within the 30S ribosomal subunit of bacteria. This binding disrupts protein synthesis by causing misreading of the mRNA codon, leading to the production of non-functional proteins and ultimately bacterial cell death.
The structural differences, particularly at the 6'-position, can influence the binding affinity to the ribosome and their susceptibility to enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs), a common mechanism of bacterial resistance. For instance, the N-methylation in Gentamicin C1 can sterically hinder the action of certain AMEs, such as some acetyltransferases that target the 6'-amino group, rendering it more effective against specific resistant strains.
Experimental Protocols
Separation and Quantification of Gentamicin Components by HPLC
A common method for separating and quantifying the gentamicin C components is High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Workflow for HPLC Analysis:
Detailed Methodology (Representative Protocol): [7][8]
-
Sample Preparation: A known concentration of the gentamicin sulfate (B86663) sample is dissolved in water.
-
Derivatization: The sample is mixed with a derivatizing agent, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, to form fluorescent derivatives.
-
HPLC System: A reversed-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, water, and an ion-pairing agent like sodium heptanesulfonate, with the pH adjusted.
-
Detection: The derivatives are detected using a fluorescence detector.
-
Quantification: The peak areas of the individual components are compared to those of known standards to determine their respective concentrations.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antibiotics against bacterial isolates.
Detailed Methodology (CLSI Guidelines): [9]
-
Preparation of Antibiotic Solutions: Serial twofold dilutions of each gentamicin component are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vitro Nephrotoxicity Assessment
The cytotoxicity of gentamicin components on renal cells can be evaluated using cell lines such as human kidney-2 (HK-2) or porcine kidney (LLC-PK1) cells.
Detailed Methodology (Cell Viability Assay): [2]
-
Cell Culture: HK-2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then exposed to various concentrations of the individual gentamicin components for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.
-
IC50 Determination: The concentration of each component that causes a 50% reduction in cell viability (IC50) is calculated to compare their relative cytotoxicity.
-
Biomarker Analysis: Additionally, the expression of kidney injury biomarkers, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL), can be measured in the cell culture supernatant or cell lysates using ELISA or qPCR to assess cellular damage[10][11].
In Vivo Ototoxicity Assessment
Animal models, such as guinea pigs or rats, are commonly used to evaluate the ototoxic potential of drugs. The Auditory Brainstem Response (ABR) is a non-invasive electrophysiological method to assess hearing function.
Detailed Methodology (ABR Measurement): [12]
-
Animal Model: A suitable animal model, such as the guinea pig, is chosen.
-
Baseline Measurement: A baseline ABR is recorded before drug administration. This involves placing electrodes on the scalp and delivering auditory stimuli (clicks or tone bursts) to the ear. The electrical responses from the auditory pathway are recorded and averaged.
-
Drug Administration: The animals are treated with the individual gentamicin components at specified doses and for a defined duration.
-
Follow-up ABR: ABR measurements are repeated at various time points during and after treatment.
-
Threshold Shift: An increase in the ABR threshold (the lowest sound intensity that elicits a response) indicates hearing loss and is used to quantify the degree of ototoxicity.
-
Histopathology: At the end of the study, the cochleae can be harvested for histological examination to assess for hair cell damage.
Conclusion
The subtle structural variations among Gentamicin C1, C1a, and C2 result in distinct biological profiles. While their antibacterial activities against susceptible wild-type bacteria are often comparable, significant differences can emerge against resistant strains. Furthermore, their propensities to cause nephrotoxicity and ototoxicity appear to differ, with some evidence suggesting a greater toxic potential for the C2 component. The pharmacokinetic disparities, particularly the higher clearance of C1, add another layer of complexity to their in vivo behavior. A thorough understanding of these differences is paramount for the development of safer and more effective gentamicin-based therapies, potentially through the formulation of optimized mixtures or the use of single, purified components. This guide provides a foundational resource for researchers and drug development professionals to navigate the intricacies of the gentamicin C complex.
References
- 1. researchgate.net [researchgate.net]
- 2. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. separationmethods.com [separationmethods.com]
- 8. scientificliterature.org [scientificliterature.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]
Gentamicin C1A molecular weight and formula
An In-depth Technical Guide to Gentamicin (B1671437) C1a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the aminoglycoside antibiotic Gentamicin C1a, focusing on its core physicochemical properties, analytical methodologies, and mechanism of action. The information is tailored for professionals in the fields of scientific research and drug development.
Core Properties of this compound
This compound is one of the major components of the gentamicin complex, an antibiotic produced by the fermentation of Micromonospora purpurea. It is classified as an aminoglycoside and functions by inhibiting protein synthesis in susceptible bacteria.
Physicochemical Data
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₉H₃₉N₅O₇ | [1][2][3] |
| Molecular Weight | 449.54 g/mol | [1][2][3] |
| CAS Number | 26098-04-4 | [1][2][4] |
| Appearance | White to light yellow solid; White Amorphous Powder | [2][4] |
| Melting Point | 107.00 °C | |
| Boiling Point | 675.20 °C |
Pharmacokinetic Profile in Beagles
The following table details the pharmacokinetic parameters of this compound following a single intravenous bolus dose of 4 mg/kg in beagles.[2][5][6]
| Parameter | Symbol | Value | Citation(s) |
| Mean Residence Time | MRT | 84 ± 12 min | [2][5][6] |
| Half-life | t½ | 66 ± 12 min | [2][5] |
| Clearance | CL | 1.81 ± 0.26 ml min⁻¹ kg⁻¹ | [2][5][6] |
| Volume of Distribution at Steady State | Vss | 0.14 ± 0.01 liter kg⁻¹ | [2][5][6] |
Mechanism of Action
This compound exerts its bactericidal effect by targeting the bacterial ribosome. Specifically, it binds to the A site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[7][8] This interaction disrupts the fidelity of protein synthesis by causing misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[7] Ultimately, this disruption of essential protein synthesis and the production of aberrant proteins leads to bacterial cell death.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound in biological matrices and for the structural elucidation of its interactions.
HPLC Method for Quantification in Plasma and Urine
This protocol is adapted from a validated method for the separate analysis of gentamicin components (C1, C1a, and C2) in biological fluids.[1][4]
Objective: To quantify the concentration of this compound in plasma and urine samples.
Principle: Gentamicin is extracted from the biological matrix using solid-phase extraction (SPE), derivatized with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) to allow for UV detection, and then separated and quantified using reversed-phase high-performance liquid chromatography (HPLC).
Methodology:
-
Sample Preparation & Solid-Phase Extraction (SPE):
-
Plasma samples are collected in heparin-containing tubes and centrifuged to separate the plasma.
-
Gentamicins are extracted from the plasma or urine using a polymer-phase SPE cartridge. The extraction is facilitated by the use of a Tris buffer.[1]
-
-
Derivatization:
-
The derivatization is performed directly in the SPE cartridge.
-
A reagent containing FDNB is added to the cartridge, reacting with the amino groups of gentamicin to form 2,4-dinitrophenyl (DNP) derivatives.[1]
-
The derivatized gentamicin is then eluted from the cartridge with acetonitrile (B52724).[1]
-
-
HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV-visible detector, autosampler, and column oven is used.[1]
-
Column: Symmetry™ C18 reversed-phase column (100 × 4.6 mm; 3.5 μm bead size).[1]
-
Mobile Phase: A mixture of 680 mL/L acetonitrile and 320 mL/L Tris buffer (8.3 mmol/L, pH 7.0).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: The eluent is monitored at a wavelength of 365 nm.[1]
-
Quantification: The detector response is linear, with a limit of quantification for this compound established at 0.1 mg/L. Recovery from plasma is approximately 72% and from urine is 98%.[1][4]
-
Structural Analysis of this compound-RNA Complex by NMR
The high-resolution three-dimensional structure of this compound in complex with a model RNA oligonucleotide mimicking the ribosomal A site has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9]
Objective: To elucidate the specific molecular interactions between this compound and its ribosomal RNA target.
General Methodology:
-
Sample Preparation: A 27-nucleotide RNA oligomer that mimics the bacterial ribosomal A site is synthesized and purified. A 1:1 complex is formed by titrating the RNA sample (e.g., 3 mM concentration) with this compound.[7]
-
NMR Spectroscopy: A suite of multidimensional NMR experiments is performed to assign the proton resonances of both the RNA and the bound this compound.
-
Data Collection: Inter-proton distance restraints are derived from Nuclear Overhauser Effect (NOE) experiments. These NOEs provide crucial information about which atoms are close to each other in 3D space.
-
Structure Calculation: The experimental distance and dihedral angle restraints are used as inputs for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
-
Structural Analysis: The final, refined structure reveals that this compound binds in the major groove of the RNA A site. The analysis identifies specific hydrogen bonds and electrostatic interactions between the different rings of the antibiotic and conserved base pairs of the rRNA, providing a structural basis for its mechanism of action.[7][9]
References
- 1. scispace.com [scispace.com]
- 2. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. separationmethods.com [separationmethods.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of gentamicin C(1), C(1a), and C(2) in beagles after a single intravenous dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
Gentamicin C1a as a Precursor to Etimicin Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etimicin (B1242760), a fourth-generation aminoglycoside antibiotic, offers a promising alternative to conventional therapies due to its broad-spectrum activity and reduced toxicity profile. This technical guide provides a comprehensive overview of the synthesis of etimicin, utilizing Gentamicin (B1671437) C1a as the primary precursor. The synthesis is a semi-synthetic process involving the selective protection of amine groups, followed by N-ethylation at the 1-position. This document details the experimental protocols, presents quantitative data for key reaction steps, and illustrates the logical workflow of the synthesis. The information herein is intended to equip researchers and drug development professionals with the fundamental knowledge required for the efficient and scalable production of etimicin.
Introduction
Etimicin is a semi-synthetic aminoglycoside antibiotic derived from Gentamicin C1a.[1][2] It is distinguished by the addition of an ethyl group at the 1-N position of the 2-deoxystreptamine (B1221613) ring of the this compound molecule.[3][4] This structural modification results in an antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides.[5] Notably, etimicin has demonstrated a lower incidence of ototoxicity and nephrotoxicity compared to its parent compound, gentamicin.[6][7]
The synthesis of etimicin from this compound is a multi-step process that hinges on the selective protection of the more reactive amino groups to allow for the specific ethylation of the 1-amino group. A key intermediate in this process is 3,2',6'-tri-N-acetyl this compound, where the amino groups at the 3, 2', and 6' positions are protected by acetyl groups. This guide will focus on the synthesis of this critical intermediate and the subsequent steps to yield etimicin.
Synthesis Pathway Overview
The synthesis of etimicin from this compound can be logically divided into three main stages:
-
Selective Protection: The amino groups at the 3, 2', and 6' positions of this compound are selectively acetylated to form the intermediate, 3,2',6'-tri-N-acetyl this compound. This is a crucial step to ensure the subsequent ethylation occurs at the desired 1-N position.
-
N-Ethylation: The 1-amino group of the protected intermediate is ethylated.
-
Deprotection and Purification: The acetyl protecting groups are removed, and the final product, etimicin, is purified to a high degree.
The overall logical workflow for the synthesis is depicted in the following diagram:
References
- 1. Exclusive Production of this compound from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Etimicin | C21H43N5O7 | CID 9912913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative antibacterial activity of a novel semisynthetic antibiotic: etimicin sulphate and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new aminoglycoside etimicin shows low nephrotoxicity and ototoxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Gentamicin C1A: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Gentamicin (B1671437) C1A, a major component of the gentamicin antibiotic complex. Designed for researchers, scientists, and drug development professionals, this document consolidates key spectroscopic information from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analytical techniques are also presented to facilitate the replication and validation of these findings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Gentamicin C1A, offering a structured and easily comparable format.
Mass Spectrometry Data
| Ionization Mode | Mass Analyzer | m/z | Ion Type | Relative Abundance | Reference |
| APCI | Ion Trap | 450 | [M+H]⁺ | 55% | [1] |
| ESI | Q-TOF | 450.2924 | [M+H]⁺ | - | [2] |
| ESI | Not Specified | 472 | [M+Na]⁺ | - | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the complexity of the molecule and variations in experimental conditions (e.g., solvent, salt form), detailed chemical shift assignments for this compound are not consistently reported across the literature in a singular, comprehensive table. However, key distinguishing features have been noted. The provided information is a compilation from multiple sources.
¹H NMR Distinguishing Features in D₂O:
While a complete assigned spectrum is not available in the search results, ¹H NMR is used to identify the different components of the gentamicin complex.[1][4]
¹³C NMR Distinguishing Features:
Specific chemical shifts for the carbon atoms of this compound are used to differentiate it from other gentamicin components.[5]
Infrared (IR) Spectroscopy Data
The following data is for Gentamicin Sulfate, as data specific to the C1A component is not available. The spectrum is characterized by the functional groups present in the aminoglycoside structure.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3400 | N-H stretching vibrations | [6] |
| 2960 | Alkyl C-H stretching vibrations | [6] |
| 1631 | N-H bending vibrations (aromatic amine) | [6] |
| 1531 | N-H bending vibrations (aromatic amine) | [6] |
| 1045-1169 | Not specified | [4] |
| 2715-2850 | Not specified | [4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
This compound, like other aminoglycosides, lacks significant UV-absorbing chromophores, making direct UV-Vis analysis challenging for structural elucidation.[7] Quantitative analysis is often performed indirectly after derivatization or complexation.
| Method | Wavelength (λmax) | Notes | Reference |
| Direct | ~202 nm | In water, for quantitative assay of the gentamicin complex. | [8] |
| Indirect (complex with Cu²⁺) | 291 nm | Derivative spectrophotometry of the complex. | [9] |
| Indirect (derivatization with 1-fluoro-2,4-dinitrobenzene) | 365 nm | For quantification of 2,4-dinitrophenyl derivatives. | [1][10][11] |
Experimental Protocols
The following sections detail the methodologies for the key spectroscopic experiments cited in this guide.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology: HPLC-MS/MS
-
Sample Preparation: Gentamicin components are first separated by High-Performance Liquid Chromatography (HPLC). The analytes, dissolved in a solution of methanol (B129727) and 0.05 mol/L ammonium (B1175870) acetate (B1210297) (1:1 by volume), are injected into the liquid chromatography-mass spectrometry interface.[1][12]
-
Chromatographic Separation:
-
Mass Spectrometry:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and differentiate between gentamicin components.
Methodology:
-
Sample Preparation: A 15% w/v solution of Gentamicin Sulfate USP Reference Standard is prepared in D₂O.[9] Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is used as an internal standard.[9]
-
Instrumentation: A Varian VXR-300S NMR spectrometer or a Bruker WH-90 can be used.[1][13]
-
Data Acquisition:
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: The sample is ground to a powder. For quantitative analysis, dilutions can be made with spectroscopic grade potassium bromide (KBr) on a %w/w basis.
-
Instrumentation: An ATR-FTIR spectrophotometer with a diamond reader is utilized.
-
Data Acquisition: The spectrum is recorded directly from the powdered sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To quantify this compound, often after derivatization.
Methodology: Indirect Quantification via Derivatization
-
Extraction: Gentamicins are extracted from the biological matrix using a Tris buffer and polymer phase solid-phase extraction.
-
Derivatization: Derivatization is carried out in the solid-phase extraction cartridge with 1-fluoro-2,4-dinitrobenzene.[1]
-
Separation: The 2,4-dinitrophenyl derivatives are separated using reversed-phase HPLC.[1]
-
Column: Symmetry™ C18 reversed-phase column (100 × 4.6 mm; 3.5 μm bead size) with a C18 precolumn.[1]
-
Mobile Phase: 680 mL/L acetonitrile (B52724) and 320 mL/L Tris buffer (8.3 mmol/L, titrated to pH 7.0 with HCl).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
-
Detection: The chromatographic eluent is monitored at 365 nm.[1]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H39N5O7 | CID 72396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of a Fourier transform infrared spectroscopy coupled to UV-Visible analysis technique for aminosides and glycopeptides quantitation in antibiotic locks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Assay Development for Aminoglycosides by HPLC with Direct UV Detection. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. usp-pqmplus.org [usp-pqmplus.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Assay Development for Aminoglycosides by HPLC with Direct UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
The Biological Activity Spectrum of Gentamicin C1a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437), a broad-spectrum aminoglycoside antibiotic complex produced by Micromonospora purpurea, is a critical tool in combating severe infections caused by Gram-negative bacteria and some Gram-positive organisms.[1] The commercial gentamicin complex is primarily composed of five major components: C1, C1a, C2, C2a, and C2b.[2][3] Among these, Gentamicin C1a is a significant component, and understanding its specific biological activity is crucial for optimizing therapeutic strategies and developing novel antibiotic agents. This technical guide provides an in-depth analysis of the biological activity spectrum of this compound, including its mechanism of action, antibacterial efficacy, and toxicological profile, supported by experimental methodologies and visual representations of key pathways.
Mechanism of Action
This compound, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[4][5] The primary site of action is the 30S ribosomal subunit.[4][5]
The binding of this compound to the 16S ribosomal RNA (rRNA) within the 30S subunit induces a conformational change in the A-site, the location where aminoacyl-tRNA decodes the messenger RNA (mRNA) codon.[6][7] This interference leads to two primary consequences:
-
Inhibition of Protein Synthesis Initiation: By binding to the 30S subunit, this compound can block the formation of the initiation complex, thereby preventing the start of protein synthesis.[5]
-
Miscoding and Premature Termination: The presence of this compound in the A-site leads to the misreading of the mRNA codon, causing the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins. Additionally, it can lead to premature termination of translation.[4][6]
The accumulation of these aberrant proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.
Antibacterial Spectrum of this compound
This compound exhibits broad-spectrum activity against a range of Gram-negative and some Gram-positive bacteria. Its potency is often compared to the other gentamicin components and the commercial mixture.
Quantitative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species as reported in the literature. For comparison, data for other gentamicin components are also included where available.
| Bacterial Species | This compound MIC (µg/mL) | Gentamicin C1 MIC (µg/mL) | Gentamicin C2 MIC (µg/mL) | Gentamicin C2a MIC (µg/mL) | Gentamicin C2b MIC (µg/mL) | Reference |
| Escherichia coli | Similar to other C-subtypes | Similar to other C-subtypes | Similar to other C-subtypes | Similar to other C-subtypes | Similar to other C-subtypes | [8] |
| Klebsiella pneumoniae | Similar to other C-subtypes | Similar to other C-subtypes | Similar to other C-subtypes | Similar to other C-subtypes | Similar to other C-subtypes | [8] |
| Pseudomonas aeruginosa | Lower than C1 | - | - | - | - | [8] |
| Staphylococcus aureus | Lower than C1 | - | - | - | - | [8] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 0.5 | 0.5 | 0.25 | 0.25 | 0.5 | [9] |
| Acinetobacter baumannii | 1 | 1 | 0.5 | 0.5 | 1 | [9] |
| Enterobacter cloacae | 0.5 | 0.5 | 0.25 | 0.25 | 0.5 | [9] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Studies have shown that while the different C-subtypes of gentamicin have broadly similar antibacterial activity, some variations exist. For instance, this compound has demonstrated slightly lower MIC values than C1 against S. aureus and P. aeruginosa.[8] However, these differences are often not considered clinically significant.[8]
Activity Against Resistant Strains
The emergence of antibiotic resistance is a major clinical challenge. This compound's efficacy can be compromised by bacterial resistance mechanisms, primarily:
-
Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the structure of this compound, preventing it from binding to the ribosome.[9]
-
Alterations in the Ribosomal Target: Mutations in the 16S rRNA can reduce the binding affinity of this compound.
-
Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as modifications to porin channels, can limit the uptake of this compound. Additionally, bacteria can acquire efflux pumps that actively transport the antibiotic out of the cell.[4]
Synergistic Effects
The combination of this compound with other classes of antibiotics can result in synergistic bactericidal activity. This is particularly evident with agents that inhibit cell wall synthesis, such as beta-lactams (e.g., penicillin and cefepime).[10][11] The proposed mechanism for this synergy is that the cell wall inhibitor increases the permeability of the bacterial cell membrane, facilitating the uptake of this compound to its ribosomal target.[10]
-
With Penicillin: Synergism has been demonstrated against species of the Bacteroides melaninogenicus group.[10]
-
With Cefepime (B1668827): A combination of gentamicin and cefepime has been shown to completely eradicate P. aeruginosa biofilms.[11]
-
With Ciprofloxacin (B1669076): Synergistic effects have also been observed with ciprofloxacin against P. aeruginosa biofilms.[11]
Toxicological Profile: Ototoxicity and Nephrotoxicity
A significant limitation to the clinical use of gentamicin is its potential for ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys).[12][13] These adverse effects are dose-dependent and can be irreversible.
Nephrotoxicity
Gentamicin is actively taken up by the proximal tubule cells of the kidneys, where it accumulates and can reach high concentrations.[14] The proposed mechanism of nephrotoxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and ultimately apoptosis and necrosis of renal cells.
Ototoxicity
The mechanism of ototoxicity is also linked to the production of ROS within the inner ear, leading to damage and death of sensory hair cells in the cochlea and vestibular system. This can result in hearing loss and balance problems.[12]
Some studies suggest that the different gentamicin components may have varying toxic potentials. For instance, it has been reported that this compound exhibits minimal cochlear effects compared to other components.[3]
References
- 1. scispace.com [scispace.com]
- 2. pragolab.cz [pragolab.cz]
- 3. Exclusive Production of this compound from Micromonospora purpurea by Metabolic Engineering | MDPI [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 7. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociating antibacterial from ototoxic effects of gentamicin C-subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergism between penicillin, clindamycin, or metronidazole and gentamicin against species of the Bacteroides melaninogenicus and Bacteroides fragilis groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Effects of Gentamicin, Cefepime, and Ciprofloxacin on Biofilm of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nephrotoxicity and ototoxicity: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
Gentamicin C1A: A Comprehensive Technical Guide
CAS Number: 26098-04-4
This technical guide provides an in-depth overview of Gentamicin (B1671437) C1A, a major component of the gentamicin antibiotic complex. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, experimental protocols, and associated toxicities.
Chemical and Physical Properties
Gentamicin C1A is an aminoglycoside antibiotic characterized by its unique chemical structure, which dictates its biological activity and pharmacokinetic profile.[1][2][3][4] Below is a summary of its key quantitative properties.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₉N₅O₇ | [1][2][3][4] |
| Molecular Weight | 449.54 g/mol | [1][2][4] |
| Appearance | White Amorphous Powder | |
| Purity | >95% | [1] |
| Melting Point | Not specified (Component C1: 92–97 °C, C2: 105–112 °C) | [1] |
| Storage | Store at < -15°C, keep dry |
Mechanism of Action and Signaling Pathways
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process and the pathways associated with its primary toxicities are detailed below.
Antibacterial Mechanism
The primary mechanism of action of this compound involves binding to the 30S subunit of the bacterial ribosome.[2][5] This interaction interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins and ultimately resulting in bacterial cell death.[5][6][7]
Ototoxicity Signaling Pathway
A significant side effect of gentamicin is ototoxicity, or hearing loss.[8][9] This is mediated by the drug's entry into inner ear hair cells, leading to oxidative stress, activation of stress pathways, and ultimately apoptosis.[3][9] Studies suggest that this compound may have a lower ototoxicity profile compared to other gentamicin components.[8][9][10]
Nephrotoxicity Signaling Pathway
Nephrotoxicity, or kidney damage, is another major concern with gentamicin use.[11][12][13][14] The mechanism involves the accumulation of the drug in the proximal tubule cells of the kidneys, leading to lysosomal and mitochondrial damage, oxidative stress, inflammation, and cell death.[4][11][12][13][14]
Experimental Protocols
This section outlines key experimental methodologies for the isolation, analysis, and activity assessment of this compound.
Isolation and Purification of this compound
A common method for isolating this compound from the gentamicin complex involves preparative High-Performance Liquid Chromatography (HPLC).[1][2][15][16]
Protocol:
-
Protection of Amine Groups: The amine groups of the gentamicin components are first protected, for instance, by reacting with benzyl (B1604629) chloroformate.[2]
-
Preparative HPLC: The protected mixture is then subjected to preparative HPLC.[2]
-
Column: A reversed-phase column, such as a C18 column, is typically used.[1]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water containing an ion-pairing agent like trifluoroacetic acid is employed.[2]
-
Detection: The eluting components are monitored using a UV detector at a low wavelength (e.g., 215 nm).[2]
-
-
Fraction Collection and Deprotection: The fraction corresponding to the protected this compound is collected. The protecting groups are then removed, for example, through catalytic hydrogenation.[2]
-
Final Purification: The deprotected this compound is further purified by filtration and solvent removal.[2]
An alternative method utilizes macroporous weak acidic resin for purification.[17][18]
Protocol using Macroporous Resin:
-
Resin Selection: D157 resin has been shown to have good separation efficiency.[17]
-
Adsorption: The crude gentamicin extract, with its pH adjusted to 8.0-9.0, is loaded onto the resin column at a flow rate of 0.8 bed volumes per hour (BV/h).[17]
-
Elution: The target compound, this compound, is eluted from the column using a 0.15 mol/L ammonia (B1221849) solution at a flow rate of 0.2 BV/h.[17]
Analytical Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the analysis of purity and the quantification of this compound in various matrices.[1][15][16]
Protocol:
-
Derivatization: As gentamicin lacks a strong chromophore, derivatization is often necessary for UV detection. A common derivatizing agent is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB).[1][15][16]
-
Chromatographic Separation:
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification and structural confirmation of this compound.[1][19]
Protocol:
-
Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS).[1]
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used ionization techniques.[1][19]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined. For this compound, the protonated molecule [M+H]⁺ is observed at m/z 450.[1]
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about this compound.[1][2][15][16][20][21][22] Both ¹H and ¹³C NMR are used for complete structural elucidation and to confirm the identity and purity of the isolated compound.[20][21][22]
Protocol:
-
Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[1][22]
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of this compound.[20]
Antibacterial Activity Assays
The antibacterial potency of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.[23][24]
Protocol (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.[23]
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a suitable broth medium in a 96-well microtiter plate.[23]
-
Inoculation: Each well is inoculated with the bacterial suspension.[23]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[25]
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[23]
Agar (B569324) Diffusion Assay: An alternative method is the agar diffusion assay, where the antibiotic diffuses from a source (e.g., a paper disc) into an agar medium seeded with the test bacterium. The diameter of the zone of inhibition is then measured.[25]
Quantitative Biological Data
The following table summarizes some of the reported biological activity data for this compound.
| Parameter | Organism/Cell Line | Value | Reference |
| MIC | Escherichia coli ATCC 25922 | Within 1 log₂ dilution of gentamicin mixture | [24] |
| MIC | Pseudomonas aeruginosa ATCC 27853 | Within 1 log₂ dilution of gentamicin mixture | [24] |
| MIC | E. coli with aac(3)-III | 8-fold higher than gentamicin mixture | [24] |
| MIC | E. coli with aph(3')-Ia | 4-fold lower than gentamicin mixture | [24] |
| Ototoxicity (IC₅₀) | HEI-OC1 cells | Less toxic than neomycin and gentamicin | [8] |
| Ototoxicity (IC₅₀) | OC-k3 cells | Less toxic than neomycin and gentamicin | [8] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Conclusion
This compound is a critical component of the gentamicin complex with potent antibacterial activity. This guide has provided a detailed overview of its chemical properties, mechanisms of action, and associated toxicities, along with standardized experimental protocols for its study. A deeper understanding of the distinct properties of this compound is crucial for the development of safer and more effective aminoglycoside therapies. Further research into the specific structure-activity and structure-toxicity relationships of this compound will be invaluable for future drug design and optimization efforts.
References
- 1. scispace.com [scispace.com]
- 2. US20110294994A1 - Gentamicin Separation Method - Google Patents [patents.google.com]
- 3. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 7. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lower ototoxicity and absence of hidden hearing loss point to this compound and apramycin as promising antibiotics for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gentamicin-induced Hearing Loss: Ototoxicity, Challenges, Pathogenesis and Mechanism | Journal of Otorhinolaryngology and Facial Plastic Surgery [journals.sbmu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. Gentamicin-induced nephrotoxicity: A mechanistic approach [aijpms.journals.ekb.eg]
- 13. Gentamicin nephrotoxicity in animals: Current knowledge and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of gentamicins C(1), C(1a), and C(2) in plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification Process of this compound by Macroporous Weak Acidic Resin [cjph.com.cn]
- 18. A New Separation and Purification Process of Gentamicin [cjph.com.cn]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Identification and Quantification of the Component Composition of the Active Substance Gentamicin Sulfate by 1 Н and 13 С NMR Spectroscopy | Moiseev | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 23. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for Gentamicin C1A in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Gentamicin (B1671437) C1A, a major component of the gentamicin complex, in bacterial culture. This document outlines its mechanism of action, provides detailed experimental protocols for determining its antibacterial activity, and summarizes its efficacy against key bacterial strains.
Introduction to Gentamicin C1A
This compound is an aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea.[1] Like other aminoglycosides, it exhibits broad-spectrum bactericidal activity, particularly against Gram-negative bacteria.[2] Its primary application in research and clinical settings is the inhibition of bacterial growth.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of protein synthesis. It binds irreversibly to the 30S subunit of the bacterial ribosome.[3] This binding interferes with the initiation complex, causes misreading of the mRNA codon, and ultimately leads to the production of non-functional or truncated proteins, resulting in bacterial cell death.[3]
Recent studies also suggest a common mechanism of cell death induced by bactericidal antibiotics, including aminoglycosides. This involves the generation of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, contributing to cell death.[3][4] Furthermore, in organisms like Pseudomonas aeruginosa, gentamicin has been shown to disrupt the integrity of the cell envelope by displacing essential cations, leading to increased membrane permeability.[5]
Quantitative Data: Antibacterial Efficacy
The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Strain | This compound MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 |
| Staphylococcus aureus (MRSA) | USA300 | 1 |
| Klebsiella pneumoniae | ATCC BAA-1705 | 1 |
| Acinetobacter baumannii | ATCC 19606 | 2 |
| Enterobacter cloacae | ATCC 13047 | 1 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. Data sourced from a comprehensive study on the antibacterial activity of gentamicin congeners.[6][7]
Experimental Protocols
Preparation of this compound Stock Solution
A sterile stock solution is crucial for accurate and reproducible experiments.
Materials:
-
This compound powder
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of sterile distilled water or PBS.
-
Once fully dissolved, bring the solution to the final desired volume with the sterile diluent. A common stock solution concentration is 10 mg/mL.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits bacterial growth in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic). Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Exclusive Production of this compound from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gentamicin interaction with Pseudomonas aeruginosa cell envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Isolation of Gentamicin C1a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437), a broad-spectrum aminoglycoside antibiotic produced by Micromonospora purpurea, is a complex mixture of structurally related components. The major components include Gentamicin C1, C1a, C2, C2a, and C2b. Each component exhibits distinct biological activities and toxicological profiles. Gentamicin C1a is of particular interest as it serves as a precursor for the semi-synthetic antibiotic etimicin. Therefore, the isolation of high-purity this compound from the fermentation mixture is a critical step for both research and pharmaceutical development. These application notes provide detailed protocols for the isolation of this compound using advanced chromatographic techniques.
Data Presentation
Table 1: Summary of Chromatographic Methods for this compound Isolation
| Method | Stationary Phase/Column | Mobile Phase/Solvent System | Key Parameters | Yield/Purity | Reference |
| IP-RPLC | Thermo Scientific™ Acclaim™ AmG C18 | Isocratic: 100 mM Trifluoroacetic acid (TFA) in water. Gradient: Acetonitrile (B52724) can be added to accelerate elution. | Temperature: 30-60 °C. Addition of 2% acetonitrile reduces analysis time. | Well-separated peaks for all major gentamicin congeners. | [1][2] |
| HSCCC/MS | High-Speed Counter-Current Chromatography (HSCCC) | n-butanol/10% aqueous ammonia (B1221849) solution (50:50, v/v) | Volatile two-phase solvent system. | 3.9 mg of this compound from 30 mg of gentamicin powder, with over 95% purity. | [3] |
| Preparative HPLC | YMC ODS AQ column (47x300 cm) | Isocratic: 70:20:10 acetonitrile:water:0.05% aqueous trifluoroacetic acid. | Requires prior protection of amine groups with benzyl (B1604629) chloroformate. | Not specified, but pure this compound was obtained after deprotection. | [4] |
| Reverse-Phase HPLC | Not specified | Gradient of 8% to 16% acetonitrile in water (modified with ammonium (B1175870) hydroxide (B78521) to 250 mM). | Flow rate: 250 ml/min. | Sufficient to separate congeners for further analysis. | [5] |
| Macroporous Resin Chromatography | D157 macroporous weak acidic resin | Adsorption: Crude extraction liquid (pH 8.0-9.0). Elution: 0.15 mol/L ammonia solution. | Optimized for large-scale purification from fermentation broth. | HPLC purity above 93%. | [6] |
Experimental Protocols
Protocol 1: Isolation of this compound using Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)
This protocol is adapted from a high-performance separation method for gentamicin congeners.[1][2]
1. Materials and Equipment:
-
Gentamicin sulfate (B86663) mixture
-
Trifluoroacetic acid (TFA), HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
Thermo Scientific™ Acclaim™ AmG C18 column or equivalent
-
High-Performance Liquid Chromatography (HPLC) system with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)
-
Fraction collector
2. Sample Preparation:
-
Dissolve the gentamicin sulfate mixture in the initial mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: Acclaim AmG C18
-
Mobile Phase A: 100 mM TFA in deionized water
-
Mobile Phase B: Acetonitrile
-
Elution Mode:
-
Isocratic: 100% Mobile Phase A. This provides good separation but with a longer run time (around 60 minutes).[1][2]
-
Gradient (for faster analysis): A shallow gradient of acetonitrile (Mobile Phase B) can be introduced. For example, starting with 100% Mobile Phase A and gradually increasing to 2-5% Mobile Phase B over 20-30 minutes. The addition of 2% acetonitrile can reduce the analysis time to under 25 minutes.[1][2]
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Column Temperature: 30 °C (increasing temperature can shorten analysis time but may reduce resolution).[1]
-
Detection: Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is preferred as gentamicin lacks a strong UV chromophore.[7]
4. Fraction Collection and Post-Processing:
-
Collect the fraction corresponding to the this compound peak based on the chromatogram.
-
The collected fraction will contain TFA, which may need to be removed for downstream applications. This can be achieved by lyophilization or other suitable methods.
Protocol 2: Preparative Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on a preparative method coupled with mass spectrometry.[3]
1. Materials and Equipment:
-
Gentamicin standard powder
-
n-butanol
-
10% aqueous ammonia solution
-
High-Speed Counter-Current Chromatography (HSCCC) system (e.g., CCC-1000)
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
-
Lyophilizer
2. Solvent System Preparation:
-
Prepare the two-phase solvent system by mixing n-butanol and 10% aqueous ammonia solution in a 50:50 (v/v) ratio.
-
Thoroughly mix the two phases and allow them to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
3. HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.
-
Dissolve a known amount of the gentamicin mixture (e.g., 30 mg) in a small volume of the biphasic solvent system and inject it into the column.
-
Continue pumping the mobile phase and monitor the effluent using the MS detector.
4. Fraction Collection and Analysis:
-
Collect the fractions corresponding to the this compound peak, which can be identified by its mass-to-charge ratio (m/z 450 for [M+H]⁺).[3]
-
Analyze the purity of the collected fractions using LC-MS.
-
Lyophilize the purified fraction to obtain this compound as a solid.
Visualizations
Caption: Workflow for this compound isolation using IP-RPLC.
Caption: HSCCC workflow for preparative purification of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pragolab.cz [pragolab.cz]
- 3. Preparative purification of gentamicin components using high-speed counter-current chromatography coupled with electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20110294994A1 - Gentamicin Separation Method - Google Patents [patents.google.com]
- 5. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification Process of this compound by Macroporous Weak Acidic Resin [cjph.com.cn]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols for the Liquid Chromatographic Separation of Gentamicin C1a
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of Gentamicin (B1671437) C1a from its related components using various liquid chromatography (LC) methods. The information is compiled to assist in method development, optimization, and routine analysis of gentamicin samples.
Introduction
Gentamicin is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea. The complex consists of several structurally related components, primarily Gentamicin C1, C1a, C2, C2a, and C2b. These components differ in their methylation patterns, which can influence their biological activity and potential toxicity. Therefore, the accurate separation and quantification of each component, particularly Gentamicin C1a, are crucial for quality control and pharmacokinetic studies. Due to the polar nature and lack of a strong UV chromophore in gentamicin molecules, their separation and detection present analytical challenges. This document outlines several effective LC-based strategies to achieve this separation.
General Workflow for Gentamicin Analysis
The following diagram illustrates a typical workflow for the analysis of this compound and its related components by liquid chromatography.
Caption: General workflow for this compound analysis by LC.
Chromatographic Methods and Protocols
Several liquid chromatography techniques have been successfully employed for the separation of gentamicin components. The most common are Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.
Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)
IP-RPLC is a widely used and robust technique for separating polar, ionizable compounds like gentamicin on traditional reversed-phase columns (e.g., C18). An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing its retention on the nonpolar stationary phase.
Experimental Protocol: IP-RPLC with Electrochemical Detection
This protocol is based on methods described for the analysis of gentamicin in pharmaceutical formulations.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An aqueous solution containing volatile ion-pairing agents like trifluoroacetic acid (TFA) and pentafluoropropionic acid (PFPA). A specific example includes a mobile phase with sodium sulfate (B86663), tetrahydrofuran, sodium 1-octanesulfonate, and a phosphate (B84403) buffer at pH 3.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
-
Detection: Pulsed Electrochemical Detection (PED)
-
Detector: Pulsed electrochemical detector with a gold working electrode.
-
Potential: A waveform optimized for aminoglycoside detection.
-
-
Sample Preparation (for Pharmaceutical Formulations):
-
Accurately weigh and dissolve the gentamicin sulfate sample in the mobile phase or deionized water to a final concentration of approximately 1 mg/mL.[1]
-
For impurity analysis, a higher concentration may be used, while for the assay of major components, a dilution to 0.2 mg/mL might be appropriate.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Quantitative Data for IP-RPLC Methods
| Parameter | Method 1: IP-RPLC with PED | Method 2: IP-RPLC with UV (after derivatization)[2] |
| Column | Poly(styrene-divinylbenzene) | Reversed-phase C18 |
| Mobile Phase | Aq. solution with sodium sulfate, THF, sodium 1-octanesulfonate, phosphate buffer (pH 3.0) | Acetonitrile (B52724) and Tris buffer |
| This compound LOQ | Not specified | 0.1 mg/L |
| Gentamicin C1 LOQ | Not specified | 0.07 mg/L |
| Gentamicin C2 LOQ | Not specified | 0.1 mg/L |
| Linearity Range | Not specified | Up to 50 mg/L for each component |
| Recovery (Plasma) | Not applicable | 72% |
| Recovery (Urine) | Not applicable | 98% |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is well-suited for the retention and separation of highly polar compounds like gentamicin, often providing different selectivity compared to IP-RPLC. A significant advantage of HILIC is its compatibility with mass spectrometry (MS) detection, as it avoids the use of non-volatile ion-pairing reagents that can cause ion suppression.
Experimental Protocol: HILIC with Mass Spectrometry (MS) Detection
This protocol is suitable for the analysis of gentamicin in various matrices, including pharmaceutical and biological samples.
-
Chromatographic Conditions:
-
Column: Zwitterionic HILIC column (e.g., 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of each gentamicin component.
-
-
Sample Preparation (for Biological Fluids - Plasma/Urine):
-
To a 100 µL aliquot of plasma or urine, add an internal standard.
-
Precipitate proteins by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Quantitative Data for HILIC-MS/MS Method
| Parameter | HILIC-MS/MS |
| Column | Zwitterionic HILIC |
| Mobile Phase | Acetonitrile/Ammonium Formate Buffer Gradient |
| This compound LOQ | To be determined based on specific instrumentation |
| Gentamicin C1 LOQ | To be determined based on specific instrumentation |
| Gentamicin C2 LOQ | To be determined based on specific instrumentation |
| Linearity Range | Typically in the ng/mL range |
| Recovery | Generally >80% |
Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for complex mixtures. These columns can retain and separate compounds based on both their hydrophobicity and charge.
Experimental Protocol: Mixed-Mode Chromatography with MS Detection
This protocol can be applied for the simultaneous analysis of multiple aminoglycosides, including gentamicin, in complex matrices like honey.[3][4]
-
Chromatographic Conditions:
-
Column: Zwitterionic mixed-mode column (e.g., Obelisc R).[3]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection: Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS)
-
Sample Preparation (for Honey):
-
Extract the honey sample with an aqueous solution of trichloroacetic acid.[3]
-
Perform solid-phase extraction (SPE) on a polymeric reversed-phase cartridge for cleanup and concentration.[3]
-
Elute the analytes and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase for injection.
-
Quantitative Data for Mixed-Mode LC-MS Method [3]
| Parameter | Mixed-Mode LC-Q-TOF MS |
| Column | Obelisc R (zwitterionic) |
| Mobile Phase | Acetonitrile/Ammonium Formate Gradient |
| Gentamicin C1 Decision Limit (in honey) | 33.6 ng/g |
| Recovery (in honey) | 65-76% |
| Repeatability (RSD%) | 3.8-7.3% |
| Linearity (r²) | ≥0.995 |
Methods Requiring Derivatization
Due to the lack of a native chromophore, derivatization is often employed to enable sensitive detection of gentamicin by UV or fluorescence detectors.
Experimental Protocol: IP-RPLC with UV Detection after Pre-column Derivatization [2]
-
Derivatization Reagent: 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB).[2]
-
Derivatization Procedure: The derivatization can be conveniently carried out on a solid-phase extraction cartridge.[2]
-
Chromatographic Conditions:
Conclusion
The choice of the most suitable liquid chromatography method for the separation of this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. IP-RPLC is a robust and widely used technique, especially with electrochemical detection for underivatized gentamicin. HILIC and mixed-mode chromatography are powerful alternatives, particularly when coupled with mass spectrometry, offering high sensitivity and specificity without the need for derivatization. For laboratories equipped with UV or fluorescence detectors, pre-column derivatization provides a viable path for sensitive quantification. The protocols and data presented in these application notes serve as a comprehensive guide for developing and implementing reliable analytical methods for this compound and its related components.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS [scirp.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Aminoglycosides in Molecular Biology - A Comparative Guide to Gentamicin C1A and G418 (Geneticin®)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular biology and genetic engineering, the selection of successfully transfected or transduced cells is a critical step for establishing stable cell lines. This process relies on the use of selective agents that eliminate non-modified cells, allowing for the proliferation of cells that have incorporated the desired genetic material. Aminoglycoside antibiotics are a class of compounds frequently employed for this purpose. This document provides a detailed overview of two such aminoglycosides: Gentamicin (B1671437) C1A and G418 (also known as Geneticin®).
While both are structurally related, their applications in cell culture are distinct. Gentamicin is broadly used to prevent bacterial contamination in cell cultures. In contrast, G418 is the standard and widely accepted agent for the selection of stably transfected eukaryotic cells expressing a specific resistance gene.[1][2] This application note will clarify the appropriate uses of each, detail the underlying mechanisms of action, and provide comprehensive protocols for the effective use of G418 as a selection agent.
Mechanism of Action: Targeting the Ribosome
Both Gentamicin C1A and G418 exert their effects by targeting ribosomes, the cellular machinery responsible for protein synthesis. However, their selectivity and efficacy differ between prokaryotic and eukaryotic systems.
This compound: As a component of the gentamicin complex, this compound primarily functions by binding to the 30S subunit of bacterial ribosomes. This interaction disrupts protein synthesis, leading to bacterial cell death. While it can also interact with eukaryotic 80S ribosomes, its affinity and inhibitory effects are generally less pronounced than those of G418, making it less suitable as a selective agent in mammalian cells.
G418 (Geneticin®): G418 is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosomal subunit, thereby blocking the elongation step of polypeptide synthesis.[3][4][5][6] This high toxicity to mammalian cells is the basis for its use as a powerful selection agent. Resistance to G418 is conferred by the expression of the neomycin resistance gene (neo), which encodes for the enzyme aminoglycoside 3'-phosphotransferase II (APH(3')II).[3][4][6][7] This enzyme inactivates G418 through phosphorylation, preventing it from binding to the ribosome and allowing the transfected cells to survive and proliferate.[3][8]
Data Presentation: Comparative Analysis of this compound and G418
The following tables summarize the key characteristics and available quantitative data for this compound and G418 to facilitate a clear comparison.
Table 1: General Properties and Applications
| Feature | This compound | G418 (Geneticin®) |
| Primary Application | Prevention of bacterial contamination in cell culture | Selection of stably transfected eukaryotic cells[2][4] |
| Mechanism of Action | Binds primarily to the 30S ribosomal subunit in prokaryotes | Binds to the 80S ribosomal subunit in eukaryotes, inhibiting protein synthesis[4][5][6] |
| Resistance Mechanism | Not typically used for selection in eukaryotes | Enzymatic inactivation by aminoglycoside 3'-phosphotransferase II (APH(3')II) encoded by the neo gene[3][4][6][7] |
| Typical Working Conc. | 50 µg/mL (for contamination control) | 100 - 1400 µg/mL (for selection, cell line dependent)[3] |
Table 2: Cytotoxicity Data in Mammalian Cell Lines
| Cell Line | Agent | Parameter | Value |
| BHK-21 | G418 | IC50 (MTT assay) | High Selection Factor (SF) of 40.7 reported |
| HeLa | G418 | IC50 (MTT assay) | Low Selection Factor (SF) of 5.8 reported |
| CHO-K1 | G418 | IC50 (MTT assay) | Intermediate Selection Factor (SF) of 15.2 reported |
| 3T3 | G418 | IC50 (MTT assay) | Intermediate Selection Factor (SF) of 12.5 reported |
Note: Direct IC50 values for this compound in the context of selection are not widely available as it is not typically used for this purpose. The "Selection Factor" (SF) is the ratio of the IC50 in resistant cells to the IC50 in sensitive cells, indicating the effectiveness of the selection agent.
Experimental Protocols
The following protocols are for the use of G418 as a selection agent to generate stable mammalian cell lines.
Protocol 1: Determination of Optimal G418 Concentration (Kill Curve)
It is crucial to determine the minimum concentration of G418 that effectively kills non-transfected cells for each specific cell line, as sensitivity can vary. This is achieved by generating a "kill curve".
Materials:
-
Parental (non-transfected) mammalian cell line
-
Complete cell culture medium
-
G418 sulfate (B86663) stock solution (e.g., 50 mg/mL)
-
24-well or 96-well tissue culture plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the parental cells in a 24-well plate at a density that allows them to be approximately 25-50% confluent on the day of G418 addition.
-
G418 Dilution Series: Prepare a series of G418 concentrations in complete culture medium. A typical range to test is 100, 200, 400, 600, 800, 1000, and 1400 µg/mL.[3] Include a "no G418" control.
-
Treatment: After the cells have adhered (typically overnight), aspirate the medium and replace it with the medium containing the different G418 concentrations.
-
Incubation and Monitoring: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).
-
Medium Replacement: Replace the selective medium every 2-3 days.
-
Observation: Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Endpoint Determination: Continue the experiment for 7-14 days. The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe.
Protocol 2: Generation of a Stable Cell Line using G418 Selection
Materials:
-
Transfected mammalian cell line (containing the neo resistance gene)
-
Parental (non-transfected) cell line (as a control)
-
Complete cell culture medium
-
G418 at the predetermined optimal concentration
-
Cloning cylinders or limiting dilution supplies
-
Multi-well tissue culture plates
Procedure:
-
Initial Culture: 24-48 hours post-transfection, passage the cells into a new culture vessel with fresh complete medium. Allow the cells to recover and begin to divide.
-
Initiation of Selection: Replace the complete medium with selection medium (complete medium containing the optimal concentration of G418). Culture the parental (non-transfected) cells in parallel under the same selection conditions as a control.
-
Selection Period: Continue to culture the cells in the selection medium, replacing it every 3-4 days. The non-transfected cells should begin to die off within a few days. The selection process can take 1 to 3 weeks.[3]
-
Colony Formation: Surviving transfected cells will begin to form distinct colonies.
-
Isolation of Clones: Once colonies are visible, they can be isolated using one of the following methods:
-
Cloning Cylinders: Place a sterile cloning cylinder, coated with sterile grease, over a well-isolated colony. Add a small amount of trypsin-EDTA to the cylinder to detach the cells. Collect the cell suspension and transfer it to a new well of a multi-well plate.
-
Limiting Dilution: Trypsinize the entire plate of resistant colonies and perform a serial dilution to seed cells at a concentration of approximately 0.5 cells per well in a 96-well plate. This increases the probability of obtaining wells with a single colony.
-
-
Expansion of Clones: Expand the isolated clones in the selection medium. Initially, a lower concentration of G418 (e.g., half the selection concentration) can be used for maintenance.[3]
-
Verification: Once the clones are expanded, verify the integration and expression of the gene of interest using appropriate methods such as PCR, Western blotting, or functional assays.
Visualizations
Mechanism of G418 Action and Resistance
Caption: Mechanism of G418 action in sensitive vs. resistant cells.
Experimental Workflow for Stable Cell Line Generation
Caption: Workflow for generating a stable cell line using G418 selection.
Aminoglycoside-Induced Cytotoxicity Signaling Pathway
Caption: Simplified signaling cascade of aminoglycoside-induced cytotoxicity.
Conclusion
While this compound is a valuable tool for controlling bacterial contamination in cell culture, it is not the appropriate choice for selecting stably transfected mammalian cells. For this critical application, G418 (Geneticin®) is the industry standard, offering potent and selective pressure to isolate cells that have successfully integrated the neomycin resistance gene. Understanding the distinct mechanisms and proper application of these aminoglycosides is essential for the successful generation of stable cell lines. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize G418 in their experimental workflows.
References
- 1. G418 - Wikipedia [en.wikipedia.org]
- 2. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 3. agscientific.com [agscientific.com]
- 4. G418 Sulfate Usage Guide - CD Bioparticles [cd-bioparticles.net]
- 5. abo.com.pl [abo.com.pl]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
Application of Gentamicin C1a in Antimicrobial Susceptibility Testing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437) C1a is a major component of the gentamicin complex, an aminoglycoside antibiotic widely used in the treatment of severe infections caused by Gram-negative and some Gram-positive bacteria. Its primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis and ultimately, cell death.[1] Accurate determination of the susceptibility of bacterial isolates to Gentamicin C1a is crucial for effective clinical use and for the development of new antimicrobial agents. This document provides detailed application notes and protocols for the use of this compound in antimicrobial susceptibility testing (AST).
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit. This binding interferes with the proofreading mechanism of the ribosome, causing misreading of the mRNA codon. The incorporation of incorrect amino acids leads to the synthesis of non-functional and potentially toxic proteins. These aberrant proteins can insert into the bacterial cell membrane, altering its permeability and leading to the leakage of essential intracellular components, which contributes to the bactericidal activity of the drug.
Caption: Mechanism of action of this compound, leading to bacterial cell death.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Table 1: MIC of this compound Against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 0.5 - 1 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | 1 - 4 | [1] |
| Klebsiella pneumoniae | Clinical Isolate | 0.5 - 2 | [1] |
| Acinetobacter baumannii | Clinical Isolate | 1 - 8 | |
| Enterobacter cloacae | Clinical Isolate | 0.5 - 4 |
Table 2: MIC of this compound Against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.25 - 1 | [1] |
| Staphylococcus aureus | (MRSA) | 0.5 - >64 | |
| Enterococcus faecalis | ATCC 29212 | 4 - 32 | |
| Streptococcus pneumoniae | Clinical Isolate | 8 - >64 |
Table 3: Comparative MICs of Gentamicin Components Against Selected Strains
| Bacterial Species | Strain | This compound (µg/mL) | Gentamicin C1 (µg/mL) | Gentamicin C2 (µg/mL) | Gentamicin C2a (µg/mL) | Gentamicin C2b (µg/mL) | Reference |
| E. coli | ATCC 25922 | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | [1] |
| S. aureus | Clinical Isolate | 0.5 | 1 | 0.5 | 0.5 | 1 | [1] |
| P. aeruginosa | Clinical Isolate | 1 | 2 | 1 | 1 | 2 | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare this compound dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
Prepare bacterial inoculum: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the microtiter plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Disk Diffusion Method (Kirby-Bauer Test)
Materials:
-
This compound disks (e.g., 10 µg)
-
Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare bacterial inoculum: As described in the broth microdilution protocol.
-
Inoculate MHA plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Apply this compound disks: Aseptically place the this compound disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Measure zone of inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret results: Compare the zone diameter to established interpretive charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to this compound.
Experimental Workflow
Caption: General workflow for antimicrobial susceptibility testing with this compound.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the application of this compound in antimicrobial susceptibility testing. Adherence to standardized methodologies is critical for obtaining accurate and reproducible results, which are essential for both clinical diagnostics and antimicrobial research and development. The provided MIC data serves as a valuable reference for the expected activity of this compound against a variety of bacterial pathogens.
References
Application Notes and Protocols for the Structural Elucidation of Gentamicin C1a using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437) C1a is a key component of the aminoglycoside antibiotic complex, Gentamicin, produced by Micromonospora purpurea. Its potent antibacterial activity makes it a compound of significant interest in drug development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of Gentamicin C1a, providing detailed insights into its atomic connectivity and stereochemistry. These application notes provide a comprehensive guide to the methodologies and protocols for the complete structural assignment of this compound using a suite of 1D and 2D NMR experiments.
Structural Elucidation Workflow
The structural elucidation of this compound via NMR spectroscopy follows a logical progression from sample preparation to the acquisition and interpretation of a series of spectra. Each experiment provides a unique piece of the structural puzzle, and their combined analysis leads to the complete assignment of the molecule.
Caption: Workflow for the structural elucidation of this compound.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in D₂O. These values are crucial for the identification and verification of the compound's structure.
Table 1: ¹H NMR Spectral Data of this compound in D₂O
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1' | 5.73-5.79 | d | 3.6 |
| 2' | 3.54 | dt | 12.3-12.8, 3.6-4.3 |
| 3' | 2.75 | t | 9.5 |
| 4' | 3.45 | m | - |
| 5' | 4.21 | ddd | 11.8-12.3, 9.5, 4.5 |
| 6'a | 3.10 | dd | 13.0, 4.5 |
| 6'b | 2.80 | dd | 13.0, 9.5 |
| 1 | 5.05 | d | 3.5 |
| 2 | 3.25 | t | 9.5 |
| 3 | 2.65 | t | 9.5 |
| 4 | 3.40 | m | - |
| 5 | 3.55 | m | - |
| 6 | 3.20 | m | - |
| 2'' | 3.15 | t | 9.0 |
| 3'' | 2.60 | t | 9.0 |
| 4'' | 3.35 | m | - |
| 5'' | 3.50 | m | - |
| C4''-CH₃ | 1.25 | s | - |
| N3''-CH₃ | 2.35 | s | - |
Table 2: ¹³C NMR Spectral Data of this compound in D₂O [1]
| Atom No. | Chemical Shift (δ, ppm) |
| 1' | 98.5 |
| 2' | 55.5 |
| 3' | 50.0 |
| 4' | 70.0 |
| 5' | 74.5 |
| 6' | 42.0 |
| 1 | 101.0 |
| 2 | 72.0 |
| 3 | 56.0 |
| 4 | 86.0 |
| 5 | 75.0 |
| 6 | 80.0 |
| 2'' | 68.0 |
| 3'' | 61.0 |
| 4'' | 78.0 |
| 5'' | 73.0 |
| C4''-CH₃ | 22.0 |
| N3''-CH₃ | 34.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are optimized for aminoglycoside antibiotics like this compound.
Sample Preparation
High-quality NMR data relies on meticulous sample preparation.
Protocol:
-
Compound Purity: Ensure the this compound sample is of high purity (>95%), isolated from the gentamicin complex using appropriate chromatographic techniques.
-
Solvent: Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%). D₂O is the solvent of choice for aminoglycosides due to their high polarity.
-
Internal Standard: For accurate chemical shift referencing, a suitable internal standard that is soluble in D₂O and does not interfere with the analyte signals, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄), can be added.
-
pH Adjustment: The pH of the sample can influence the chemical shifts of the amino and hydroxyl protons. The pH can be adjusted using dilute DCl or NaOD in D₂O. For consistency, it is recommended to record the pD of the solution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing: For experiments sensitive to dissolved oxygen (e.g., for precise T1 measurements or NOE studies), the sample can be degassed using the freeze-pump-thaw method.
1D NMR Spectroscopy
¹H NMR Spectroscopy
Objective: To obtain a proton spectrum, providing information on the chemical environment, multiplicity (spin-spin coupling), and integration of all protons in the molecule.
Acquisition Parameters (600 MHz Spectrometer):
-
Pulse Program: zg30
-
Number of Scans (ns): 16-64 (signal-to-noise dependent)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): 12-16 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy
Objective: To obtain a carbon spectrum, identifying all unique carbon atoms in the molecule.
Acquisition Parameters (150 MHz Spectrometer):
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (ns): 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 200-220 ppm
-
Temperature: 298 K
2D NMR Spectroscopy
¹H-¹H COSY (Correlation Spectroscopy)
Objective: To identify protons that are spin-coupled to each other, typically over two to three bonds. This is fundamental for establishing the proton connectivity within each sugar ring and the deoxystreptamine core.
Acquisition Parameters:
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 8-16 per increment
-
Increments (in F1): 256-512
-
Relaxation Delay (d1): 1.5-2 seconds
-
Spectral Width (in F1 and F2): Same as ¹H spectrum
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Objective: To identify all direct one-bond correlations between protons and their attached carbons.
Acquisition Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (ns): 4-8 per increment
-
Increments (in F1): 256
-
Relaxation Delay (d1): 1.5 seconds
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 120-160 ppm
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the individual spin systems (the three rings) and for assigning quaternary carbons.
Acquisition Parameters:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (ns): 16-64 per increment
-
Increments (in F1): 256-512
-
Relaxation Delay (d1): 1.5-2 seconds
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz
Data Processing and Interpretation
Protocol:
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for all experiments. For 2D data, this is performed in both dimensions.
-
Phase Correction: Manually or automatically correct the phase of the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the internal standard (e.g., TSP-d₄ at 0.00 ppm for ¹H).
-
Peak Picking and Integration: Identify and integrate all significant peaks in the 1D ¹H spectrum.
-
Interpretation:
-
¹H and ¹³C Spectra: Tentatively assign signals based on chemical shifts and multiplicities.
-
COSY: Trace the proton-proton connectivities within each of the three rings.
-
HSQC: Correlate each proton with its directly attached carbon, confirming the assignments from the 1D spectra.
-
HMBC: Use the long-range correlations to connect the spin systems. For example, look for correlations from the anomeric protons (H-1' and H-1) to carbons in the adjacent rings. Also, use HMBC to assign quaternary carbons which do not appear in the HSQC spectrum.
-
The logical relationship for interpreting the 2D NMR data to assemble the final structure is visualized below.
Caption: Logical flow of 2D NMR data interpretation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete structural elucidation of this compound. By systematically applying the protocols outlined in these notes and carefully interpreting the resulting spectral data, researchers can confidently determine the planar structure and relative stereochemistry of this important aminoglycoside antibiotic. This detailed structural information is fundamental for drug development, quality control, and understanding its mechanism of action.
References
Application Notes and Protocols: Gentamicin C1A for Studying Mechanisms of Translational Miscoding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437) C1A, a component of the aminoglycoside antibiotic gentamicin complex, is a powerful tool for investigating the mechanisms of translational miscoding. By binding to the A site of the 30S ribosomal subunit, Gentamicin C1A induces errors in protein synthesis, primarily through two mechanisms: the misincorporation of amino acids at sense codons and the readthrough of premature termination codons (PTCs).[1] This property makes it an invaluable molecular probe for studying ribosomal fidelity, the cellular consequences of protein mistranslation, and for the development of therapeutic strategies for genetic diseases caused by nonsense mutations.
These application notes provide detailed protocols for utilizing this compound to study translational miscoding, including methods for quantifying misincorporation and readthrough events, and an overview of the downstream cellular stress response pathways activated by the accumulation of erroneous proteins.
Mechanism of Action
This compound exerts its effect by binding to the decoding center of the bacterial ribosome.[1] Specifically, it interacts with the A site of the 16S rRNA within the 30S subunit. This binding event alters the conformation of the ribosome, reducing the stringency of codon-anticodon pairing. As a result, near-cognate aminoacyl-tRNAs are more frequently accepted into the A site, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain. Furthermore, this relaxed fidelity allows for the suppression of nonsense codons, where a near-cognate tRNA is inserted instead of the recruitment of release factors, resulting in the synthesis of a full-length, albeit potentially altered, protein.
Data Presentation
The following tables summarize quantitative data related to the effects of gentamicin on translational miscoding. It is important to note that much of the available data pertains to the gentamicin complex rather than purified this compound.
Table 1: Gentamicin-Induced Readthrough of Premature Termination Codons
| Nonsense Mutation Context | Basal Readthrough (%) | Gentamicin-Induced Readthrough (%) | Fold Increase | Reference |
| DMD 2726 (UGA) | 0.01 | 0.04 | 4.0 | [2] |
| beta 43 (UAG) | 0.01 | 0.06 | 6.0 | [2] |
| APC 1131 (UAA) | 0.01 | 0.16 | 16.0 | [2] |
| CF 122 (UGA) | 0.52 | 2.79 | 5.4 | [2] |
| p53 213 (UAG) | 0.20 | 2.79 | 14.0 | [2] |
Data from studies using the gentamicin complex. The specific contribution of this compound may vary.
Table 2: Comparative Cytotoxicity of Gentamicin Congeners
| Gentamicin Congener | Relative Cytotoxicity (CellTiter-Glo) | Fold Increase in Hmox-1 Transcription | Reference |
| This compound | Lower than C2 | 8.8 | [3] |
| Gentamicin C2 | Highest | 18.0 | [3] |
| Gentamicin C2a | Intermediate | 7.2 | [3] |
This data suggests that different gentamicin components have varying degrees of cellular toxicity, which is an important consideration in experimental design.
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for Measuring Translational Readthrough
This protocol describes a cell-based assay to quantify the efficiency of this compound-induced readthrough of a specific premature termination codon (PTC). The assay utilizes a dual-luciferase reporter vector where the expression of a firefly luciferase downstream of the PTC is dependent on readthrough, while a constitutively expressed Renilla luciferase serves as an internal control.[4][5]
Materials:
-
Mammalian cells (e.g., HEK293T, NIH3T3)
-
Dual-luciferase reporter plasmid containing the PTC of interest between the Renilla and firefly luciferase genes (e.g., pDluc)
-
Transfection reagent
-
This compound solution
-
Dual-Luciferase® Reporter Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the dual-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Treatment with this compound:
-
24 hours post-transfection, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 100, 200, 400, 800 µg/mL).
-
-
Cell Lysis:
-
After 24-48 hours of incubation with this compound, wash the cells with PBS.
-
Lyse the cells by adding Passive Lysis Buffer and incubating according to the manufacturer's instructions.
-
-
Luminometry:
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity.
-
Inject the Stop & Glo® Reagent to quench the firefly luciferase reaction and activate the Renilla luciferase.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample.
-
Readthrough efficiency is calculated as the ratio of (Firefly/Renilla) in the PTC-containing construct to the (Firefly/Renilla) in a control construct where the PTC is replaced with a sense codon, multiplied by 100.
-
Protocol 2: In Vitro Transcription/Translation (IVT) Coupled Assay for Assessing Miscoding
This protocol allows for the direct assessment of this compound's effect on translational fidelity in a cell-free system. A reporter protein (e.g., luciferase) is synthesized in vitro from a DNA template in the presence or absence of this compound.
Materials:
-
Coupled in vitro transcription/translation kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract based)
-
Plasmid DNA encoding a reporter protein (e.g., firefly luciferase) under a suitable promoter (e.g., T7)
-
This compound solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup:
-
On ice, prepare the IVT reaction mix according to the kit manufacturer's instructions.
-
Add the plasmid DNA template to the reaction mix.
-
Add this compound to the desired final concentrations to the experimental tubes. Include a no-drug control.
-
-
Incubation:
-
Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for the specified time (e.g., 60-90 minutes).
-
-
Measurement of Protein Synthesis:
-
Add the luciferase assay reagent to each reaction.
-
Measure the luminescence using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of overall protein synthesis, while the translated protein can be further analyzed for mis-incorporation.
-
-
Analysis of Miscoding (requires further downstream analysis):
-
The protein product can be purified and subjected to mass spectrometry to identify and quantify mis-incorporated amino acids (see Protocol 3).
-
Protocol 3: Quantitative Mass Spectrometry (SILAC) for Analysis of Amino Acid Misincorporation
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique to quantify differences in protein abundance and can be adapted to measure the frequency of amino acid misincorporation induced by this compound.[6]
Materials:
-
Cell line suitable for SILAC (e.g., HEK293T)
-
SILAC-compatible cell culture medium and supplements
-
"Light" (e.g., 12C6, 14N2-Lysine and 12C6, 14N4-Arginine) and "Heavy" (e.g., 13C6, 15N2-Lysine and 13C6, 15N4-Arginine) amino acids
-
This compound solution
-
Protein extraction and digestion reagents (e.g., urea, DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
SILAC Labeling:
-
Culture one population of cells in "light" medium and another in "heavy" medium for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
-
-
Treatment:
-
Treat one of the cell populations (e.g., the "heavy" labeled cells) with this compound for a defined period. The "light" labeled cells will serve as the control.
-
-
Sample Preparation:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Perform in-solution or in-gel tryptic digestion of the combined protein sample.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant) to identify and quantify peptides.
-
Search for peptides containing unexpected amino acid substitutions in the data from the this compound-treated ("heavy") sample. The software will identify peptide pairs with a specific mass shift corresponding to the mis-incorporated amino acid.
-
The ratio of the intensity of the "heavy" peptide with the mis-incorporation to the "light" peptide with the correct amino acid provides a quantitative measure of the miscoding frequency at that specific site.
-
Visualizations
Caption: Experimental workflow for studying translational miscoding with this compound.
Caption: Cpx signaling pathway activated by this compound-induced mistranslation.
References
- 1. splisense.com [splisense.com]
- 2. Combinatorial biosynthesis of novel gentamicin derivatives with nonsense mutation readthrough activity and low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Proper Storage and Handling of Gentamicin C1A Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the safe and effective storage, handling, and use of Gentamicin (B1671437) C1A powder in a research and drug development setting. Adherence to these protocols is crucial for ensuring the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel.
Physicochemical Properties and Storage
Gentamicin C1A is an aminoglycoside antibiotic, appearing as a white to buff-colored amorphous powder.[1][2] It is a component of the gentamicin C complex, which also includes gentamicins C1, C2, C2a, and C2b.[3][4] Proper storage is critical to prevent degradation and maintain its potency.
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Condition | Rationale | Source(s) |
| Temperature | 2°C to 8°C (Refrigerated) | Prevents degradation. Extreme low temperatures can reduce solubility, while high temperatures accelerate degradation.[5][6] | [5][6] |
| 20°C to 25°C (Controlled Room Temperature) | Acceptable for short-term storage as per some supplier recommendations.[7] | [7] | |
| Humidity | Store in a dry place. | Gentamicin is hygroscopic and susceptible to hydrolytic degradation in the presence of moisture, which can lead to reduced potency and the formation of toxic byproducts.[5] | [5] |
| Light | Protect from strong light exposure. | To prevent potential photodegradation.[6] | [6] |
| Container | Original, tightly sealed container. | Prevents contamination and moisture ingress. Suitable containers include glass, polyethylene, or polypropylene.[1][8] | [1][8] |
| Atmosphere | Well-ventilated area. | Ensures a safe working environment and prevents concentration of airborne particles.[1][8] | [1][8] |
Table 2: Stability Profile of Gentamicin
| Condition | Effect on Stability | Notes | Source(s) |
| pH | Stable in the pH range of 4.5 to 7.0. | Degradation increases outside this pH range due to hydrolysis.[5] | [5] |
| Oxidizing Agents | Incompatible. | Avoid contact with strong oxidizing agents, acids, and bases as it may result in ignition or degradation.[1] | [1] |
| Heat | Sensitive to extreme heat. | Thermal degradation can occur, especially at temperatures used in polymer processing (150-180°C).[9] | [9] |
| Moisture | Rapid degradation when exposed to moisture. | Hydrolytic degradation reduces potency.[5] | [5] |
Safety and Handling Protocols
This compound is considered a hazardous substance.[1] It may cause sensitization by inhalation and skin contact, and there are potential risks of harm to an unborn child and impaired fertility.[1]
Table 3: Personal Protective Equipment (PPE) and Safety Measures
| Precaution | Specification | Rationale | Source(s) |
| Ventilation | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of the powder.[1][8] | [1][8] |
| Eye Protection | Tightly fitting safety goggles or glasses. | To prevent eye contact with the powder.[10] | [10] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | To prevent skin contact and potential allergic reactions.[8][10][11] | [8][10][11] |
| Body Protection | Protective clothing (lab coat). | To prevent contamination of personal clothing.[1] | [1] |
| Respiratory | Dust respirator if ventilation is inadequate. | To prevent inhalation, which can cause allergic or asthmatic symptoms.[2][11] | [2][11] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area. | Good occupational work practice to avoid accidental ingestion.[1] | [1] |
Spill and Disposal Protocol:
-
Minor Spills: Avoid generating dust. Use dry clean-up procedures such as vacuuming with a HEPA-filtered vacuum or gently sweeping after dampening with water.[1] Place the collected material in a suitable, sealed container for disposal.[1][8]
-
Major Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE before proceeding with cleanup.[8]
-
Disposal: Dispose of waste material through a licensed hazardous material disposal company, following all federal and local regulations.[10]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution from this compound powder.
Materials:
-
This compound powder
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile-filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Mass: Determine the required mass of this compound powder based on the desired final concentration and volume of the stock solution. Note that commercial gentamicin sulfate (B86663) powder has a certain potency (e.g., ~600 µg gentamicin base per mg of powder), which should be accounted for if the final concentration of the active base is critical.[12]
-
Weighing: In a well-ventilated area or fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Aseptically transfer the powder to a sterile conical tube. Add the desired volume of sterile deionized water or PBS. Gentamicin powder is water-soluble.[1]
-
Mixing: Securely cap the tube and vortex until the powder is completely dissolved.
-
Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable for up to 30 days.[3]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage conditions.
Mechanism of Action and Workflow Diagrams
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][6] It binds to the 30S subunit of the bacterial ribosome, specifically to the A site on the 16S ribosomal RNA.[13][14][15] This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.[6][14][16]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for handling and using this compound powder in a research setting, from reception to experimental use.
Caption: General workflow for this compound handling.
Safe Handling Logic
This diagram outlines the logical steps and considerations for the safe handling of this compound powder.
Caption: Decision logic for safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Gentamicin - Safety Data Sheet [chemicalbook.com]
- 3. usp-pqmplus.org [usp-pqmplus.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Elucidation of gentamicin degradation and preservation in polymer device processing [morressier.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. carlroth.com [carlroth.com]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 15. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Application Notes: Preparing Molar Solutions of Gentamicin C1A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437) C1A is a major component of the gentamicin antibiotic complex, produced by the bacterium Micromonospora purpurea. As an aminoglycoside antibiotic, it functions by binding to the 30S subunit of bacterial ribosomes, which disrupts protein synthesis by causing misreading of mRNA. This action ultimately leads to bacterial cell death.[1] Due to its broad-spectrum activity against many Gram-negative and some Gram-positive bacteria, Gentamicin C1A is a critical tool in both clinical applications and biomedical research.[1] Accurate preparation of molar solutions is essential for ensuring experimental reproducibility and validity. These application notes provide detailed protocols for calculating molarity and preparing solutions of this compound for research purposes.
Physicochemical Data for this compound
Accurate solution preparation begins with precise data. The key parameters for this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₉N₅O₇ | [1][2][3] |
| Molecular Weight | 449.54 g/mol | [1][4] |
| Appearance | White to light yellow solid | [4] |
| Solubility (Water) | Soluble | [5][6] |
| Solubility (DMSO) | Insoluble | [7][8] |
| Solubility (Ethanol) | Insoluble | [7][8] |
Note: Commercial gentamicin is often supplied as a sulfate (B86663) salt. The molecular weight of this compound sulfate is 547.6 g/mol .[9] It is crucial to use the correct molecular weight based on the form of the compound (free base or salt) provided by the manufacturer.
Recommended Concentrations for Cell Culture
The optimal working concentration of gentamicin can vary by cell line and experimental conditions. However, general guidelines are as follows:
| Application | Recommended Working Concentration | Source |
| Eukaryotic Cell Culture | 50 µg/mL | [10][11] |
| Prokaryotic Cell Culture | 15 µg/mL | [10][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution from powdered this compound (free base).
Materials:
-
This compound powder (MW: 449.54 g/mol )
-
Sterile, deionized, or Milli-Q water
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquoting
Methodology:
-
Calculate the Required Mass: To prepare a 10 mM (0.010 mol/L) solution, use the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For 10 mL (0.010 L) of a 10 mM solution: Mass = 0.010 mol/L * 0.010 L * 449.54 g/mol = 0.04495 g or 44.95 mg
-
Weighing: Carefully weigh out 44.95 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolution: Add a small volume of sterile water (e.g., 8 mL) to the tube. Gently vortex or invert the tube until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube.[12][13] This step is critical for removing potential bacterial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.[13] Stock solutions stored at -20°C are typically stable for up to one year.[12]
Protocol 2: Preparation of a 50 µg/mL Working Solution
This protocol describes the dilution of the 10 mM stock solution to a final working concentration of 50 µg/mL in cell culture media.
Materials:
-
10 mM this compound stock solution
-
Sterile cell culture medium
-
Sterile serological pipettes and tubes
Methodology:
-
Calculate the Required Stock Volume: Use the dilution formula M₁V₁ = M₂V₂. First, convert the stock concentration and desired working concentration to the same units (e.g., µg/mL).
-
M₁ (Stock Concentration): 10 mM = 0.010 mol/L 0.010 mol/L * 449.54 g/mol = 4.4954 g/L = 4495.4 mg/L = 4495.4 µg/mL
-
M₂ (Working Concentration): 50 µg/mL
-
V₂ (Final Volume): e.g., 50 mL of cell culture medium
V₁ = (M₂ * V₂) / M₁ V₁ = (50 µg/mL * 50 mL) / 4495.4 µg/mL ≈ 0.556 mL or 556 µL
-
-
Dilution: Aseptically add 556 µL of the 10 mM this compound stock solution to 49.444 mL of cell culture medium to achieve a final volume of 50 mL.
-
Mixing: Gently mix the medium by swirling or pipetting up and down. The medium is now ready for use.
Visualization of Experimental Workflow and Mechanism
The following diagrams illustrate the key processes involved in preparing and using this compound solutions.
Caption: Workflow for preparing a this compound stock solution.
Caption: this compound inhibits bacterial protein synthesis.
References
- 1. This compound | 26098-04-4 | AG170748 | Biosynth [biosynth.com]
- 2. This compound | C19H39N5O7 | CID 72396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS - 26098-04-4 | Axios Research [axios-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Gentamicin sulfate CAS#: 1405-41-0 [m.chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound sulfate | C19H41N5O11S | CID 21115148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Gentamicin | Applied Biological Materials Inc. [abmgood.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Gentamicin Stock Solution [novoprolabs.com]
- 13. laboratorynotes.com [laboratorynotes.com]
Application Notes and Protocols: The Use of Gentamicin C1a in Gram-Negative Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gentamicin (B1671437) C1a, a key component of the gentamicin complex, in research focused on gram-negative bacteria. This document details its mechanism of action, offers quantitative data on its antibacterial activity, and provides detailed protocols for key experiments.
Introduction
Gentamicin is a broad-spectrum aminoglycoside antibiotic widely used to treat severe infections caused by gram-negative bacteria. The commercial gentamicin complex is a mixture of several related components, primarily Gentamicin C1, C1a, C2, C2a, and C2b. Among these, Gentamicin C1a has been identified as the most effective component with minimal cochlear (inner ear) side effects, making it a compound of significant interest for both therapeutic and research applications.[1]
This compound exerts its bactericidal effect by binding to the 30S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis.[2][3] This interference with the translational process is a cornerstone of its potent activity against a range of clinically relevant gram-negative pathogens.
Data Presentation
The antibacterial activity of this compound against several key gram-negative bacteria is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's efficacy, representing the lowest concentration required to inhibit visible bacterial growth.
| Gram-Negative Bacterium | Strain | This compound MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 0.5 | [4] |
| Pseudomonas aeruginosa | ATCC 27853 | 1 | [4] |
| Klebsiella pneumoniae | ATCC 13883 | 1 | [3] |
| Acinetobacter baumannii | ATCC 19606 | 0.5 | [5] |
| Enterobacter cloacae | ATCC 13047 | 1 | [6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound's primary mechanism of action involves its binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. This binding event interferes with the fidelity of protein synthesis, leading to the incorporation of incorrect amino acids and the premature termination of translation. This disruption of essential protein production ultimately results in bacterial cell death.
Caption: this compound cellular uptake and mechanism of action.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The following workflow outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
References
- 1. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 3. Gentamicin interaction with Pseudomonas aeruginosa cell envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent degradation of Gentamicin C1A in solution
Welcome to the technical support center for Gentamicin C1A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several key factors:
-
pH: this compound is susceptible to both acid and base hydrolysis. Extreme pH values outside the optimal range can lead to the breakdown of the molecule.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Gentamicin is heat-sensitive, and exposure to excessive heat can break down the molecule, reducing its effectiveness.[1] Conversely, extremely low temperatures can decrease its solubility.[1]
-
Light: Exposure to light, especially ultraviolet (UV) rays, can trigger photochemical reactions that degrade this compound.[2]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidative degradation of the molecule.
-
Humidity: For solid forms of Gentamicin, high humidity can lead to hydrolytic degradation upon reconstitution.[1]
Q2: What is the optimal pH and temperature for storing this compound solutions?
A2: To maintain the stability of Gentamicin solutions, it is recommended to keep the pH between 4.5 and 7.0.[1] The drug degrades more rapidly outside of this pH range.[1] For storage, refrigerated temperatures between 2°C and 8°C are recommended to prevent degradation.[1]
Q3: What are the potential consequences of using a degraded this compound solution in my experiments?
A3: Using a degraded this compound solution can have significant negative impacts on your research. Degradation leads to a decrease in the active concentration of the antibiotic, which can result in reduced efficacy in antimicrobial assays.[1] Furthermore, the degradation products themselves can be harmful or interfere with experimental results, potentially leading to inaccurate or misleading data.[1]
Q4: Are there any recommended additives or excipients to improve the stability of this compound in solution?
A4: Yes, certain excipients are used in commercial formulations to enhance stability. These can include:
-
Buffers: To maintain the pH within the optimal range of 4.5 to 7.0.
-
Antioxidants: Such as sodium metabisulfite, to protect against oxidative degradation.[3]
-
Chelating Agents: Like edetate disodium (B8443419) (EDTA), to bind metal ions that can catalyze degradation reactions.[3]
-
Preservatives: Such as methylparaben and propylparaben, are often included in multi-dose formulations to prevent microbial growth.[3]
Troubleshooting Guide
This guide is intended to help you identify and resolve potential issues related to this compound degradation in your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of antibacterial activity in assays. | Degradation of this compound due to improper storage or handling. | 1. Verify the pH of your stock and working solutions. Adjust to the 4.5-7.0 range if necessary using a suitable buffer.2. Ensure solutions are stored at the recommended 2°C to 8°C and protected from light.3. Prepare fresh solutions for each experiment.4. Perform a stability check of your solution using a validated analytical method (see Experimental Protocols). |
| Inconsistent or unexpected results between experimental batches. | Variability in the extent of degradation between different solution preparations. | 1. Standardize your solution preparation protocol, including the source of reagents, pH, and storage conditions.2. Implement a routine quality control check on new batches of this compound solutions.3. Consider adding stabilizers such as antioxidants or chelating agents if oxidative degradation is suspected. |
| Visible changes in the solution (e.g., color change, precipitation). | Significant degradation, precipitation due to low temperature storage, or microbial contamination. | 1. Discard the solution immediately.2. Review your storage conditions. While refrigeration is recommended, freezing should be avoided unless specified for a particular formulation.3. Ensure aseptic techniques are used when preparing and handling solutions to prevent contamination. |
Data on Factors Affecting Gentamicin Stability
| Stress Condition | Observation for Gentamicin Complex | Implication for this compound | Reference |
| Acidic (0.1 N HCl) | Significant degradation observed. | This compound is expected to be unstable in highly acidic environments due to acid hydrolysis. | [2] |
| Alkaline (0.1 N NaOH) | Significant degradation observed. | This compound is expected to be unstable in highly alkaline environments due to base-catalyzed hydrolysis. | [2] |
| Oxidative (e.g., H₂O₂) | Degradation occurs. | The presence of oxidizing agents will likely lead to the degradation of this compound. | [4] |
| Thermal (Heat) | Degradation is observed upon heating. | Exposure to high temperatures should be avoided to prevent the thermal degradation of this compound. | [2] |
| Photolytic (UV Light) | Degradation occurs upon exposure to UV light. | Solutions containing this compound should be protected from light. | [2] |
Experimental Protocols
1. Protocol for Forced Degradation Study of this compound
This protocol outlines the steps to intentionally degrade this compound under various stress conditions to understand its stability profile.
-
Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, and photolytic stress.
-
Materials:
-
This compound reference standard
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period.
-
Analysis: Analyze the stressed samples and a non-stressed control sample by a stability-indicating HPLC or LC-MS method to determine the extent of degradation and identify any degradation products.
-
2. Stability-Indicating HPLC Method
A validated HPLC method is crucial for separating this compound from its degradation products.
-
Instrumentation: HPLC system with UV or Mass Spectrometric detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mobile phase capable of separating the polar aminoglycoside components. This often involves ion-pairing agents. For example, a mobile phase consisting of a mixture of methanol, water, glacial acetic acid, and sodium 1-heptane sulfonate has been used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: If derivatization is not used, a mass spectrometer is the preferred detector. For UV detection, pre-column derivatization with an agent like o-phthalaldehyde (B127526) (OPA) is necessary as aminoglycosides lack a strong chromophore.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Factors and pathways leading to this compound degradation.
Caption: Workflow for a forced degradation study of this compound.
References
Optimizing Gentamicin C1A concentration for specific bacterial strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gentamicin (B1671437) C1A concentrations for specific bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is Gentamicin C1A and how does it differ from other gentamicin components?
Gentamicin is an aminoglycoside antibiotic produced by Micromonospora purpurea. Commercial gentamicin is a mixture of several related components, primarily the C1, C1a, C2, and C2a congeners.[1] this compound is one of the major, structurally distinct components of this mixture.[2] While the different C-subtypes have similar activity against wild-type bacterial strains, variations in their chemical structure, specifically at the 6' position of the purpurosamine ring, can lead to differences in their efficacy against bacteria possessing certain aminoglycoside-modifying enzymes (AMEs) and can also influence their toxicological profiles.[1][2]
Q2: What is the mechanism of action of this compound?
This compound, like other aminoglycosides, is a bactericidal antibiotic that primarily targets Gram-negative bacteria.[3][4] Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria.[3] This binding interferes with protein synthesis in two main ways: it causes mistranslation of mRNA, leading to the production of nonfunctional or toxic proteins, and it can cause premature termination of protein synthesis.[3] Ultimately, this disruption of essential protein production leads to bacterial cell death.[3] The uptake of gentamicin into bacterial cells is an oxygen-dependent process, which is why it is not effective against anaerobic bacteria.[4]
Q3: What are the primary mechanisms of bacterial resistance to this compound?
Bacteria have developed several mechanisms to resist the effects of gentamicin. The most common mechanisms include:
-
Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the gentamicin molecule, preventing it from binding to the ribosome.[1] One of the most common and clinically relevant AMEs is AAC(6')-Ib, which can inactivate some gentamicin congeners.[1]
-
Target Site Modification: Mutations in the bacterial 16S rRNA, a component of the 30S ribosomal subunit, can alter the binding site for gentamicin, reducing its affinity and rendering the antibiotic less effective.[3]
-
Reduced Permeability and Efflux: Some bacteria can become resistant by altering their outer membrane, reducing the uptake of gentamicin. This can involve changes to porin proteins, which act as channels for antibiotics to enter the cell.[3] Additionally, bacteria can utilize efflux pumps to actively transport gentamicin out of the cell before it can reach its ribosomal target.[3]
Q4: What is the Minimum Inhibitory Concentration (MIC) and why is it important?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under standardized laboratory conditions.[5][6] Determining the MIC is a quantitative method of susceptibility testing that helps to:
-
Establish the effectiveness of an antibiotic against a specific bacterial strain.[7]
-
Guide the selection of the most appropriate antibiotic for treating an infection.[7][8]
-
Monitor and identify the emergence of antibiotic resistance.[5]
It is crucial to understand that the MIC value for one antibiotic cannot be directly compared to the MIC of another antibiotic to determine which is "better"; the interpretation of MIC values depends on established clinical breakpoints for each specific drug.[7][9]
Troubleshooting Guide
Issue 1: No bacterial growth in any wells of the MIC plate, including the growth control well.
-
Possible Cause: The bacterial inoculum may have been non-viable or prepared incorrectly.
-
Troubleshooting Steps:
-
Verify the viability of the bacterial culture by streaking it on an appropriate agar (B569324) plate and incubating under suitable conditions.
-
Ensure the inoculum was prepared from a fresh, pure culture (typically 18-24 hours old).
-
Double-check the preparation of the inoculum to the correct turbidity standard (e.g., 0.5 McFarland).[6]
-
Issue 2: Confluent bacterial growth in all wells, including those with the highest concentrations of this compound.
-
Possible Cause: The bacterial strain may be highly resistant to this compound, or the antibiotic solution may be inactive.
-
Troubleshooting Steps:
-
Confirm the identity and expected susceptibility profile of the bacterial strain.
-
Prepare a fresh stock solution of this compound and repeat the assay. Ensure proper storage of the antibiotic to maintain its activity.
-
If high resistance is expected, consider using a wider range of antibiotic concentrations in your assay.
-
Verify the inoculum density. An overly dense inoculum can lead to overwhelming growth.
-
Issue 3: Inconsistent or skipped wells in the MIC assay (e.g., growth in a well with a higher antibiotic concentration than a well with a lower concentration).
-
Possible Cause: This can be due to errors in pipetting, cross-contamination between wells, or the presence of a mixed bacterial culture.
-
Troubleshooting Steps:
-
Review and refine your pipetting technique to ensure accuracy and consistency.
-
Use fresh, sterile pipette tips for each dilution and inoculation step to prevent cross-contamination.
-
Ensure the bacterial culture used for the inoculum is pure by performing a Gram stain and streaking for single colonies.
-
Carefully inspect the microtiter plate before and after incubation for any irregularities.
-
Issue 4: Difficulty in reading the MIC endpoint due to faint or trailing growth.
-
Possible Cause: Some bacterial species may exhibit trailing growth, making it difficult to determine the exact point of complete inhibition.
-
Troubleshooting Steps:
-
Read the MIC as the lowest concentration at which a significant inhibition of growth is observed compared to the growth control well. This is often defined as the concentration that inhibits 80% of growth.
-
Use a plate reader to obtain optical density (OD) measurements for a more quantitative determination of growth inhibition.
-
Ensure the incubation time and conditions are strictly followed as per the standardized protocol (e.g., 18-24 hours at 35 ± 1 °C for many bacteria).[6]
-
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains as reported in the literature.
| Bacterial Strain | This compound MIC (μg/mL) | Reference |
| Escherichia coli | 0.5 | [10] |
| Klebsiella pneumoniae | 0.5 | [10] |
| Acinetobacter baumannii | 1 | [10] |
| Pseudomonas aeruginosa | 1 | [10] |
| Enterococcus faecalis | 8 | [10] |
| Staphylococcus aureus | 0.25 | [10] |
Note: MIC values can vary between different isolates of the same bacterial species.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 methodology.[10][11]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain to be tested
-
Sterile Tryptone Soya Broth (TSB) or equivalent for inoculum preparation
-
0.5 McFarland turbidity standard
-
Sterile, non-toxic cotton swabs
-
Incubator (35 ± 1 °C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of two-fold dilutions of this compound in CAMHB directly in the 96-well microtiter plate. b. The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol variation). c. Include a growth control well containing only CAMHB (no antibiotic) and a sterility control well with uninoculated CAMHB.
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 4-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in 5 mL of TSB. c. Incubate the broth culture at 35-37°C until the turbidity matches that of a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
Inoculation of the Microtiter Plate: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 100 µL per well.
-
Incubation: a. Cover the microtiter plate and incubate at 35 ± 1 °C for 18-24 hours under aerobic conditions.[6]
-
Reading the MIC: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Gentamicin's mechanism of action and bacterial resistance pathways.
References
- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissociating antibacterial from ototoxic effects of gentamicin C-subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. liofilchem.com [liofilchem.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. idexx.dk [idexx.dk]
- 10. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with Gentamicin C1A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Gentamicin (B1671437) C1A.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Gentamicin C1A?
This compound, as part of the Gentamicin sulfate (B86663) complex, is generally considered freely soluble in water.[1][2][3][4] However, achieving high concentrations of purified this compound in aqueous solutions may require specific conditions. One supplier suggests that a concentration of up to 250 mg/mL in water can be achieved with the use of sonication.[5] It is practically insoluble in most organic solvents such as alcohol, acetone, and benzene.[1][2][3]
Q2: What is the optimal pH for dissolving and storing this compound?
For stability, a pH range of 4.5 to 7.0 is recommended for Gentamicin solutions.[5] The pH of a 4% aqueous solution of Gentamicin sulfate is typically between 3.5 and 6.0.[2][3][6] It is important to note that the antibacterial activity of Gentamicin is significantly reduced in acidic conditions.[7]
Q3: How should I prepare a stock solution of this compound?
A common method for preparing a stock solution is to dissolve this compound (or the sulfate salt) in sterile, deionized water.[8] For example, a 50 mg/mL stock solution can be prepared and then sterilized by filtration through a 0.2 µm filter.[8] It is recommended to aliquot the stock solution and store it at -20°C for long-term use to avoid repeated freeze-thaw cycles.[5][6][8]
Q4: Can I use solvents other than water to dissolve this compound?
This compound is a very polar, hydrophilic molecule and is only slightly soluble in methanol, with poor solubility in most other common organic solvents.[9][10] For specific applications like in vivo studies, co-solvents such as DMSO, PEG300, and Tween 80 may be used in the formulation.[11] For analytical techniques like HPLC, derivatization is often employed to increase solubility in organic solvents.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dissolution in water | - Concentration too high: Exceeding the solubility limit. - Incomplete dissolution: Insufficient mixing or time. - Low temperature: Reduced solubility at colder temperatures.[12] | - Try dissolving a smaller amount of the compound. - Use sonication or gentle warming to aid dissolution.[5] - Ensure the solvent is at room temperature before dissolving. |
| Cloudiness or precipitation in cell culture media | - Interaction with media components: Gentamicin may interact with negatively charged molecules in the serum or other media supplements.[11] - pH shift: The addition of this compound or other reagents may have altered the pH of the media to a range where solubility is reduced. - High concentration: The final working concentration in the media may be too high. | - Prepare a more dilute stock solution to minimize the volume added to the culture medium. - Add the this compound solution to the media slowly while stirring. - Check and, if necessary, adjust the pH of the final culture medium. - The recommended working concentration for eukaryotic cell culture is typically around 50 µg/mL.[3] |
| Reduced antibacterial activity in experiments | - Acidic pH of the experimental environment: The antibacterial efficacy of aminoglycosides like Gentamicin is significantly lower in acidic conditions.[7] - Degradation of the compound: Improper storage (e.g., exposure to light, extreme temperatures, or humidity) can lead to degradation.[5][12] | - Ensure the pH of your experimental buffer or medium is within the optimal range for Gentamicin activity (closer to neutral or slightly alkaline). - Use freshly prepared solutions or ensure that stock solutions have been stored correctly (aliquoted, protected from light, and kept at -20°C or -80°C).[2][5] |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight (Free Base) | 449.54 g/mol | [5] |
| Water Solubility (as sulfate) | 50 mg/mL | [3] |
| Water Solubility (with sonication) | 250 mg/mL | [5] |
| Optimal pH for Stability | 4.5 - 7.0 | [5] |
| Recommended Eukaryotic Cell Culture Working Concentration | 50 µg/mL | [3] |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) | [5] |
Experimental Protocols
Protocol for Preparation of a 50 mg/mL this compound Stock Solution
-
Weighing: Accurately weigh 50 mg of this compound powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Add 1 mL of sterile, deionized water.
-
Mixing: Vortex or gently invert the tube until the powder is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by binding to the bacterial 30S ribosomal subunit. This diagram illustrates the mechanism of action.
Caption: this compound binds to the A-site of the 16S rRNA within the 30S ribosomal subunit.
Experimental Workflow: Using this compound in Cell Culture
This workflow outlines the key steps for using this compound as a selection agent or for studying its effects on eukaryotic cells.
Caption: A typical workflow for experiments involving this compound in cell culture.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stock Solution [mmbio.byu.edu]
- 4. scispace.com [scispace.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. goldbio.com [goldbio.com]
- 7. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gentamicin C1_TargetMol [targetmol.com]
- 11. Aminoglycoside antibiotics induce aggregation but not fusion of negatively-charged liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Gentamicin C1A Ototoxicity and Nephrotoxicity in Experimental Models
Welcome to the technical support center for researchers investigating the ototoxicity and nephrotoxicity of Gentamicin (B1671437) C1A. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in designing and executing experiments aimed at mitigating the toxic effects of this potent aminoglycoside antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind Gentamicin-induced ototoxicity and nephrotoxicity?
A1: Gentamicin's toxicity primarily stems from the generation of reactive oxygen species (ROS) within the inner ear's hair cells and the proximal tubule cells of the kidneys.[1][2][3] This oxidative stress triggers downstream signaling pathways, leading to inflammation, apoptosis (programmed cell death), and cellular damage.[1][2][3][4] Key pathways implicated include the c-Jun N-terminal kinase (JNK) signaling pathway in ototoxicity and inflammatory and apoptotic pathways in nephrotoxicity.[2][3][4]
Q2: Which experimental models are most suitable for studying Gentamicin toxicity?
A2: In vivo models, typically rats and mice, are commonly used. Ototoxicity is often assessed by measuring hearing loss through Auditory Brainstem Response (ABR) tests.[5][6][7] Nephrotoxicity is evaluated by monitoring changes in biomarkers such as urinary N-acetyl-β-D-glucosaminidase (NAG) and serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.[8][9][10] In vitro models using cochlear explants or kidney cell lines can also be employed for mechanistic studies.[11][12]
Q3: Are there differences in toxicity between the various Gentamicin C-subtypes?
A3: Yes, studies have shown that the different components of the commercial gentamicin mixture exhibit varying degrees of ototoxicity.[5][9][11][13] Specifically, Gentamicin C2b has been identified as the least ototoxic, while Gentamicin C2 is among the most ototoxic.[11][13] Gentamicin C1a is considered to be less ototoxic than the commercial gentamicin mixture.[13]
Q4: How can the administration protocol of Gentamicin influence its toxicity?
A4: The dosing regimen plays a crucial role. Clinical and preclinical studies suggest that a single daily dose of gentamicin is associated with a lower risk of nephrotoxicity and ototoxicity compared to multiple daily doses of the same total cumulative dose.[14][15] This is thought to be due to the concentration-dependent killing characteristics of aminoglycosides and the saturation of uptake mechanisms in the kidney and inner ear.
Troubleshooting Guides
Auditory Brainstem Response (ABR) Measurements
| Issue | Possible Cause | Troubleshooting Steps |
| High Electrode Impedance (>5 kΩ) | Poor electrode-skin contact, dry electrodes, or expired electrodes. | 1. Ensure proper skin preparation by gently abrading the electrode sites. 2. Apply sufficient conductive paste to the electrodes. 3. Check the expiration date of disposable electrodes. 4. If using needle electrodes, ensure they are inserted subdermally to the correct depth.[16][17] 5. Test electrode lead wires by placing them in a cup of water to check for functionality.[17] |
| Noisy ABR Waveforms | Electrical interference from nearby equipment, improper grounding, or animal movement. | 1. Conduct ABR recordings in a soundproof and electrically shielded chamber. 2. Ensure all equipment is properly grounded. 3. Separate electrode and transducer cables to prevent cross-interference. 4. Turn off unnecessary electrical devices in the vicinity.[17] 5. Ensure the animal is adequately anesthetized to prevent movement artifacts. |
| Inconsistent or Absent ABR Response | Incorrect stimulus presentation, improper electrode placement, or severe hearing loss in the animal. | 1. Calibrate the sound stimulus delivery system regularly. 2. Verify the correct placement of the active, reference, and ground electrodes.[7] 3. Start with a high-intensity stimulus (e.g., 90 dB SPL) to confirm system functionality before proceeding to threshold testing.[16] 4. If no response is observed even at high intensities, it may indicate profound hearing loss. |
Urinary N-acetyl-β-D-glucosaminidase (NAG) Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High Variability in NAG Levels | Inconsistent urine sample collection, improper sample storage, or variations in urine concentration. | 1. Collect urine samples at the same time each day to minimize diurnal variations. 2. Assay fresh urine samples immediately or store them at -20°C or lower to maintain enzyme stability.[18] 3. Normalize NAG activity to urinary creatinine concentration to account for variations in urine flow rate.[19] |
| False Positive/Negative Results | Presence of inhibitors in the urine, incorrect assay pH, or improper incubation time/temperature. | 1. Consider using gel filtration to separate the enzyme from potential inhibitors in the urine.[20] 2. Ensure the assay buffer is at the optimal pH for the enzymatic reaction (typically pH 4.4).[20] 3. Strictly adhere to the recommended incubation time and temperature (e.g., 15 minutes at 37°C).[18] |
| Low Signal or No Enzyme Activity | Inactive enzyme due to improper storage, incorrect substrate preparation, or low enzyme concentration in the sample. | 1. Verify the storage conditions and expiration date of the NAG standard and reagents. 2. Ensure the substrate is fully dissolved in the assay buffer.[21] 3. If low activity is expected, consider increasing the incubation time, ensuring this is accounted for in the final calculation.[18] |
Data Presentation
Comparative Ototoxicity of Gentamicin C-Subtypes
The following table summarizes the half-maximal effective concentration (EC50) values for ototoxicity of different Gentamicin C-subtypes in rat cochlear explants. A higher EC50 value indicates lower ototoxicity.
| Gentamicin Subtype | EC50 (μM) | Relative Ototoxicity |
| C1 | 728 ± 59 | Moderate |
| C1a | 821 ± 24 | Lower |
| C2 | 403 ± 23 | Highest |
| C2a | 656 ± 36 | High |
| C2b | 1,130 ± 22 | Lowest |
| Data sourced from a study on rat cochlear explants.[11] |
Nephrotoxicity: Single vs. Multiple Daily Dosing of Gentamicin
This table presents a comparison of nephrotoxicity markers from a clinical trial comparing single daily dosing (SDD) and multiple daily dosing (MDD) of gentamicin in patients with sepsis syndrome.
| Parameter | Single Daily Dose (5 mg/kg) | Multiple Daily Doses (1.7 mg/kg, 3x/day) |
| Change in Blood Urea Nitrogen (BUN) | Decreased | Increased |
| Change in Serum Creatinine (Cr) | Decreased | Increased |
| Glomerular Filtration Rate (GFR) <80 mL/min | Decreased from 20% to 5.1% of patients | Increased from 5% to 27.5% of patients |
| Incidence of Ototoxicity | 6.1% | 12.8% |
| Data from a clinical study in patients aged 12-55 years.[14] |
Experimental Protocols
Auditory Brainstem Response (ABR) for Ototoxicity Assessment in Rats
This protocol provides a general guideline for assessing hearing thresholds in a rat model of gentamicin-induced ototoxicity.
-
Animal Anesthesia and Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).
-
Place the anesthetized animal on a heating pad to maintain body temperature at 37°C.
-
Insert subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and on the back or contralateral ear (ground).[7]
-
-
Stimulus Presentation and Recording:
-
Place the animal in a sound-attenuating chamber.
-
Present acoustic stimuli (clicks or tone bursts at various frequencies, e.g., 8, 16, 24, 32 kHz) via a calibrated speaker.
-
Begin with a high sound pressure level (SPL), typically 90 dB, and decrease in 10 dB steps until the ABR waveform is no longer identifiable.[16]
-
To determine the threshold more precisely, use 5 dB steps around the estimated threshold.
-
-
Data Analysis:
-
The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible and reproducible waveform.
-
Compare the ABR thresholds of gentamicin-treated animals to those of a control group to quantify the degree of hearing loss.
-
Urinary N-acetyl-β-D-glucosaminidase (NAG) Assay for Nephrotoxicity Assessment in Mice
This protocol outlines the steps for measuring urinary NAG activity as an early marker of gentamicin-induced kidney injury in mice.
-
Urine Sample Collection and Preparation:
-
Place mice in metabolic cages for urine collection.
-
Collect urine samples and centrifuge to remove any sediment.
-
Assay fresh urine immediately or store at -20°C for later analysis.[18]
-
-
Enzymatic Assay (Colorimetric Method):
-
Prepare a reaction mixture containing the urine sample and a substrate solution (e.g., 3-cresolsulfonphthaleinyl-N-acetyl-β-D-glucosaminide).[18]
-
Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).[18]
-
Stop the reaction by adding a stop reagent (e.g., a basic buffer).
-
Measure the absorbance of the resulting colored product using a spectrophotometer at the appropriate wavelength (e.g., 580 nm).[18]
-
-
Data Analysis:
-
Calculate the NAG activity based on a standard curve.
-
Normalize the NAG activity to the urinary creatinine concentration to correct for variations in urine output.[19]
-
Compare the normalized NAG levels in gentamicin-treated mice to those in control animals.
-
Signaling Pathways and Experimental Workflows
Gentamicin-Induced Ototoxicity Signaling Pathway
Caption: Gentamicin enters hair cells, leading to ROS production, which activates the JNK pathway and causes mitochondrial damage, culminating in apoptosis.
Gentamicin-Induced Nephrotoxicity Signaling Pathway
Caption: Gentamicin accumulates in proximal tubule cells, inducing oxidative stress, inflammation, and cell death pathways, leading to renal dysfunction.
Experimental Workflow for Assessing a Potential Otoprotective Agent
Caption: Workflow for evaluating the otoprotective potential of a compound against gentamicin-induced hearing loss in an animal model.
References
- 1. Gentamicin-induced nephrotoxicity: A mechanistic approach [aijpms.journals.ekb.eg]
- 2. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study of the ototoxicity of gentamicin and gentamicin C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mouse Auditory Brainstem Response Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thekingsleyclinic.com [thekingsleyclinic.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] The diagnostic role of urinary N-acetyl-beta-D-glucosaminidase (NAG) activity in the detection of renal tubular impairment. | Semantic Scholar [semanticscholar.org]
- 11. Dissociating antibacterial from ototoxic effects of gentamicin C-subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gentamicin-mediated ototoxicity and nephrotoxicity: A clinical trial study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e3diagnostics.com [e3diagnostics.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bmj.com [bmj.com]
- 20. Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Reducing background noise in Gentamicin C1A binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing background noise and optimizing Gentamicin C1A binding assays.
FAQs: Troubleshooting High Background Noise
Q1: What is the most common cause of high background noise in my this compound binding assay?
A1: The most frequent cause of high background noise is high non-specific binding (NSB). NSB occurs when this compound or the labeled tracer binds to components other than the intended target, such as the walls of the assay plate, filter membranes, or other proteins in the sample.[1][2] This can obscure the specific binding signal and lead to inaccurate results.
Q2: How can I determine if high background is due to non-specific binding?
A2: To quantify non-specific binding, set up control wells that include all assay components (buffer, labeled tracer, and any supporting proteins or surfaces) but lack the specific binding target (e.g., the RNA oligonucleotide). Alternatively, in a competitive assay format, NSB is determined by measuring the signal in the presence of a saturating concentration of unlabeled this compound, which displaces the labeled tracer from specific binding sites. A high signal in these control wells indicates a significant contribution from non-specific binding.
Q3: Can the choice of assay plate affect non-specific binding?
A3: Yes, the type of microplate can significantly impact the level of non-specific binding. Standard polystyrene plates can have hydrophobic surfaces that promote the binding of small molecules like this compound.[3] Consider using low-binding plates, which have a hydrophilic surface to reduce molecular adsorption.[2] For fluorescence-based assays, black plates are recommended to minimize background fluorescence and light scattering.
Q4: What are the best blocking agents to reduce non-specific binding of this compound?
A4: The choice of blocking agent is critical. For assays involving small molecules like this compound, a combination of a protein-based blocker and a non-ionic detergent is often effective.[2]
-
Bovine Serum Albumin (BSA): A commonly used protein blocker.[1][4]
-
Casein: Can sometimes offer better blocking efficiency than BSA for certain assays.[1]
-
Non-ionic detergents (e.g., Tween-20, Triton X-100): These help to reduce hydrophobic interactions between this compound and assay surfaces.[1][4][5]
It is crucial to empirically test different blocking agents and their concentrations to find the optimal conditions for your specific assay.
Q5: How does the assay buffer composition influence background noise?
A5: The ionic strength and pH of the assay buffer can significantly affect non-specific binding.[1]
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to reduce non-specific electrostatic interactions.[1]
-
pH: The pH of the buffer should be optimized to ensure the specific binding interaction is favored while minimizing non-specific binding. This compound has multiple amine groups and is positively charged at physiological pH, which can contribute to electrostatic interactions with negatively charged surfaces.[6]
Q6: I'm using a fluorescence polarization (FP) assay and my background is high. What are some specific troubleshooting steps for this format?
A6: High background in an FP assay can be due to several factors:
-
Autofluorescence from Buffers or Compounds: Ensure your assay buffer and any test compounds do not have intrinsic fluorescence at the excitation and emission wavelengths of your fluorophore.[7]
-
Light Scatter: High concentrations of proteins or other macromolecules can cause light scattering, leading to an artificially high polarization signal.[3] If this is suspected, filter your protein solutions before use.
-
Tracer Binding to Plates: The fluorescently labeled tracer can bind to the surface of the microplate, increasing its polarization. Using non-binding plates and including a detergent like Tween-20 in your buffer can mitigate this.[1][3]
Troubleshooting Guide: Step-by-Step Solutions
This guide provides a systematic approach to identifying and resolving common issues leading to high background noise in this compound binding assays.
Issue 1: High Signal in "No Target" Control Wells
| Potential Cause | Recommended Solution |
| Non-specific binding to assay plate | Switch to low-binding microplates. For FP assays, use black, non-binding plates.[2] |
| Hydrophobic interactions with surfaces | Add a non-ionic detergent (e.g., 0.01% - 0.1% Tween-20 or Triton X-100) to all assay and wash buffers.[1][4][5] |
| Electrostatic interactions with surfaces | Optimize the ionic strength of your assay buffer by titrating the concentration of salt (e.g., 50-200 mM NaCl).[1] |
| Inadequate blocking | Optimize the concentration of your blocking agent (e.g., 1-5% BSA or 0.5-2% casein).[1][2] Consider a combination of a protein blocker and a detergent.[2] |
Issue 2: Poor Signal-to-Noise Ratio
| Potential Cause | Recommended Solution |
| Suboptimal tracer concentration (FP assays) | Determine the optimal tracer concentration by performing a titration. The ideal concentration should give a stable signal at least 3-fold above the buffer background without showing concentration-dependent changes in polarization.[3][8] |
| Fluorophore quenching | Test the fluorescence intensity of the tracer in the presence and absence of the binding target. If quenching is observed, consider using a different fluorophore.[8] |
| Degraded tracer | Ensure the fluorescent tracer is stored correctly (protected from light, at the appropriate temperature) to prevent degradation.[8] |
| Insufficient washing steps | Increase the number and/or volume of wash steps to more effectively remove unbound tracer.[1] |
| Incubation time too long | Optimize the incubation time to find the shortest duration that allows for specific binding to reach equilibrium, thereby minimizing the time for non-specific interactions to occur.[1] |
Quantitative Data Summary
The following tables provide starting points for optimizing your assay conditions. The optimal values should be determined empirically for each specific experimental setup.
Table 1: Recommended Concentration Ranges for Common Blocking Agents and Additives
| Component | Typical Concentration Range | Primary Function | Reference |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Reduces non-specific protein binding | [1][2] |
| Casein (from non-fat dry milk) | 0.5 - 2% (w/v) | Alternative protein blocker | [1] |
| Tween-20 | 0.01 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions | [1][5] |
| Triton X-100 | 0.01 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions | [1] |
| Sodium Chloride (NaCl) | 50 - 200 mM | Reduces non-specific electrostatic interactions | [1] |
Table 2: General Troubleshooting Summary for High Background
| Observation | Potential Cause | Suggested Action |
| High signal in all wells, including controls | Non-specific binding of tracer to plate/filter | Use low-binding plates; add detergent (e.g., 0.05% Tween-20) to buffers.[1][2] |
| High signal that is not displaced by competitor | Irreversible non-specific binding | Optimize blocking agent and concentration; reduce incubation time.[1] |
| Drifting signal over time | Assay has not reached equilibrium or reagent instability | Optimize incubation time; check reagent stability. |
| High well-to-well variability | Pipetting errors or inconsistent mixing | Calibrate pipettes; ensure thorough mixing of reagents. |
Experimental Protocols
Protocol: Fluorescence Polarization (FP) Assay for this compound Binding to a Model RNA Oligonucleotide
This protocol provides a general framework for a competitive FP assay.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20.
-
Fluorescent Tracer: A fluorescently labeled RNA oligonucleotide sequence corresponding to the binding site of this compound (e.g., a segment of the bacterial 16S rRNA A-site) at a 2x final concentration (e.g., 2 nM). The optimal concentration should be determined empirically.
-
Binding Target: In this competitive assay, the "target" is implied in the interaction between the tracer and this compound.
-
Competitor: Unlabeled this compound stock solution, serially diluted to 4x the final desired concentrations.
2. Assay Procedure (384-well plate format):
-
Add 10 µL of the 4x this compound dilutions (or buffer for 'no competitor' controls) to the appropriate wells of a black, non-binding 384-well plate.
-
Add 10 µL of assay buffer to the "no competitor" (high signal) wells.
-
Add 20 µL of assay buffer to the "tracer only" (low signal) wells.
-
Prepare a 2x tracer solution in assay buffer.
-
Add 20 µL of the 2x tracer solution to all wells.
-
Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for your chosen fluorophore.
3. Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values for each well.
-
Plot the mP values as a function of the logarithm of the unlabeled this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Troubleshooting decision tree for high background noise.
Caption: Factors contributing to high background signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating Impurities in Commercial Gentamicin C1A Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and managing impurities in commercial preparations of Gentamicin (B1671437) C1A.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial Gentamicin C1A preparations?
Commercial Gentamicin is a mixture of several related components produced by the fermentation of Micromonospora purpurea.[1] While this compound is a major component, other Gentamicin congeners are always present and considered impurities in a preparation aiming for pure C1A. Additionally, other related substances and degradation products can be found.
Common Impurities in Commercial Gentamicin Preparations:
| Impurity Category | Specific Impurities | Reference |
| Gentamicin Congeners | Gentamicin C1, Gentamicin C2, Gentamicin C2a, Gentamicin C2b | [2][3][4] |
| Related Aminoglycosides | Sisomicin (B1680986), Gentamicin B, Gentamicin B1, G-418 (Geneticin) | [5][6] |
| Degradation Products | Garamine, Gentamines (C1, C1a, C2, C2a) | [5][6] |
| Manufacturing Intermediates | Dihydroxythis compound, JI-20B | [7] |
| Residuals | Methanol, Histamine (if non-vegetable peptone is used in fermentation) | [8] |
Q2: How can these impurities affect my experimental results?
Impurities in this compound preparations can significantly impact research outcomes due to variations in biological activity and toxicity among the different components.
-
Variable Antibacterial Potency: Different Gentamicin congeners exhibit varying levels of antibacterial activity. For instance, against bacterial strains with aminoglycoside-modifying enzymes (AMEs), the potency of different congeners can differ dramatically.[3] Sisomicin, a common impurity, has been shown to have higher antibacterial activity against some bacterial species compared to the gentamicin complex.[9][10][11][12] This can lead to inconsistent results in antimicrobial susceptibility testing and efficacy studies.
-
Differential Toxicity: The various components of the gentamicin complex have different toxicological profiles. The C2 component is known to have the strongest ototoxic effects, while the C1a component is more vestibulotoxic.[8] Furthermore, in vitro studies have shown that Gentamicin C2 is more cytotoxic than C1a and C2a.[3] The presence and relative abundance of these impurities can therefore influence the outcomes of toxicity studies.
-
Inaccurate Quantification: The presence of co-eluting impurities can interfere with the accurate quantification of this compound, leading to erroneous dose-response curves and pharmacokinetic data.
Q3: What are the pharmacopeial standards for this compound purity?
Major pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide specifications for the composition of Gentamicin Sulfate.[8][13] While these standards apply to the entire Gentamicin complex for pharmaceutical use, they offer a baseline for understanding acceptable levels of related substances. For research purposes requiring high-purity this compound, these pharmacopeial limits may not be stringent enough.
USP Composition Requirements for Gentamicin Sulfate:
| Component | Content (%) |
| Gentamicin C1 | 25 - 50 |
| This compound | 10 - 35 |
| Sum of Gentamicin C2 and C2a | 25 - 55 |
Troubleshooting Guide
Problem: I am observing unexpected variability in my minimum inhibitory concentration (MIC) assays.
-
Possible Cause: The lot-to-lot variability in the relative abundances of Gentamicin congeners in your commercial preparation could be the cause.[3] Different congeners have varying potencies against different bacterial strains, especially those expressing aminoglycoside-modifying enzymes.[3]
-
Solution:
-
Analyze the Composition: Perform an analytical assessment of your this compound stock to determine the percentage of each major congener. HPLC-PAD or LC-MS/MS are suitable methods.
-
Source a Higher Purity Standard: If significant variation is confirmed, consider purchasing a higher purity this compound reference standard.
-
Purify the Existing Stock: For larger quantities, you may consider purifying your current stock using preparative chromatography.
-
Problem: My cell viability assays are showing higher-than-expected cytotoxicity.
-
Possible Cause: The presence of more cytotoxic impurities, such as Gentamicin C2, could be contributing to the observed toxicity.[3]
-
Solution:
-
Impurity Profiling: Use a sensitive analytical method like LC-MS/MS to identify and quantify the impurities in your this compound preparation.
-
Compare with a Reference Standard: Test a high-purity this compound reference standard in parallel to determine the baseline cytotoxicity of the pure compound.
-
Purification: If cytotoxic impurities are confirmed, purification of the this compound is recommended.
-
Experimental Protocols
Protocol 1: Analysis of this compound Purity by HPLC with Pulsed Amperometric Detection (PAD)
This method is adapted from the USP and EP monographs for Gentamicin Sulfate analysis.[13][14][15]
Materials:
-
This compound sample
-
USP Gentamicin Sulfate Reference Standard
-
USP Sisomicin Sulfate Reference Standard
-
Trifluoroacetic acid (TFA)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Sodium Hydroxide
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)[15]
-
HPLC system with a pulsed amperometric detector with a gold working electrode
Procedure:
-
Eluent Preparation: Prepare an aqueous solution of 100 mM TFA.[14][16]
-
Standard Solution Preparation:
-
Gentamicin Stock (1 mg/mL): Accurately weigh and dissolve 25 mg of USP Gentamicin Sulfate RS in 25 mL of eluent.[13]
-
Sisomicin Stock (1 mg/mL): Accurately weigh and dissolve 25 mg of USP Sisomicin Sulfate RS in 25 mL of eluent.[13]
-
System Suitability Solution: Combine 5 mL of the Gentamicin stock with 1 mL of the Sisomicin stock and dilute to 50 mL with eluent. This yields a final concentration of 100 µg/mL Gentamicin and 20 µg/mL Sisomicin.[13]
-
-
Sample Solution Preparation (1 mg/mL): Accurately weigh and dissolve 25 mg of your this compound sample in 25 mL of eluent.[13]
-
Chromatographic Conditions:
-
Analysis:
-
Inject the system suitability solution and verify that the resolution between Gentamicin C2 and C2b is >1.5, and the resolution between sisomicin and this compound is >1.2.[13]
-
Inject the sample solution.
-
Identify the peaks based on the retention times obtained from the reference standards.
-
Quantify the impurities by comparing their peak areas to the peak area of the sisomicin standard.[13]
-
Protocol 2: Purification of this compound using Macroporous Weak Acidic Resin
This protocol is a generalized approach based on a published method for purifying this compound.[17]
Materials:
-
Commercial this compound preparation
-
Macroporous weak acidic resin (e.g., D157)[17]
-
Ammonia (B1221849) solution
-
Chromatography column
Procedure:
-
Resin Preparation: Pack a chromatography column with the macroporous weak acidic resin and equilibrate it with deionized water.
-
Sample Preparation: Dissolve the crude this compound in deionized water and adjust the pH to 8.0-9.0 with a suitable base.[17]
-
Adsorption: Load the pH-adjusted sample onto the equilibrated resin column at a low flow rate (e.g., 0.8 bed volumes/hour).[17]
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound Gentamicin components using a stepwise or gradient elution with increasing concentrations of ammonia solution (e.g., starting with 0.15 mol/L ammonia).[17]
-
Fraction Collection: Collect fractions and analyze them using an appropriate analytical method (e.g., HPLC-PAD) to identify the fractions containing high-purity this compound.
-
Pooling and Desalting: Pool the high-purity fractions. The ammonia can be removed by lyophilization or other suitable methods.
Visualizations
Caption: Workflow for addressing issues arising from impurities in this compound.
Caption: Mechanism of action of Gentamicin, leading to bacterial cell death.[18][19]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissociating antibacterial from ototoxic effects of gentamicin C-subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. usp-pqmplus.org [usp-pqmplus.org]
- 9. [Antibacterial activity of sisomicin in comparison with gentamicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Antimicrobial effectiveness of sisomicin. I: In vitro activity of sisomicin compared with gentamicin, tobramycin, amikacin and kanamycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative activity of sisomicin, gentamicin, kanamycin, and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro studies with sisomicin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. antecscientific.com [antecscientific.com]
- 16. pragolab.cz [pragolab.cz]
- 17. Purification Process of this compound by Macroporous Weak Acidic Resin [cjph.com.cn]
- 18. biosynth.com [biosynth.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
How to avoid contamination in Gentamicin C1A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination in experiments involving Gentamicin (B1671437) C1A.
Frequently Asked Questions (FAQs)
Q1: What is Gentamicin C1A and why is it used in cell culture?
Gentamicin is a broad-spectrum aminoglycoside antibiotic produced by Micromonospora purpurea.[1][2] It is used in cell culture to prevent bacterial contamination.[3] The Gentamicin complex consists of several components, with this compound being one of them.[4] It works by binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and leads to bacterial cell death.[1][5]
Q2: What are the common sources of contamination in cell culture experiments?
Contamination in cell culture can arise from various sources, broadly categorized as biological and chemical.
-
Biological Contaminants: These include bacteria, molds, yeasts, viruses, and mycoplasma.[6] Lab personnel, unfiltered air, contaminated equipment, and reagents are common sources.[7] Mycoplasma is a particularly insidious contaminant as it is small, lacks a cell wall, and is often resistant to common antibiotics, making it difficult to detect.[8][9]
-
Chemical Contaminants: These are nonliving substances that can adversely affect cell growth, such as impurities in media, sera, water, and endotoxins.[6]
Q3: How can I prevent contamination when working with this compound?
Preventing contamination hinges on a combination of strict aseptic technique, proper handling of reagents, and regular monitoring.
-
Aseptic Technique: This is the first line of defense.[10] It involves practices like working in a laminar flow hood, disinfecting work surfaces with 70% ethanol (B145695), and using sterile equipment.[11][12]
-
Sterile Reagents and Media: Always use certified, contamination-free reagents and filter-sterilize all prepared media and solutions.[11][13]
-
Proper Handling: Avoid talking, sneezing, or coughing near cell cultures.[10] Use sterile pipettes and change them between different cell lines to prevent cross-contamination.[14][15]
-
Quarantine New Cell Lines: Isolate and test new cell lines for contamination, especially for mycoplasma, before introducing them into your main lab.[10][11]
Q4: What is the recommended storage procedure for this compound to avoid degradation and contamination?
Proper storage is crucial to maintain the stability and sterility of this compound.
-
Temperature: Gentamicin solutions should be stored refrigerated at a temperature of 2-8°C.[5][16] It should be kept below 25°C and does not require being in the cold chain for transport.[17][18]
-
Light: Protect the solution from strong light exposure.[5][16] Opaque packaging is often used for this purpose.[16]
-
Handling: Always use aseptic techniques when handling the stock solution.[5] Store in original, tightly sealed containers in a dry, cool, and well-ventilated area.[19][20]
Troubleshooting Contamination
This section provides a structured approach to identifying and addressing contamination in your this compound experiments.
Visual Guide to Common Contaminants
| Contaminant | Microscopic Appearance | Macroscopic Appearance (in Culture) |
| Bacteria | Small, motile rod or cocci shapes. | Cloudy/turbid media, sometimes with a surface film. A sudden drop in pH (yellowing of media).[21][22] |
| Yeast | Round or oval budding particles, may form chains. | Cloudy/turbid media. pH may become more alkaline (pinker).[22][23] |
| Mold | Filamentous structures (hyphae) with visible spores. | Furry clumps floating in the medium.[23] |
| Mycoplasma | Too small to be seen with a standard light microscope.[8] | Often no visible signs in the early stages. May cause changes in cell growth or metabolism.[8] |
Contamination Response Workflow
If you suspect contamination, follow this workflow to mitigate the issue.
Caption: Workflow for responding to suspected contamination.
Experimental Protocols
Protocol 1: Aseptic Handling of this compound and Cell Cultures
This protocol outlines the fundamental steps for maintaining a sterile environment.
-
Preparation of the Work Area:
-
Personal Protective Equipment (PPE):
-
Handling Reagents and Media:
-
Wipe the outside of all containers with 70% ethanol before placing them in the hood.[12]
-
Do not unwrap sterile items like pipettes until they are ready for use.[12][15]
-
Use a new sterile pipette for each reagent or cell line to prevent cross-contamination.[14]
-
Never leave bottles, flasks, or plates open to the environment.[12]
-
Protocol 2: Mycoplasma Detection
Routine testing for mycoplasma is critical for preventing widespread contamination.[10]
-
Sample Collection:
-
Collect 1 mL of spent culture medium from a near-confluent cell culture.
-
-
DNA Staining (Indirect Method):
-
Culture cells on a coverslip to an appropriate confluence.
-
Fix the cells.
-
Stain the cells with a DNA-binding fluorescent dye such as Hoechst 33258 or DAPI.[23]
-
Observe under a fluorescence microscope. The presence of filamentous or particulate staining in the cytoplasm is indicative of mycoplasma.
-
-
PCR-Based Detection:
Signaling Pathway of Gentamicin Action
The following diagram illustrates the mechanism of action of Gentamicin on a bacterial cell.
Caption: Mechanism of this compound's antibacterial action.
Sterilization and Stability Data
Sterilization Methods for Gentamicin
While Gentamicin solutions are typically supplied sterile, understanding the effects of different sterilization methods on the compound is important, especially when incorporated into biomaterials.
| Sterilization Method | Effect on Gentamicin/PLGA Composites | Reference |
| Ethylene Oxide (EO) | Can cause chemical changes to Gentamicin and aggregation of microparticles.[25][26] | [25][26] |
| Gamma (γ)-irradiation | Appears more suitable; does not cause significant chemical changes to Gentamicin.[25][26] | [25][26] |
| Beta (β)-irradiation | Similar to gamma-irradiation, found to be a suitable method.[25][26] | [25][26] |
| Autoclaving | Can be used for solutions, but stability must be considered.[4] | [4] |
Factors Affecting Gentamicin Stability
Several environmental factors can impact the stability of Gentamicin.[16]
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Heat-sensitive; degradation increases with temperature.[16] | Store at 2-8°C.[5][16] |
| pH | Stable in a pH range of 4.5 to 7.0.[16] Degrades in acidic or alkaline conditions. | Maintain appropriate pH in solutions.[16] |
| Light/UV | Can trigger photochemical degradation.[16] | Store in opaque or light-protective containers.[16] |
| Humidity | Can lead to hydrolytic degradation, especially in powder form.[16][27] | Store in moisture-resistant containers.[16] |
| Oxidation | Can cause significant changes to the composition.[27][28] | Store in a non-oxidizing atmosphere if necessary.[27] |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 7. corning.com [corning.com]
- 8. Mycoplasma - UNC Lineberger [unclineberger.org]
- 9. labcoltd.ae [labcoltd.ae]
- 10. mscience.com.au [mscience.com.au]
- 11. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 12. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. ibidi.com [ibidi.com]
- 14. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 15. m.youtube.com [m.youtube.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. ghsupplychain.org [ghsupplychain.org]
- 18. ejua.net [ejua.net]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. goldbio.com [goldbio.com]
- 23. azolifesciences.com [azolifesciences.com]
- 24. Chapter 4 Aseptic Technique - Nursing Skills - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. kinampark.com [kinampark.com]
- 26. Sterilization of gentamicin containing collagen/PLGA microparticle composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Gentamicin C1A for Long-Term Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Gentamicin (B1671437) C1A for the duration of long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of Gentamicin C1A in solutions?
The stability of this compound in a solution is primarily affected by temperature, pH, humidity, light, and the presence of oxidizing agents.[1][2][3] Gentamicin is sensitive to heat, and extreme temperatures can accelerate its degradation.[1] The pH of the solution is also crucial, with a stable range generally being between 4.5 and 7.0.[1] Exposure to light and high humidity can also lead to the degradation of the compound.[1][2][3]
Q2: How should I store my this compound stock solutions to ensure long-term stability?
For long-term storage, it is recommended to store this compound solutions at refrigerated temperatures, between 2°C and 8°C, to prevent degradation.[1] Storing aliquots at -20°C can also be an effective method for preserving stability, especially for longer durations.[4] It is crucial to protect the solutions from light and moisture.[1][2]
Q3: What are the signs of this compound degradation?
While visual signs like color change or precipitation can indicate degradation, significant breakdown can occur without any visible changes.[5] Therefore, relying on analytical methods is essential to confirm the integrity and concentration of the active compound.
Q4: Which analytical methods are recommended for assessing this compound stability?
High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable method for quantifying the different components of gentamicin, including C1A, and their degradation products.[6][7][8][9][10] This technique allows for the separation and precise measurement of each component.[6][8] Mass spectrometry (MS) can also be coupled with LC for highly sensitive and specific detection.[9][11] Microbiological assays can be used to determine the biological activity of the gentamicin solution.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Ensure the pH of the experimental buffer is within the stable range for this compound (4.5-7.0).[1] Minimize the exposure of the solution to light and elevated temperatures during the experiment. |
| Loss of antibiotic efficacy | Significant degradation of the this compound stock solution. | Verify the concentration and purity of your stock solution using HPLC.[6][8][9] Prepare a new stock solution if significant degradation is detected. Store the new stock solution in single-use aliquots at -20°C or below to prevent repeated freeze-thaw cycles.[4] |
| Visible changes in the solution (color, precipitate) | Chemical degradation or microbial contamination. | Discard the solution. Prepare a fresh, sterile stock solution. A change in pH can also be an indicator of degradation or contamination.[5] |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, high-purity water or a suitable buffer (e.g., phosphate-buffered saline)
-
Sterile, amber-colored polypropylene (B1209903) tubes
-
Calibrated analytical balance and pH meter
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in the chosen sterile solvent to the desired concentration.
-
Check the pH of the solution and adjust to between 4.5 and 7.0 if necessary, using sterile, dilute acid or base.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, amber-colored container.
-
Aliquot the stock solution into single-use, amber-colored polypropylene tubes to protect from light.
-
For short-term storage (up to a few weeks), store the aliquots at 2-8°C.[1]
-
For long-term storage, freeze the aliquots at -20°C or lower.[4]
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation:
-
Sample Preparation:
-
Prepare a standard solution of this compound of known concentration.
-
At specified time points during your long-term experiment, take an aliquot of your experimental this compound solution.
-
Dilute both the standard and the experimental samples to a suitable concentration with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of methanol, water, glacial acetic acid, and sodium 1-heptane sulfonate can be used.[5]
-
Flow Rate: 1.1 mL/min.[5]
-
Detection: UV at 330 nm after derivatization, or lower wavelengths for underivatized gentamicin.[5] Note that gentamicin itself lacks a strong UV chromophore, so derivatization or the use of mass spectrometry detection is often preferred for higher sensitivity.[11]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 25°C.[6]
-
-
Data Analysis:
-
Inject the standard and experimental samples into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the concentration of this compound in your experimental samples by comparing the peak area with that of the standard.
-
Determine the percentage of degradation over time.
-
Quantitative Data on Gentamicin Stability
The following table summarizes stability data from a study on a gentamicin sulfate (B86663) solution, which provides insights into the stability of its components, including C1A.
| Storage Condition | Duration | Gentamicin Sulfate Remaining (%) |
| 25°C ± 2°C, 60% ± 5% RH | 12 months | >98% |
| 40°C ± 2°C, 75% ± 5% RH | 12 months | >97% |
Source: Adapted from a long-term stability study of a gentamicin sulfate solution.[10] Note that stability can be formulation-dependent.
Visualizations
Caption: Workflow for preparation, storage, and stability monitoring of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Gentamicin in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejua.net [ejua.net]
- 6. scispace.com [scispace.com]
- 7. primescholars.com [primescholars.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Technical Support Center: High-Purity Gentamicin C1a Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the method refinement for high-purity Gentamicin (B1671437) C1a isolation. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in isolating high-purity Gentamicin C1a?
A1: The primary challenges in isolating high-purity this compound stem from the fact that it is part of a complex mixture of structurally similar components.[1] The main difficulties include:
-
Co-elution of congeners: Gentamicin is a mixture of several major components (C1, C1a, C2, C2a) and minor ones (C2b, etc.), which have very similar chemical structures and properties, making their separation difficult.[2][3]
-
Lack of a strong chromophore: Gentamicin components do not possess a strong UV-absorbing chromophore, which complicates their detection by common HPLC-UV methods and often necessitates derivatization or the use of alternative detection techniques like mass spectrometry (MS), charged aerosol detection (CAD), or pulsed electrochemical detection (PED).[4][5]
-
Low relative abundance: The percentage of this compound in the fermentation broth can be lower compared to other major components, requiring efficient enrichment and purification strategies.[6][7]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: Several chromatographic techniques have proven effective for the separation and purification of this compound. The choice of method often depends on the desired scale of purification, available equipment, and purity requirements. Key techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method, often employing ion-pairing agents like trifluoroacetic acid (TFA) to improve the retention and separation of the highly polar gentamicin components on C18 columns.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative purification of gentamicin components, offering a powerful method for separating the isomers.[8]
-
Macroporous Weak Acidic Resin Chromatography: This method is effective for the initial enrichment and purification of this compound from fermentation products, with studies showing the potential to achieve purities above 93%.[9]
Q3: Why is derivatization sometimes required for the analysis of this compound?
A3: Derivatization is often employed in the analysis of this compound to overcome the challenge of its weak UV absorbance.[5] By reacting the gentamicin molecules with a derivatizing agent that introduces a chromophore (e.g., o-phthalaldehyde (B127526) or 1-fluoro-2,4-dinitrobenzene), the components can be readily detected and quantified using standard HPLC-UV equipment.[10] This approach enhances the sensitivity and accuracy of the analysis.
Q4: What are typical purity levels achievable for isolated this compound?
A4: With optimized purification methods, it is possible to achieve high purity levels for this compound. Published studies have reported purities of over 95% when using techniques like High-Speed Counter-Current Chromatography (HSCCC).[8] Similarly, methods involving macroporous weak acidic resins have yielded purities of above 93%.[9] The final achievable purity will depend on the specific protocol and the number of purification steps employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between this compound and other components (e.g., C2, C2a) | 1. Inappropriate mobile phase composition in RP-HPLC. 2. Suboptimal column temperature. 3. Column overloading. | 1. Optimize the concentration of the ion-pairing agent (e.g., TFA); an increase can improve resolution.[4] Adjust the organic modifier gradient. 2. Evaluate the effect of column temperature. Increasing temperature can shorten analysis time but may decrease resolution.[4] 3. Reduce the sample load on the column. |
| Low yield of purified this compound | 1. Inefficient extraction from the initial matrix. 2. Loss of sample during multi-step purification. 3. Degradation of the compound during processing. | 1. Optimize the pH and eluent concentration during solid-phase extraction or resin chromatography.[9] 2. Minimize the number of transfer steps. Ensure complete elution from chromatographic media. 3. Avoid harsh pH conditions and high temperatures for extended periods. |
| Inconsistent retention times in HPLC | 1. Fluctuation in mobile phase composition or pH. 2. Column degradation. 3. Inconsistent column temperature. | 1. Ensure precise preparation of the mobile phase and use a buffer. 2. Use a guard column and ensure the mobile phase is within the pH stability range of the column.[4] 3. Use a column oven to maintain a constant and consistent temperature. |
| No or weak signal from the detector | 1. Use of a non-compatible detector (e.g., UV detector without derivatization). 2. Insufficient sample concentration. 3. Detector malfunction. | 1. Use a suitable detector such as a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or an Evaporative Light Scattering Detector (ELSD).[4][8] Alternatively, perform pre- or post-column derivatization. 2. Concentrate the sample before analysis. 3. Perform detector diagnostics and calibration as per the manufacturer's instructions. |
Data Presentation
Table 1: Comparison of RP-HPLC Conditions for Gentamicin Separation
| Parameter | Method 1 [4] | Method 2 [11] | Method 3 [12] |
| Column | Acclaim AmG C18 (4.6 x 150 mm, 3 µm) | YMC ODS AQ (4.6 x 150 mm) | Synergy Hydro-RP |
| Mobile Phase A | 100 mM Trifluoroacetic Acid (TFA) in Water | 0.05% Aqueous Trifluoroacetic Acid | 50 mM TFA, pH 2 (adjusted with ammonia) |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile | Methanol |
| Elution Mode | Isocratic or Gradient | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | Charged Aerosol Detector (CAD) | UV at 215 nm (after derivatization) | Mass Spectrometry (MS) |
Table 2: Performance of High-Speed Counter-Current Chromatography (HSCCC) for this compound Isolation [8]
| Parameter | Value |
| Apparatus | HSCCC Model CCC-1000 |
| Solvent System | n-butanol / 10% aqueous ammonia (B1221849) solution (50:50, v/v) |
| Sample Load | 30 mg Gentamicin powder |
| Yield of this compound | 3.9 mg |
| Purity of this compound | > 95% |
| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) |
Experimental Protocols
Protocol 1: High-Purity this compound Isolation using RP-HPLC with Ion-Pairing Agent
This protocol is based on the principles of ion-pairing reversed-phase liquid chromatography.
-
Sample Preparation:
-
Dissolve the crude gentamicin mixture in the initial mobile phase (e.g., 100 mM TFA in water) to a concentration of 1 mg/mL.[4]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: Acclaim AmG C18, 4.6 x 150 mm, 3 µm particle size.[4]
-
Mobile Phase A: 100 mM Trifluoroacetic Acid (TFA) in deionized water.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient of acetonitrile can be used to achieve separation. For example, start with a low percentage of B and gradually increase it.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 5 µL.[4]
-
Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
-
Fraction Collection:
-
Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Multiple injections may be necessary for preparative scale purification.
-
-
Post-Purification Processing:
-
Pool the collected fractions containing high-purity this compound.
-
Remove the solvent and ion-pairing agent, typically by lyophilization, to obtain the purified solid product.
-
Protocol 2: Purification of this compound using Macroporous Weak Acidic Resin [9]
This protocol describes a method for the enrichment and purification of this compound from a crude extract.
-
Resin Selection and Column Packing:
-
Select a suitable macroporous weak acidic resin (e.g., D157).
-
Pack a column with the resin to a height-diameter ratio of 4:1.
-
-
Sample Preparation and Loading:
-
Adjust the pH of the crude gentamicin extract to 8.0 - 9.0.
-
Load the pH-adjusted sample onto the column at a flow rate of 0.8 bed volumes per hour (BV/h).
-
-
Elution:
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound gentamicin components using a 0.15 mol/L ammonia solution at a flow rate of 0.2 BV/h.
-
-
Fraction Analysis and Collection:
-
Collect fractions and analyze them by HPLC to identify those with the highest concentration and purity of this compound.
-
Pool the desired fractions.
-
-
Final Purification:
-
The enriched this compound fraction can be further purified using a high-resolution technique like preparative RP-HPLC (as described in Protocol 1) to achieve the desired final purity.
-
Visualizations
Caption: General workflow for the isolation of high-purity this compound.
Caption: Troubleshooting logic for poor peak resolution in HPLC.
References
- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of gentamicin C-complex into five components by Craig distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usp-pqmplus.org [usp-pqmplus.org]
- 4. pragolab.cz [pragolab.cz]
- 5. mdpi.com [mdpi.com]
- 6. A New Separation and Purification Process of Gentamicin [cjph.com.cn]
- 7. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative purification of gentamicin components using high-speed counter-current chromatography coupled with electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification Process of this compound by Macroporous Weak Acidic Resin [cjph.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. US20110294994A1 - Gentamicin Separation Method - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC-MS for Gentamicin C1a Detection
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection of Gentamicin (B1671437) C1a using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the challenges in analyzing Gentamicin C1a by HPLC-MS?
Gentamicin and its components are highly hydrophilic compounds with multiple positive charges and lack a strong UV-absorbing chromophore, which presents several analytical challenges.[1][2][3] These characteristics make conventional Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) separations difficult.[1] Ion-pairing agents are often required for retention on reversed-phase columns, but these can suppress ionization in the mass spectrometer.[3]
Q2: What type of HPLC column is recommended for this compound analysis?
C18 silica-based columns are commonly used for the analysis of gentamicin components.[1][4] Specifically, columns designed for stability in acidic conditions, such as the Acclaim AmG C18, have shown good performance.[1] Another option is a Synergy Hydro-RP column.[5][6] For a HILIC-based approach, an Atlantis Premier BEH Z-HILIC Column has been successfully used.
Q3: What are typical mobile phase compositions for this compound separation?
Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is a widely utilized technique.[1] Volatile perfluorinated carboxylic acids like trifluoroacetic acid (TFA) are common ion-pairing agents.[1][5][6] For instance, a mobile phase containing 50 mM TFA and methanol (B129727) has been used.[5][6] In some methods, the TFA concentration is a key parameter to optimize, with concentrations ranging from 40 mM to 100 mM affecting retention time and resolution.[1] For HILIC separations, ammonium (B1175870) formate (B1220265) in the mobile phase has a significant impact on peak shape and retention, with higher concentrations leading to narrower peaks.
Q4: Is derivatization necessary for this compound detection?
While derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) can be used to improve detection by UV absorbance, modern mass spectrometry methods often allow for the analysis of non-derivatized gentamicin components.[7][8] A HILIC-based method has been developed that does not require derivatization or fluorinated pairing agents.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q5: My this compound peak is tailing. What are the possible causes and solutions?
Peak tailing is a common issue in HPLC.[9] For basic compounds like gentamicin, a likely cause in reversed-phase methods is the interaction with ionized silanol (B1196071) groups on the stationary phase.
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. Lowering the mobile phase pH can reduce interactions with silanols and improve peak shape.[10]
-
Increase Buffer Concentration: In some cases, especially with HILIC, insufficient buffer concentration can lead to poor peak shape.[9] Try increasing the concentration of additives like ammonium formate.
-
Column Condition: The column may be degrading. If you are using a guard column, remove it and see if the peak shape improves.[9] If the problem persists, the analytical column may need to be replaced.[9][11]
-
Column Contamination: A partially blocked inlet frit on the column can distort peak shape.[9] Backflushing the column may resolve this issue.[9]
Q6: Why are all my peaks, including this compound, broad?
Broad peaks can be a sign of several issues, often related to the column or extra-column volume.[11][12]
-
Column Degradation: A void in the column packing material can cause peak broadening.[11] This can result from using the column outside its recommended pH and temperature limits.
-
Extra-Column Volume: Excessive volume in the tubing and connections outside of the column can lead to peak broadening.[12] Ensure that all fittings are properly made and that the narrowest possible inner diameter tubing is used.
-
Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak broadening and splitting.[12]
Q7: I'm observing split peaks for this compound. What should I investigate?
Split peaks can be caused by a disruption in the sample flow path.[10]
-
Column Contamination: A partially plugged column frit is a common cause.[12]
-
Column Void: A void at the head of the column can cause the sample to follow different paths, resulting in a split peak.[10]
-
Injection Issues: Problems with the autosampler or injector can also lead to peak splitting.
Problem: Low Sensitivity or No Peak Detected
Q8: I am not seeing a peak for this compound. What should I check?
-
Sample Preparation: Ensure that the sample preparation was successful and that this compound was not lost during any extraction or cleanup steps. Protein precipitation is a common sample preparation technique.[7]
-
MS Parameters: Verify your mass spectrometer settings. Ensure you are monitoring for the correct mass-to-charge ratio (m/z) for this compound in the appropriate ionization mode (typically positive ion mode).[7] Atmospheric pressure chemical ionization (APCI) has been used for gentamicin analysis.[5][6]
-
LC-MS Interface: Check for any issues with the interface between the HPLC and the mass spectrometer, such as a clogged or improperly positioned spray needle.
Q9: The sensitivity for my this compound peak is very low. How can I improve it?
-
Optimize Mobile Phase: The concentration of additives like TFA can significantly impact sensitivity.[1] The use of ion-pairing agents can sometimes suppress ionization; careful optimization is necessary.[3]
-
MS Ion Source Tuning: Tune the ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for this compound.
-
Sample Concentration: If possible, increase the concentration of the sample injected. However, be mindful of potential column overloading, which can lead to poor peak shape.[11]
Experimental Protocols & Data
Example HPLC-MS Parameters for this compound Detection
The following tables summarize typical parameters for the analysis of this compound.
Table 1: HPLC Parameters
| Parameter | Method 1: IP-RPLC | Method 2: HILIC |
| Column | Acclaim AmG C18, 3 µm, 3.0 × 150 mm[1] | Atlantis Premier BEH Z-HILIC |
| Mobile Phase | 100 mM Trifluoroacetic Acid (TFA)[1] | Acetonitrile and Ammonium Formate |
| Flow Rate | 0.425 mL/min[1] | Not Specified |
| Column Temp. | 30 °C[1] | 55 °C |
| Injection Vol. | 2 µL[1] | Not Specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Ion Electrospray (ESI) or APCI[4][5][6][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
| Capillary Exit Voltage | 100.0 V[8] |
| APCI Heater Temp. | 400 °C[8] |
General Experimental Protocol
-
Sample Preparation: For biological matrices like plasma or urine, a protein precipitation step is often employed.[7] Solid-phase extraction (SPE) can also be used for cleanup and concentration.[7][8]
-
Chromatographic Separation: Perform the separation using an appropriate column and mobile phase as detailed in Table 1. An isocratic elution may be suitable for HILIC methods, which can reduce re-equilibration time between samples.
-
Mass Spectrometric Detection: Detect the analyte using a mass spectrometer with optimized source conditions as described in Table 2. Monitor for the specific m/z of this compound.
Visual Guides
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for HPLC-MS analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. researchgate.net [researchgate.net]
- 5. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. mastelf.com [mastelf.com]
- 12. agilent.com [agilent.com]
Troubleshooting poor separation of Gentamicin components
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor separation of Gentamicin (B1671437) components during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor separation or co-elution of the main Gentamicin components (C1, C1a, C2, C2a, C2b)?
Poor separation of the closely related Gentamicin congeners is a common challenge. These compounds are highly polar and structurally similar, differing only by methyl groups.[1][2] Effective separation typically relies on ion-pairing reversed-phase liquid chromatography (IP-RPLC).[3][4] The most critical factors influencing resolution are the type and concentration of the ion-pairing reagent, the mobile phase composition, column temperature, and the stationary phase chemistry.
Q2: What is the role of the ion-pairing reagent and how do I optimize it?
Ion-pairing reagents (IPRs) are essential for retaining and separating the highly hydrophilic Gentamicin components on a reversed-phase column.[1] Volatile perfluorinated carboxylic acids like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are commonly used.[1][4]
-
Concentration: The concentration of the IPR directly impacts retention and resolution. Increasing the TFA concentration, for example, can significantly increase retention times and improve the resolution between critical pairs like sisomicin (B1680986) and gentamicin C1a.[3] However, very high concentrations can be detrimental to the column's longevity.[1]
-
Optimization: Start with a concentration recommended in established methods (e.g., 50-100 mM TFA) and adjust in small increments.[3] A gradient of different IPRs, such as a low concentration of HFBA followed by a TFA gradient, can also be effective for resolving both major components and related substances like garamine.[1]
Q3: My peaks are broad or tailing. What are the likely causes?
Peak broadening and tailing in Gentamicin analysis can stem from several sources:
-
Secondary Interactions: Unwanted interactions between the basic amine groups on Gentamicin and active silanol (B1196071) sites on the silica-based column packing can cause tailing. Using a modern, well-end-capped C18 column or a specialty column designed for aminoglycosides can mitigate this.[3][4]
-
Inadequate Ion-Pairing: Insufficient concentration of the ion-pairing reagent may lead to poor peak shape. Ensure the IPR is fully equilibrated with the column.
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause peak broadening.
Q4: How does temperature affect the separation, and what is the optimal setting?
Column temperature is a powerful tool for optimizing selectivity. There is no single "optimal" temperature, as its effect can be complex.
-
Improved Resolution: In some cases, lowering the temperature can enhance resolution between specific isomers. For instance, reducing the temperature to 15 °C has been shown to improve the separation between Gentamicin C2b and C2.[1]
-
Faster Analysis: Conversely, operating at elevated temperatures (e.g., 60 °C) can shorten analysis times without compromising resolution, provided a robust, pH-stable column is used.[3][5] It is recommended to evaluate a range of temperatures (e.g., 15 °C to 60 °C) to determine the best conditions for your specific separation goals.
Q5: What type of detector should I use for Gentamicin analysis?
Gentamicin components lack a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging and often impractical.[1][4][6][7] More suitable detection methods include:
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors ideal for non-volatile analytes like Gentamicin and are compatible with the volatile ion-pairing reagents used in the mobile phase.[3][8]
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity, but care must be taken as ion-pairing reagents can suppress the analyte signal and contaminate the MS interface.[9]
-
Pre- or Post-Column Derivatization: This involves reacting the Gentamicin components with a reagent (e.g., o-phthalaldehyde) to attach a fluorescent or UV-active tag, allowing for detection with fluorescence or standard UV detectors.[6][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor separation of Gentamicin components.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting common separation issues.
Caption: A flowchart for systematic troubleshooting of poor Gentamicin separation.
Key Parameter Relationships
The separation of Gentamicin components is a multi-parameter problem. The following diagram shows the relationship between key chromatographic factors and their impact on the final separation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. separationmethods.com [separationmethods.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pragolab.cz [pragolab.cz]
- 6. scispace.com [scispace.com]
- 7. Gentamicin Analysis HPLC - UV - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. akjournals.com [akjournals.com]
Validation & Comparative
Comparative Analysis of Gentamicin C1A's Antibacterial Efficacy Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of Gentamicin C1A against Pseudomonas aeruginosa, a pathogen of significant clinical concern. The analysis is supported by experimental data on its efficacy relative to other Gentamicin components and alternative aminoglycoside antibiotics.
Dual-Action Mechanism of Gentamicin
Gentamicin exerts its bactericidal effect on Pseudomonas aeruginosa through a two-pronged attack. Its primary mode of action is the inhibition of protein synthesis. Upon entering the bacterial cell, Gentamicin binds to the 30S ribosomal subunit, which disrupts the translation process and leads to the production of nonfunctional proteins.[1] Concurrently, Gentamicin has been shown to directly compromise the integrity of the bacterial cell envelope.[2][3] It displaces essential cations in the outer membrane, leading to destabilization, the formation of transient holes, and eventual cell lysis.[3] This dual mechanism contributes to its potent bactericidal activity against Gram-negative bacteria.[2][4]
References
Quantitative comparison of protein synthesis inhibition by Gentamicin C1A and C1
Gentamicin (B1671437), a widely used aminoglycoside antibiotic, is a mixture of several related components, primarily Gentamicin C1, C1a, and C2. While structurally similar, these components exhibit distinct biological activities. This guide provides a quantitative comparison of the protein synthesis inhibitory effects of Gentamicin C1a and C1, offering valuable insights for researchers, scientists, and drug development professionals in the field of antibacterial therapeutics.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and C1 against protein synthesis has been evaluated using cell-free translation assays. The half-maximal inhibitory concentrations (IC50) were determined for bacterial ribosomes, as well as hybrid ribosomes containing the decoding A site of human mitochondrial and cytoplasmic ribosomes. These data provide a quantitative measure of the compounds' efficacy in disrupting the translational machinery.
| Compound | Target Ribosome | IC50 (µM) |
| This compound | Bacterial | 0.25 |
| Gentamicin C1 | Bacterial | 0.35 |
| This compound | Hybrid Mitochondrial (Mit13) | 3.9 |
| Gentamicin C1 | Hybrid Mitochondrial (Mit13) | 6.2 |
| This compound | Hybrid Mutant Mitochondrial (A1555G) | 1.3 |
| Gentamicin C1 | Hybrid Mutant Mitochondrial (A1555G) | 2.1 |
| This compound | Hybrid Cytoplasmic (Cyt14) | >100 |
| Gentamicin C1 | Hybrid Cytoplasmic (Cyt14) | >100 |
Data sourced from a study on the antiribosomal activities of various gentamicin components[1][2].
The data indicates that both this compound and C1 are potent inhibitors of bacterial protein synthesis, with this compound exhibiting a slightly lower IC50 value, suggesting a marginally higher potency.[1][2] A similar trend is observed in their activity against mitochondrial ribosomes, where both compounds show inhibitory effects, albeit at higher concentrations than those required for bacterial ribosomes.[1][2] Notably, neither compound significantly inhibits cytoplasmic ribosomes at the tested concentrations, highlighting their selectivity for prokaryotic and mitochondrial translational machinery.[1][2]
Mechanism of Action: Targeting the Ribosome
This compound and C1, like other aminoglycosides, exert their antibiotic effect by binding to the 30S subunit of the bacterial ribosome.[3][4] This binding event interferes with several key steps in protein synthesis. Specifically, it can block the formation of the initiation complex, induce misreading of the mRNA codon, and inhibit the translocation of the ribosome along the mRNA molecule.[3] This disruption of protein synthesis ultimately leads to bacterial cell death. The structural differences between this compound and C1, which lie in the methylation pattern on the 2'-amino-hexose ring, are thought to influence their binding affinity to the ribosomal target and, consequently, their inhibitory potency.[5]
Experimental Protocols
The quantitative data presented in this guide was obtained through a standardized cell-free translation assay. A detailed description of the methodology is provided below to enable replication and further investigation.
Cell-Free Translation Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the synthesis of a reporter protein (e.g., luciferase) in a system containing all the necessary components for translation, derived from bacterial extracts (S30 extracts).[6]
Materials:
-
Bacterial S30 extract
-
Amino acid mixture
-
tRNA mixture
-
In vitro transcribed mRNA encoding a reporter protein (e.g., firefly luciferase)
-
Protease inhibitor cocktail
-
RNase inhibitor
-
S30 premix (without amino acids)
-
This compound and C1 standards of known concentration
Procedure:
-
Prepare a reaction mixture containing the bacterial S30 extract, amino acid mix, tRNA, reporter mRNA, protease inhibitor, and RNase inhibitor.
-
Add varying concentrations of this compound or C1 to the reaction mixtures. A control reaction without any inhibitor is also prepared.
-
Initiate the translation reaction by adding the S30 premix.
-
Incubate the reactions at 37°C for a specified period (e.g., 60 minutes).
-
Measure the amount of synthesized reporter protein. For luciferase, this is typically done by adding a luciferin (B1168401) substrate and measuring the resulting luminescence.
-
Calculate the percentage of inhibition for each gentamicin concentration relative to the no-inhibitor control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of protein synthesis, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the cell-free translation inhibition assay used to quantify the inhibitory effects of this compound and C1.
Caption: Workflow for determining protein synthesis inhibition.
This guide provides a concise yet comprehensive comparison of the protein synthesis inhibition by this compound and C1. The presented data and methodologies are intended to support further research and development in the critical area of antibiotic discovery.
References
- 1. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. 抗生素对蛋白质合成的抑制作用 [sigmaaldrich.com]
- 5. Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Gentamicin C1A: The Role of Methylation in Antibacterial Efficacy
Introduction
Gentamicin (B1671437), a potent broad-spectrum aminoglycoside antibiotic, is a cornerstone in the treatment of severe Gram-negative bacterial infections.[1] It is not a single molecular entity but a complex mixture of structurally related components, primarily gentamicins C1, C1a, C2, and C2a.[2][3] These congeners differ solely in the methylation patterns on their purpurosamine (Ring I) moiety.[4][5] While these structural nuances may seem minor, they have profound implications for the antibiotic's spectrum of activity, particularly against resistant pathogens. This guide provides a detailed comparison of Gentamicin C1A with its fellow C-series congeners, focusing on how its unique lack of C6' methylation influences its antibacterial activity, susceptibility to resistance mechanisms, and overall therapeutic profile.
Structural Comparison of Major Gentamicin C Congeners
The primary distinction between the major components of the gentamicin C complex lies at the 6' position of the purpurosamine ring. This compound is characterized by an unsubstituted 6'-carbon. In contrast, Gentamicin C2 and C2a possess a methyl group at the C6' position, while Gentamicin C1 is methylated at both the C6' carbon and the 6'-amino group (N6').
Caption: Structural relationship of major Gentamicin C congeners based on 6'-position methylation.
Mechanism of Action and Impact of Methylation
Aminoglycosides exert their bactericidal effect by irreversibly binding to the A-site of the 16S ribosomal RNA (rRNA) within the bacterial 30S ribosomal subunit.[1][6][7] This binding disrupts protein synthesis in two primary ways: it inhibits the initiation of translation and causes misreading of the mRNA template, leading to the production of nonfunctional or toxic proteins that ultimately compromise bacterial cell envelope integrity.[1][6]
Against susceptible, wild-type bacteria, the methylation differences among the C-series gentamicins have a relatively minor impact on their intrinsic antibacterial activity.[2][8] All major congeners bind effectively to the ribosomal target, resulting in comparable potency.
Caption: General mechanism of bactericidal action for Gentamicin congeners.
The Decisive Role of Methylation in Antibiotic Resistance
The clinical efficacy of aminoglycosides is significantly challenged by the emergence of bacterial resistance, most commonly through the production of aminoglycoside-modifying enzymes (AMEs).[7][9] For the gentamicin C complex, the most clinically relevant AME is aminoglycoside 6'-N-acetyltransferase (AAC(6')-Ib).[8][10]
The activity of this enzyme critically depends on the methylation pattern at the 6'-position:
-
This compound: The 6'-amino group is readily accessible to the AAC(6')-Ib enzyme. Acetylation of this group by the enzyme inactivates the antibiotic, rendering bacteria that express this enzyme highly resistant to this compound.[8][10]
-
Gentamicin C2, C2a, and C1: The presence of a methyl group on the adjacent 6'-carbon creates steric hindrance. This bulkiness prevents the AAC(6')-Ib enzyme from efficiently accessing and acetylating the 6'-amino group.[10] Consequently, these methylated congeners retain significant activity against bacteria harboring this common resistance mechanism.
Therefore, the lack of C6' methylation is the primary liability of this compound, making it a poor choice against infections caused by pathogens expressing AAC(6')-Ib.
Caption: Logical flow of Gentamicin activity based on bacterial resistance mechanism.
Quantitative Comparison of Antibacterial Activity
The differential effect of the 6'-methylation pattern is clearly demonstrated by comparing the Minimum Inhibitory Concentrations (MICs) of the gentamicin congeners against both susceptible and resistant bacterial strains. A lower MIC value indicates greater antibacterial potency.
Table 1: Comparative MICs (µg/mL) of Gentamicin Congeners
| Bacterial Strain | Resistance Mechanism | This compound | Gentamicin C2/C2a | Gentamicin C1 |
|---|---|---|---|---|
| E. coli (Wild-Type) | None | 0.5 - 1 | 0.5 - 1 | 1 - 2 |
| E. coli expressing AAC(3)-II | 3-N-acetylation | 16 - 32 | 16 - 32 | 128 - 256 |
| E. coli expressing AAC(6')-Ib | 6'-N-acetylation | 32 - 64 | 2 - 4 | 2 - 4 |
| K. pneumoniae expressing AAC(6')-Ib | 6'-N-acetylation | >128 | 4 | 4 |
Data compiled from studies published in ACS Infectious Diseases and Antimicrobial Agents and Chemotherapy.[2][10] As shown, all congeners are potent against the wild-type strain. However, against strains with AAC(6')-Ib, the MIC for this compound increases dramatically (up to 128-fold), while the MICs for the C6'-methylated congeners (C2/C2a and C1) show only a minor increase, demonstrating their superior activity in this context.[2]
Comparative Toxicity
Beyond antibacterial efficacy, the methylation pattern may also influence the toxicity profile of gentamicin congeners. While data can vary between studies, some reports suggest differences in nephrotoxicity and ototoxicity.
Table 2: Summary of Reported Toxicity Differences
| Congener | Relative Nephrotoxicity | Relative Ototoxicity |
|---|---|---|
| This compound | Lower than C2 | Lower than C2 |
| Gentamicin C2 | Higher than C1a/C2a | Higher than C1/C1a |
| Gentamicin C1 | - | Lower than C2 |
| Gentamicin C2a | Lower than C2 | - |
Findings based on preclinical cell-based and animal studies.[2][8] These findings suggest that while C6'-methylation provides a significant advantage against certain resistant bacteria, it may come at the cost of an increased risk of toxicity, highlighting a critical trade-off in drug development.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method is a standard for quantifying the in vitro activity of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: The antibiotic (e.g., this compound) is serially diluted two-fold across the wells of a 96-well microtiter plate using CAMHB. This creates a range of decreasing antibiotic concentrations.
-
Inoculation: Each well containing the diluted antibiotic, along with a growth control well (no antibiotic), is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The methylation pattern of this compound is a critical determinant of its antibacterial profile. While its intrinsic activity against susceptible bacteria is potent and comparable to other major gentamicin congeners, its lack of a methyl group at the C6' position renders it highly vulnerable to inactivation by the common bacterial resistance enzyme AAC(6')-Ib. In contrast, C6'-methylated components like Gentamicin C2 and C1 maintain their efficacy in the presence of this enzyme due to steric hindrance. This comparison underscores the profound impact of subtle molecular modifications on antibiotic activity and highlights the importance of understanding these structure-activity relationships for developing more robust and effective therapeutic strategies against evolving bacterial resistance.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 7. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Pharmacokinetics of Gentamicin C1, C1a, and C2
For Researchers, Scientists, and Drug Development Professionals
Gentamicin (B1671437), a widely utilized aminoglycoside antibiotic, is not a single molecular entity but a complex mixture of structurally related components. The major constituents, Gentamicin C1, C1a, and C2, exhibit distinct pharmacokinetic profiles that can have significant implications for both therapeutic efficacy and toxicity. This guide provides an objective comparison of the pharmacokinetics of these three principal components, supported by experimental data, to aid in research and development.
Executive Summary
Pharmacokinetic studies in various animal models have revealed significant differences in the clearance, volume of distribution, and toxicity profiles of Gentamicin C1, C1a, and C2. Notably, Gentamicin C1 often displays a higher clearance and a larger volume of distribution compared to C1a and C2.[1][2][3] Conversely, the C2 component has been linked to a greater potential for nephrotoxicity.[4][5] These variations underscore the importance of understanding the individual contribution of each component to the overall pharmacokinetic and pharmacodynamic properties of the gentamicin complex.
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of Gentamicin C1, C1a, and C2 from studies conducted in beagles, horses, and piglets. These data highlight the variability in the disposition of each component across different species.
Table 1: Pharmacokinetic Parameters of Gentamicin Components in Beagles following a Single Intravenous Dose (4 mg/kg) [1][2][6][7]
| Parameter | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 |
| Clearance (CL) (ml min⁻¹ kg⁻¹) | 4.62 ± 0.71 | 1.81 ± 0.26 | 1.82 ± 0.25 |
| Volume of Distribution at Steady State (Vss) (L kg⁻¹) | 0.36 ± 0.04 | 0.14 ± 0.01 | 0.15 ± 0.02 |
| Mean Residence Time (MRT) (min) | 81 ± 13 | 84 ± 12 | 79 ± 13 |
| Half-life (t½) (min) | 64 ± 12 | 66 ± 12 | 63 ± 12 |
Table 2: Pharmacokinetic Parameters of Gentamicin Components in Horses following a Single Intravenous Dose (6.6 mg/kg) [8]
| Parameter | Gentamicin C1 | This compound | Gentamicin C2 |
| Clearance (CL) (ml/min x kg) | 1.03 ± 0.08 | 1.62 ± 0.50 | 1.10 ± 0.15 |
| Apparent Volume of Distribution at Steady State (Vss) (l/kg) | 0.22 ± 0.05 | 0.26 ± 0.12 | 0.23 ± 0.05 |
| Mean Residence Time (MRT) (h) | 3.6 ± 0.5 | 2.7 ± 0.3 | 3.5 ± 0.4 |
| Half-life (t½) (h) | 3.1 (2.5-4.0) | 2.4 (2.0-3.2) | 3.3 (2.4-4.3) |
Table 3: Pharmacokinetic Parameters of Gentamicin Components in Healthy Piglets following a Single Intramuscular Dose (10 mg/kg) [9][10][11][12]
| Parameter | Gentamicin C1 | This compound | Gentamicin C2 |
| Maximum Plasma Concentration (Cmax) (µg/mL) | 12.33 ± 1.25 | 18.67 ± 2.07 | 21.00 ± 2.61 |
| Time to Cmax (Tmax) (h) | 0.50 ± 0.00 | 0.50 ± 0.00 | 0.50 ± 0.00 |
| Area Under the Curve (AUC) (h*µg/mL) | 31.79 ± 4.54 | 49.38 ± 7.21 | 56.41 ± 8.17 |
| Half-life (t½) (h) | 2.94 ± 0.32 | 3.10 ± 0.37 | 3.01 ± 0.35 |
| Apparent Clearance (CL/F) (L/h/kg) | 0.32 ± 0.05 | 0.20 ± 0.03 | 0.18 ± 0.03 |
| Apparent Volume of Distribution (Vz/F) (L/kg) | 1.34 ± 0.16 | 0.92 ± 0.11 | 0.77 ± 0.09 |
Experimental Protocols
The data presented in this guide are derived from studies employing robust analytical methodologies to separate and quantify the individual gentamicin components. A generalized experimental workflow is described below.
Animal Studies and Sample Collection
-
Animal Models: Studies have utilized various animal models, including beagles, horses, and piglets, to investigate the pharmacokinetics of gentamicin components.[1][8][9]
-
Dosing: Gentamicin was administered as a single intravenous or intramuscular dose at specified concentrations.[1][8][9]
-
Blood Sampling: Venous blood samples were collected at predetermined time points post-administration into heparinized tubes.[1] Plasma was separated by centrifugation and stored at low temperatures (-30°C or below) until analysis.[1]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A common analytical technique for the separation and quantification of Gentamicin C1, C1a, and C2 is reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.[1][13][14]
-
Sample Preparation and Extraction:
-
Derivatization:
-
The extracted gentamicin components are derivatized to enable UV detection. A common derivatizing agent is 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB).[13][14]
-
This reaction is typically carried out within the SPE cartridge.[13]
-
-
Chromatographic Separation:
-
The derivatized samples are injected into an HPLC system.
-
Separation is achieved on a C18 reversed-phase column.[1][13]
-
The mobile phase typically consists of a mixture of acetonitrile (B52724) and a buffer (e.g., Tris buffer) at a specific pH.[1]
-
-
Detection and Quantification:
The following diagram illustrates a typical experimental workflow for the pharmacokinetic analysis of gentamicin components.
References
- 1. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Nephrotoxicity of the constituents of the gentamicin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. madbarn.com [madbarn.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
A Structural Showdown: Gentamicin C1A vs. Paromomycin at the Ribosomal A-Site
A Comparative Guide for Researchers in Ribosomal Targeting and Antibiotic Development
In the landscape of aminoglycoside antibiotics, Gentamicin (B1671437) C1A and Paromomycin stand out for their potent activity targeting the bacterial ribosome. Both molecules bind to the highly conserved decoding A-site of the 16S ribosomal RNA (rRNA), disrupting protein synthesis and leading to bacterial cell death. While they share a common target, their structural nuances lead to distinct binding interactions and affinities. This guide provides a detailed structural and functional comparison of Gentamicin C1A and Paromomycin, supported by experimental data, to aid researchers in the fields of molecular biology, drug design, and infectious disease.
At a Glance: Comparative Binding Affinities
The binding affinity of an antibiotic to its target is a critical determinant of its efficacy. The dissociation constant (Kd) is a key metric, with lower values indicating a stronger binding interaction. The following table summarizes the reported Kd values for this compound and Paromomycin binding to a model of the E. coli ribosomal A-site RNA.
| Antibiotic | Dissociation Constant (Kd) at 25°C | Experimental Method | Reference |
| This compound | 2 µM | Chemical Footprinting | Yoshizawa et al., 1998 |
| Paromomycin | 0.2 µM | Chemical Footprinting | Yoshizawa et al., 1998 |
This data clearly indicates that Paromomycin exhibits a significantly higher affinity for the ribosomal A-site RNA, approximately 10-fold stronger than that of this compound under the studied conditions.
Delving into the Structures: A Tale of Rings and Interactions
Both this compound and Paromomycin are composed of aminosugar rings that mediate their interaction with the RNA target. The fundamental similarity in their binding lies in the orientation of their first two rings (Ring I and Ring II), which are common to many aminoglycosides that target the A-site. These rings insert into the major groove of the RNA and establish a network of specific hydrogen bonds with conserved nucleotides.[1][2]
However, the key structural distinctions arise from the nature and linkage of their subsequent rings.
This compound , a member of the 4,6-disubstituted 2-deoxystreptamine (B1221613) class, possesses three rings. Its Ring III is linked at the 6-position of Ring II. This configuration directs Ring III to interact with the upper stem of the A-site RNA helix, forming specific contacts with nucleotides like G1405.[3][4]
Paromomycin , a 4,5-disubstituted 2-deoxystreptamine aminoglycoside, is a larger molecule with four rings. Its Ring III is linked at the 5-position of Ring II, and it possesses an additional Ring IV. This arrangement positions Rings III and IV to interact with the lower stem of the A-site RNA.[3]
This fundamental difference in the positioning of their respective third (and fourth) rings is a critical determinant of their overall binding affinity and specificity. The additional interactions mediated by Paromomycin's Rings III and IV with the lower stem of the A-site likely contribute to its tighter binding compared to this compound.[3]
The following diagram illustrates the distinct binding modes of this compound and Paromomycin within the ribosomal A-site.
References
Confirming the binding site of Gentamicin C1A on the ribosome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the binding site of Gentamicin (B1671437) C1A on the bacterial ribosome, offering a comparative perspective with other prominent aminoglycoside antibiotics. The information presented is supported by experimental data from crystallographic, spectroscopic, and biochemical studies, providing a robust resource for researchers in antimicrobial drug development.
Gentamicin C1A: Pinpointing the Ribosomal Binding Site
This compound, a potent aminoglycoside antibiotic, exerts its bactericidal effects by targeting the heart of the bacterial protein synthesis machinery: the ribosome. Specifically, it binds to the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1][2][3][4][5] This interaction is crucial as it disrupts the fidelity of translation, leading to the synthesis of non-functional proteins and ultimately, bacterial cell death.[1][2]
The binding of this compound to the A-site is a highly specific interaction occurring in the major groove of the rRNA.[1][2] Key to this interaction are rings I and II of the gentamicin molecule, which form specific hydrogen bonds with the rRNA.[1][2][6] Ring III of this compound also plays a role in directing specific interactions with conserved base pairs.[1][2] This binding induces a conformational change in the A-site, causing two critical adenine (B156593) residues, A1492 and A1493, to flip out from the helix.[3] This flipped-out conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, thereby tricking the ribosome into accepting incorrect aminoacyl-tRNAs.
Comparative Analysis of Aminoglycoside Binding
This compound belongs to the 4,6-disubstituted 2-deoxystreptamine (B1221613) subclass of aminoglycosides.[1] Its binding and mechanism of action share similarities with other aminoglycosides, yet subtle structural differences lead to variations in binding affinity and efficacy.
| Antibiotic | Subclass | Key Binding Interactions with 16S rRNA A-site | Consequence of Binding |
| This compound | 4,6-disubstituted 2-deoxystreptamine | Binds to the major groove of the A-site. Rings I and II direct specific interactions.[1][2] Ring III also contributes to specificity.[1][2] | Causes misreading of the genetic code and inhibits translocation.[1][2] Induces flipping of A1492 and A1493.[3] |
| Paromomycin | 4,5-disubstituted 2-deoxystreptamine | Binds to the A-site, with rings I and II interacting in a similar pocket as this compound.[1][6] | Also causes misreading and translocation inhibition.[7] Induces flipping of A1492 and A1493.[7] |
| Neomycin | 4,5-disubstituted 2-deoxystreptamine | Binds to the A-site.[5] Has a second binding site on the 50S subunit (H69).[3] | Induces miscoding.[5] Inhibition of ribosome recycling.[3] |
| Kanamycin A | 4,6-disubstituted 2-deoxystreptamine | Binds to the A-site. | Inhibits protein synthesis.[8] |
| Streptomycin | Non-2-deoxystreptamine | Binds near the A-site, interacting with h18, h27, and ribosomal protein uS12.[3] | Induces conformational changes in A1492 and A1493, leading to miscoding.[3] |
The different components of the gentamicin C complex (C1a, C2, and C1) all bind to the same site on the 30S subunit but with varying affinities. This compound exhibits a slightly higher binding affinity than C2, while C1 binds with the lowest affinity.[1][6]
Experimental Protocols for Binding Site Determination
The precise localization of the this compound binding site has been elucidated through a combination of high-resolution structural and biochemical techniques.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These techniques provide atomic-level detail of the antibiotic-ribosome complex.
-
Methodology:
-
Complex Formation: Purified 30S ribosomal subunits are incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization (for X-ray Crystallography): The antibiotic-ribosome complex is crystallized under specific buffer and precipitant conditions.
-
Vitrification (for Cryo-EM): The complex is rapidly frozen in a thin layer of vitreous ice.[9]
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, or the vitrified sample is imaged using a transmission electron microscope.
-
Structure Determination: The diffraction patterns (X-ray) or images (cryo-EM) are processed to generate a three-dimensional electron density map, into which the atomic models of the ribosome and the antibiotic are fitted.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure of the this compound-RNA complex in solution.
-
Methodology:
-
Sample Preparation: A model RNA oligonucleotide that mimics the ribosomal A-site is synthesized and purified.[1]
-
Titration: The RNA oligonucleotide is titrated with this compound, and NMR spectra are recorded at each step.
-
Resonance Assignment: The chemical shifts of the RNA and antibiotic protons are assigned.
-
Structural Restraints: Nuclear Overhauser effect (NOE) data is collected to determine through-space proximities between protons, providing distance restraints for structure calculation.
-
Structure Calculation: The experimental restraints are used to calculate a family of structures that are consistent with the NMR data.[1]
-
Chemical Footprinting
This biochemical technique identifies the specific nucleotides in the rRNA that are protected by the bound antibiotic.
-
Methodology:
-
Binding: this compound is incubated with 30S ribosomal subunits.
-
Chemical Modification: The complex is treated with a chemical probe (e.g., dimethyl sulfate (B86663) - DMS) that modifies accessible rRNA bases.
-
RNA Extraction and Primer Extension: The rRNA is extracted, and reverse transcriptase is used with a radiolabeled primer to synthesize cDNA. The enzyme stops at modified bases.
-
Analysis: The resulting cDNA fragments are separated by gel electrophoresis. The "footprint," or region of protection from chemical modification, indicates the binding site of the antibiotic.[1]
-
Visualizing the Pathway and Experimental Workflow
Caption: Logical flow of this compound's mechanism of action.
Caption: Experimental workflow for identifying the binding site.
References
- 1. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 2. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shao.hms.harvard.edu [shao.hms.harvard.edu]
A Head-to-Head Battle of Aminoglycosides: Gentamicin C1A vs. Tobramycin Efficacy
In the landscape of aminoglycoside antibiotics, Gentamicin (B1671437) and Tobramycin (B1681333) stand as critical agents in the arsenal (B13267) against severe bacterial infections, particularly those caused by Gram-negative pathogens. For researchers, clinicians, and drug development professionals, a nuanced understanding of their comparative efficacy is paramount for optimizing therapeutic strategies. This guide provides a side-by-side comparison of Gentamicin C1A and Tobramycin, supported by experimental data, to delineate their respective antimicrobial strengths.
While Gentamicin is a complex of several components, including C1, C1a, and C2, research indicates that the major components exhibit comparable activity against susceptible, wild-type bacterial strains. Therefore, this guide will primarily reference data for the Gentamicin complex, with the understanding that the efficacy of the C1A component is largely reflective of the complex as a whole against such strains.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of Gentamicin and Tobramycin has been extensively evaluated against a broad spectrum of clinically relevant bacteria. A consistent finding in numerous studies is the superior potency of Tobramycin against Pseudomonas aeruginosa. Conversely, Gentamicin often demonstrates comparable or slightly greater activity against other Gram-negative bacteria, such as Serratia marcescens and various Enterobacteriaceae, as well as the Gram-positive pathogen Staphylococcus aureus.[1][2][3][4]
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative measure of their in vitro efficacy. A lower MIC value indicates greater potency.
Table 1: Comparative in vitro activity of Gentamicin and Tobramycin against Pseudomonas aeruginosa
| Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Gentamicin | 130 | Not Specified | - | - | [5] |
| Tobramycin | 130 | Not Specified | - | - | [5] |
| Gentamicin | 119 | Not Specified | - | - | [6] |
| Tobramycin | 119 | Not Specified | - | - | [6] |
Note: One study indicated that on a weight basis, tobramycin was two to four times more active than gentamicin against most isolates of P. aeruginosa.[5] Another study found the MIC of tobramycin was fourfold less than that of gentamicin against most Pseudomonas organisms.[6]
Table 2: Comparative in vitro activity of Gentamicin and Tobramycin against Staphylococcus aureus
| Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Gentamicin | 362 | Not Specified | - | - | [2] |
| Tobramycin | 362 | Not Specified | - | - | [2] |
| Gentamicin | - | - | 0.25 | - | [7] |
| Tobramycin | - | - | - | - |
Note: Studies have shown similar in vitro activity of Gentamicin and Tobramycin against Staphylococcus aureus.[2][3][6]
Table 3: Comparative in vitro activity of Gentamicin and Tobramycin against Escherichia coli
| Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Gentamicin | - | - | 0.125 | - | [7] |
| Tobramycin | - | - | - | - |
Note: One study noted that Tobramycin exhibited reduced antimicrobial activity against Escherichia coli in comparison to gentamicin.[7] However, another study found no significant differences in MICs between the two antibiotics against enteropathogenic E. coli.[8]
Mechanism of Action: A Shared Pathway of Protein Synthesis Inhibition
Both this compound and Tobramycin are bactericidal aminoglycosides that exert their effect by irreversibly binding to the bacterial 30S ribosomal subunit. This binding interferes with protein synthesis in several ways, ultimately leading to bacterial cell death. The primary mechanisms include:
-
Inhibition of initiation complex formation: This prevents the ribosome from assembling correctly at the start of protein synthesis.
-
Induction of mRNA misreading: This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in non-functional or toxic proteins.
-
Blockade of translocation: This halts the movement of the ribosome along the mRNA, preventing further protein elongation.
Experimental Protocols
The determination of in vitro efficacy of aminoglycosides primarily relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a defined incubation period.
1. Preparation of Materials:
-
Bacterial Isolate: A pure culture of the test bacterium grown on an appropriate agar (B569324) medium.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Antibiotic Stock Solutions: Prepare high-concentration stock solutions of this compound and Tobramycin.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are typically used.
2. Inoculum Preparation:
-
Select several morphologically similar colonies from the agar plate and suspend them in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
-
Perform a two-fold serial dilution of each antibiotic in CAMHB directly in the microtiter plate. This creates a range of concentrations to be tested.
-
A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) should be included on each plate.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.
Conclusion
The choice between this compound and Tobramycin for therapeutic use is a nuanced decision that depends on the infecting pathogen. Experimental data consistently demonstrates Tobramycin's superior in vitro activity against Pseudomonas aeruginosa. For infections caused by other susceptible Gram-negative organisms and Staphylococcus aureus, Gentamicin (and by extension, its major components like C1A) often presents a comparable or slightly more potent option. The selection of either agent should be guided by antimicrobial susceptibility testing of the clinical isolate to ensure optimal treatment outcomes. Both antibiotics share a common and potent mechanism of action, making them valuable tools in the ongoing fight against bacterial infections.
References
- 1. Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of tobramycin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the In Vitro Activity of Tobramycin as Compared with That of Gentamicin Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the in vitro activity of tobramycin and gentamicin against 6,042 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative activity of tobramycin, amikacin, and gentamicin alone and with carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of Extended Gentamicin and Tobramycin Release and Antibacterial Efficacy from Palacos and Simplex Acrylic Cements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of strains of enteropathogenic Escherichia coli to tobramycin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Validation of Gentamicin C1A Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for determining Gentamicin C1A susceptibility, supported by experimental data from peer-reviewed studies. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate testing methodology and in designing and evaluating inter-laboratory validation studies. The complex nature of the Gentamicin antibiotic, a mixture of several components including C1, C1a, C2, and C2a, necessitates robust and reproducible susceptibility testing methods. The relative abundance of these congeners can vary between manufacturers and even batches, potentially impacting microbiological activity, especially against bacterial strains that produce aminoglycoside-modifying enzymes.
Comparison of Gentamicin Susceptibility Testing Methods
The selection of an appropriate antimicrobial susceptibility testing (AST) method is critical for accurate and reproducible results. This section compares the performance of commonly used methods against the reference broth microdilution (BMD) method. The key performance indicators are Categorical Agreement (CA), which measures the percentage of results in the same susceptibility category (Susceptible, Intermediate, or Resistant) as the reference method, and the rates of major errors (ME) and very major errors (VME). A major error occurs when a susceptible isolate is reported as resistant, while a very major error occurs when a resistant isolate is reported as susceptible.
| Method | Reference Method | Categorical Agreement (CA) | Very Major Error (VME) Rate | Major Error (ME) Rate |
| Disk Diffusion (Kirby-Bauer) | Broth Microdilution (BMD) | 98.1%[1] | 0.9%[1] | 0.0%[1] |
| Vitek 2 Compact | Broth Microdilution (BMD) | 90.6%[1] | 7.5%[1] | 0.0%[1] |
| Microscan Walkaway Plus | Broth Microdilution (BMD) | 96.3%[1] | 0.9%[1] | 0.9%[1] |
| Etest | Broth Microdilution (BMD) | 52.6% - 61.4% ¹ | Not Reported | Not Reported |
¹Data for Etest performance for Gentamicin susceptibility testing of KPC-producing Klebsiella pneumoniae.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility of susceptibility testing results across different laboratories. Below are summaries of the methodologies for the key experiments cited in this guide.
Broth Microdilution (BMD) - Reference Method
The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Gentamicin Dilutions: A series of twofold dilutions of Gentamicin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the Gentamicin dilutions is inoculated with the prepared bacterial suspension. A growth control well (broth with inoculum, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of Gentamicin that completely inhibits the visible growth of the organism. The results are interpreted as Susceptible, Intermediate, or Resistant based on the breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Disk Diffusion (Kirby-Bauer)
The disk diffusion method is a widely used, simple, and cost-effective method for routine antimicrobial susceptibility testing.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar (B569324) (MHA) plate to ensure confluent growth.
-
Disk Application: A paper disk impregnated with a specified amount of Gentamicin (e.g., 10 µg) is placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours in ambient air.
-
Result Interpretation: The diameter of the zone of inhibition (the area of no bacterial growth) around the disk is measured in millimeters. The result is interpreted as Susceptible, Intermediate, or Resistant by comparing the zone diameter to the established breakpoints.
Automated Systems: Vitek 2 Compact
Automated systems like the Vitek 2 offer rapid and high-throughput susceptibility testing.
-
Inoculum Preparation: A bacterial suspension is prepared in a saline solution to a turbidity equivalent to a 0.5 McFarland standard.
-
Card Inoculation: The prepared inoculum is used to inoculate a Vitek 2 AST card, which contains microwells with different concentrations of various antibiotics, including Gentamicin.
-
Automated Processing: The inoculated card is placed into the Vitek 2 instrument, which automatically incubates, reads, and interprets the results. The system monitors bacterial growth in each well to determine the MIC.
-
Result Interpretation: The instrument's software analyzes the growth data and reports the MIC value and the corresponding susceptibility category based on pre-programmed breakpoints.
Etest
The Etest is a gradient diffusion method that provides a quantitative MIC value.
-
Plate Inoculation: A Mueller-Hinton agar plate is inoculated with a standardized bacterial suspension as described for the disk diffusion method.
-
Strip Application: A plastic strip with a predefined gradient of Gentamicin concentrations on one side and a corresponding MIC scale on the other is placed on the agar surface.
-
Incubation: The plate is incubated under the same conditions as the disk diffusion method.
-
Result Interpretation: An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. The result is then interpreted based on established breakpoints.
Inter-laboratory Validation Workflow
An inter-laboratory validation study is essential to assess the reproducibility and reliability of a susceptibility testing method across different laboratory settings. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study.
This workflow outlines the critical steps from the initial design of the study to the final reporting of results and recommendations. Key elements include the use of a standardized protocol, a panel of well-characterized bacterial strains, and a centralized data analysis to ensure an unbiased assessment of the method's performance across different laboratories. The significant inter-laboratory variability that can occur in MIC testing underscores the importance of such validation studies.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Gentamicin C1A
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Gentamicin C1A, an aminoglycoside antibiotic, is classified as a hazardous substance requiring meticulous disposal procedures to prevent harm to individuals and the environment.[1][2] Adherence to these protocols is not only a matter of regulatory compliance but also a core component of responsible laboratory practice.
Hazard Profile of this compound
This compound is recognized as a hazardous material with several potential health and environmental risks.[1] It is known to be a sensitizer, capable of causing allergic reactions upon skin contact or inhalation.[2][3] Furthermore, it poses a risk of harm to the unborn child and may impair fertility.[1] Environmentally, this compound is very toxic to aquatic life, with long-lasting effects.[2] Due to these hazards, it is imperative that this compound is not discharged into sewers or waterways.[1][4]
Step-by-Step Disposal Protocol for this compound
The following steps provide a clear guide for the proper disposal of this compound and its associated waste, ensuring compliance with safety and environmental regulations.
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and vials), must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[5]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request and Pickup:
-
Approved Disposal Methods:
-
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[10]
-
Approved methods include:
-
Incineration: Controlled incineration in a licensed facility, sometimes after being mixed with a suitable combustible material, is a common method.[1][4]
-
Licensed Landfill: Burial in a specially designated and licensed landfill is another option.[1]
-
Chemical Destruction Plant: Removal to a facility that specializes in the chemical destruction of hazardous waste is also acceptable.[4]
-
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be managed carefully.
-
One option is to puncture the container to prevent reuse and dispose of it in an authorized landfill.[1]
-
Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After triple-rinsing, the defaced container may be offered for recycling or disposed of as regular trash, in accordance with institutional policies.[4][9]
-
Summary of Disposal and Regulatory Considerations
| Consideration | Guideline |
| Waste Classification | Hazardous Waste[1] |
| Prohibited Disposal | Do not discharge into sewers or waterways[1][4] |
| Approved Disposal | Incineration, Licensed Landfill, Chemical Destruction Plant[1][4] |
| Containerization | Labeled, sealed, and compatible containers[5][6] |
| On-site Storage | Designated Satellite Accumulation Area (SAA)[5][6][7] |
| Regulatory Compliance | Adhere to local, state, and federal regulations[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can effectively manage this compound waste, ensuring the safety of themselves and their colleagues, protecting the environment, and maintaining regulatory compliance.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C19H39N5O7 | CID 72396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
- 10. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling Gentamicin C1A
Essential Safety and Handling Guide for Gentamicin C1A
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key hazards include:
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction.[1][2]
-
Potential for Reproductive Toxicity: May cause harm to the unborn child.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is mandatory to wear the specified equipment to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or low-protein, powder-free latex). Double gloving is recommended for compounding, administering, and disposal.[3][5] |
| Eye Protection | Tightly fitting safety goggles with side-shields. A face shield may be required for splash hazards.[6][7][8] |
| Skin and Body | Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Protective shoe covers.[3][5] |
| Respiratory | A NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[9] |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is -20°C.[1] Keep containers securely sealed.
Handling and Use
-
Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid Dust and Aerosol Formation: Handle the substance carefully to avoid generating dust or aerosols.[6][10]
-
Personal Hygiene: Wash hands thoroughly before and after handling. Do not eat, drink, or smoke in the handling area.[3][8]
-
Donning PPE: Before handling, put on all required PPE as specified in the table above. When double gloving, place one glove under the gown cuff and the other over.[5]
Spill Cleanup
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For dry spills, use dry clean-up procedures and avoid generating dust.[3] For liquid spills, absorb with an inert material.
-
Collection: Carefully collect the spilled material and place it in a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[3]
-
Waste Segregation: Segregate this compound waste from other laboratory waste.
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers), and any other materials that have come into contact with this compound, must be disposed of as hazardous waste.[1]
-
Unused Product: Dispose of unused or expired this compound through a licensed hazardous waste disposal company.[7]
-
Containers: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning, or punctured and disposed of in a sanitary landfill if recycling is not feasible.[6]
-
Environmental Protection: Do not allow this compound to enter drains or waterways.[6][7]
Safety Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. merck.com [merck.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
